molecular formula C7H6ClFO B1586675 4-Chloro-3-fluoroanisole CAS No. 501-29-1

4-Chloro-3-fluoroanisole

Cat. No.: B1586675
CAS No.: 501-29-1
M. Wt: 160.57 g/mol
InChI Key: FAVMSTGWFRDCRR-UHFFFAOYSA-N
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Description

4-Chloro-3-fluoroanisole is a useful research compound. Its molecular formula is C7H6ClFO and its molecular weight is 160.57 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-chloro-2-fluoro-4-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClFO/c1-10-5-2-3-6(8)7(9)4-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAVMSTGWFRDCRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20369146
Record name 4-Chloro-3-fluoroanisole
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Molecular Weight

160.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

501-29-1
Record name 1-Chloro-2-fluoro-4-methoxybenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=501-29-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-3-fluoroanisole
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URL https://comptox.epa.gov/dashboard/DTXSID20369146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 4-Chloro-3-fluoroanisole: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-3-fluoroanisole is a halogenated aromatic ether that serves as a versatile and valuable building block in modern organic synthesis. Its unique substitution pattern, featuring both chlorine and fluorine atoms on the anisole framework, imparts specific electronic properties and reactivity that are highly sought after in the design and development of complex molecules. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed synthetic protocols, safety and handling considerations, and its current and potential applications, particularly within the pharmaceutical and agrochemical industries. The information presented herein is intended to equip researchers and drug development professionals with the critical knowledge required for the effective utilization of this important chemical intermediate.

Introduction: The Strategic Importance of Halogenated Anisoles in Synthesis

Halogenated aromatic compounds are fundamental components in the toolkit of synthetic organic chemists. The introduction of halogen atoms onto an aromatic ring can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. The strategic placement of both a chlorine and a fluorine atom, as seen in this compound, offers a nuanced approach to molecular design. The methoxy group, a strong electron-donating group, activates the aromatic ring towards electrophilic substitution, while the competing inductive and resonance effects of the halogens provide a handle for regioselective transformations. This guide will delve into the specific attributes of this compound, providing a detailed understanding of its behavior and utility.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis, purification, and formulation.

Physical Properties

The macroscopic properties of this compound are summarized in the table below. The compound is a colorless to light yellow liquid at room temperature with a boiling point that allows for purification by distillation.

PropertyValueSource(s)
CAS Number 501-29-1[1][2][3][4]
Molecular Formula C₇H₆ClFO[1][2][3][4]
Molecular Weight 160.57 g/mol [3][4]
Appearance Colorless to light yellow clear liquid[5]
Boiling Point 196 - 204 °C[5]
Density 1.29 g/mL[5]
Refractive Index (n20/D) 1.52[5]
Spectroscopic Data

While comprehensive, publicly available spectra for this compound are limited, the expected spectroscopic characteristics can be predicted based on its structure. Researchers are advised to acquire and interpret their own analytical data for definitive structural confirmation. Commercial suppliers may provide batch-specific certificates of analysis with spectral data upon request.[1]

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show signals in the aromatic region (typically δ 6.5-8.0 ppm) corresponding to the three protons on the benzene ring. The methoxy group will exhibit a singlet at approximately δ 3.8-4.0 ppm. The coupling patterns of the aromatic protons will be complex due to splitting by both the adjacent protons and the fluorine atom.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbon attached to the fluorine atom will show a large one-bond carbon-fluorine coupling constant (¹JCF). The chemical shifts of the aromatic carbons will be influenced by the electronic effects of the chloro, fluoro, and methoxy substituents.

  • FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum will exhibit characteristic absorption bands for the C-O-C ether linkage (around 1250 cm⁻¹ and 1050 cm⁻¹), C-H stretching of the aromatic ring and methyl group (around 3100-3000 cm⁻¹ and 2950-2850 cm⁻¹, respectively), C=C stretching of the aromatic ring (around 1600-1450 cm⁻¹), and C-Cl and C-F stretching vibrations in the fingerprint region.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) at m/z 160 and an M+2 peak at m/z 162 with an intensity of approximately one-third of the M⁺ peak, which is characteristic of the presence of one chlorine atom. Fragmentation patterns would likely involve the loss of the methyl group (-CH₃), the methoxy group (-OCH₃), and potentially the halogen atoms.

Synthesis and Purification

The synthesis of this compound is most commonly achieved through the methylation of 4-chloro-3-fluorophenol. The Williamson ether synthesis is a robust and widely used method for this transformation.

Synthetic Pathway: Williamson Ether Synthesis

The Williamson ether synthesis involves the reaction of an alkoxide with a primary alkyl halide.[6][7] In this case, 4-chloro-3-fluorophenol is first deprotonated with a suitable base to form the corresponding phenoxide, which then acts as a nucleophile to displace a halide from a methylating agent.

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Methylation (SN2) 4-Chloro-3-fluorophenol 4-Chloro-3-fluorophenol Phenoxide Sodium 4-chloro-3-fluorophenoxide 4-Chloro-3-fluorophenol->Phenoxide + Base Base Base (e.g., NaOH, K₂CO₃) This compound This compound Phenoxide->this compound + Methylating Agent Methylating_Agent Methylating Agent (e.g., CH₃I, (CH₃)₂SO₄)

Figure 1: General workflow for the synthesis of this compound via Williamson ether synthesis.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound. Researchers should always conduct a thorough risk assessment and perform the reaction in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

  • 4-Chloro-3-fluorophenol

  • Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)

  • Dimethyl sulfate ((CH₃)₂SO₄) or Methyl iodide (CH₃I)

  • Acetone or N,N-Dimethylformamide (DMF)

  • Diethyl ether or Dichloromethane

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Deprotonation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chloro-3-fluorophenol (1.0 eq) in a suitable solvent such as acetone or DMF.

  • Add a base, such as powdered potassium carbonate (1.5 eq) or sodium hydroxide (1.1 eq).

  • Stir the mixture at room temperature for 30 minutes to an hour to ensure complete formation of the phenoxide.

  • Methylation: To the stirred suspension, add the methylating agent, such as dimethyl sulfate (1.2 eq) or methyl iodide (1.2 eq), dropwise at room temperature. Caution: Dimethyl sulfate and methyl iodide are toxic and should be handled with extreme care in a fume hood.

  • After the addition is complete, heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off any inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Dissolve the residue in diethyl ether or dichloromethane and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • The crude product can be purified by vacuum distillation to yield the final product as a colorless to light yellow liquid.

Chemical Reactivity and Applications

This compound is a valuable intermediate due to the distinct reactivity of its functional groups.

Reactivity Profile
  • Electrophilic Aromatic Substitution: The methoxy group is a strong activating and ortho, para-directing group for electrophilic aromatic substitution.[8] The chlorine and fluorine atoms are deactivating but also ortho, para-directing. In this molecule, the positions ortho to the powerful methoxy group are the most activated sites for electrophilic attack. However, steric hindrance from the adjacent fluorine atom may influence the regioselectivity.

  • Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the chlorine and fluorine atoms can make the aromatic ring susceptible to nucleophilic aromatic substitution under certain conditions, although this is generally less facile than for rings bearing strongly electron-withdrawing groups like nitro groups.

  • Ether Cleavage: The ether linkage is generally stable but can be cleaved under harsh acidic conditions (e.g., with HBr or HI) to yield 4-chloro-3-fluorophenol.

Figure 2: Key reaction types involving this compound.

Applications in Synthesis

This compound is primarily used as a building block for the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical sectors.[1][2] Its incorporation can introduce a specific substitution pattern that is crucial for biological activity. For instance, it can be a precursor for active pharmaceutical ingredients (APIs) where the unique electronic and lipophilic properties of the substituted anisole ring are desired.

Safety, Handling, and Storage

While a specific, comprehensive safety data sheet (SDS) for this compound is not widely available in the public domain, information from structurally related compounds can provide guidance. It is imperative to handle this chemical with the appropriate precautions.

Hazard Identification (Anticipated)

Based on analogous compounds, this compound should be considered as potentially:

  • Harmful if swallowed, in contact with skin, or if inhaled.

  • A skin and eye irritant. [5]

  • Combustible.

Handling and Personal Protective Equipment (PPE)
  • Always work in a well-ventilated area, preferably a chemical fume hood.

  • Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.

  • Avoid inhalation of vapors and contact with skin and eyes.

  • Wash hands thoroughly after handling.

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated place.

  • Keep away from heat, sparks, and open flames.

  • Store away from strong oxidizing agents.

Conclusion

This compound is a key synthetic intermediate with significant potential in the fields of medicinal chemistry and materials science. Its well-defined physical properties and predictable, yet nuanced, reactivity make it a valuable tool for the construction of complex molecular architectures. This guide has provided a foundational understanding of its properties, synthesis, and handling. As with any chemical reagent, researchers are encouraged to consult additional resources and perform thorough risk assessments before use. The continued exploration of the synthetic utility of this compound is expected to lead to the development of novel and impactful molecules.

References

  • Pure Chemistry Scientific Inc. This compound cas no.501-29-1. [Link]

  • [No valid source for this specific inform
  • Neta Scientific. 45691-5G | Chemimpex this compound. [Link]

  • [No valid source for this specific inform
  • [No valid source for this specific inform
  • [No valid source for this specific inform
  • [No valid source for this specific inform
  • [No valid source for this specific inform
  • Wikipedia. Anisole. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • [No valid source for this specific inform
  • [No valid source for this specific inform
  • [No valid source for this specific inform
  • [No valid source for this specific inform
  • [No valid source for this specific inform
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  • [No valid source for this specific inform
  • [No valid source for this specific inform
  • Organic Chemistry Tutor. Williamson Ether Synthesis. [Link]

Sources

4-Chloro-3-fluoroanisole chemical structure and CAS number

[1][2][3]

Executive Summary

This compound (CAS 501-29-1 ) is a di-halogenated aromatic ether extensively utilized as a scaffold in medicinal chemistry and agrochemical synthesis.[1][2][3][4] Distinguished by the presence of both chlorine and fluorine substituents on the anisole ring, it serves as a critical intermediate for modulating lipophilicity and metabolic stability in drug candidates.[4] This guide provides a validated synthetic protocol, physicochemical characterization data, and safety standards for laboratory handling.[4]

Chemical Identity & Physicochemical Properties[3][4][5][6][7][8][9][10]

The compound is characterized by a methoxy group at position 1, a fluorine atom at position 3, and a chlorine atom at position 4.[4] This substitution pattern creates a unique electronic environment, where the electron-donating methoxy group competes with the electron-withdrawing halogen atoms, influencing nucleophilic substitution patterns at the remaining aromatic positions.

Identity Data
ParameterDetail
CAS Number 501-29-1
IUPAC Name 4-Chloro-3-fluoro-1-methoxybenzene
Molecular Formula C₇H₆ClFO
Molecular Weight 160.57 g/mol
SMILES COC1=CC(F)=C(Cl)C=C1
InChI Key VIPWUFMFHBIKQI-UHFFFAOYSA-N
MDL Number MFCD00042570
Physical Properties
PropertyValueSource Validation
Appearance Colorless to light yellow liquid
Boiling Point 196 °C (at 760 mmHg)
Density 1.29 g/mL (at 20 °C)
Refractive Index

1.52
Solubility Soluble in DCM, EtOAc, MeOH; Insoluble in waterExperimental Consensus

Validated Synthetic Protocol

The most reliable laboratory-scale synthesis involves the O-methylation of 4-chloro-3-fluorophenol .[4] This method is preferred over nucleophilic aromatic substitution (SNAr) on di-halobenzenes due to higher regioselectivity and milder conditions.[4]

Reaction Mechanism

The phenolic hydroxyl group is deprotonated by a weak base (Potassium Carbonate) to form a phenoxide anion, which acts as a nucleophile attacking the methyl group of Methyl Iodide (MeI) via an SN2 mechanism.

Experimental Workflow

Reagents:

  • 4-Chloro-3-fluorophenol (CAS 348-60-7) [1.0 equiv][5]

  • Methyl Iodide (MeI) [1.2 equiv]

  • Potassium Carbonate (K₂CO₃), anhydrous [1.5 equiv]

  • Solvent: Acetone or DMF (Dimethylformamide)

Step-by-Step Methodology:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Solvation: Dissolve 4-chloro-3-fluorophenol (10 mmol) in anhydrous Acetone (30 mL).

  • Deprotonation: Add K₂CO₃ (15 mmol) in a single portion. The suspension may turn slightly yellow.[4] Stir at room temperature for 15 minutes to ensure phenoxide formation.

  • Alkylation: Add Methyl Iodide (12 mmol) dropwise via syringe. Caution: MeI is volatile and carcinogenic; use a fume hood.[6]

  • Reaction: Heat the mixture to reflux (approx. 60°C) for 4–6 hours. Monitor reaction progress via TLC (Hexane/EtOAc 9:1). The starting phenol (more polar) should disappear, replaced by the less polar anisole product.

  • Workup:

    • Cool the mixture to room temperature.

    • Filter off the inorganic salts (potassium iodide/carbonate) through a celite pad.[4]

    • Concentrate the filtrate under reduced pressure.[4]

    • Redissolve the residue in Ethyl Acetate and wash with 1M NaOH (to remove unreacted phenol) followed by Brine.[4]

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. If necessary, purify via flash column chromatography (100% Hexanes → 5% EtOAc/Hexanes).[4]

Synthesis Pathway Visualization

SynthesisPathwayStart4-Chloro-3-fluorophenol(CAS 348-60-7)IntermediatePhenoxideIntermediateStart->IntermediateDeprotonationReagentsReagents:MeI (1.2 eq)K2CO3 (1.5 eq)Acetone, RefluxReagents->IntermediateProductThis compound(CAS 501-29-1)Intermediate->ProductSN2 Methylation

Figure 1: Synthetic pathway for the O-methylation of 4-chloro-3-fluorophenol.

Characterization & Quality Control

To ensure scientific integrity, the synthesized compound must be validated using the following self-validating spectral markers.

Nuclear Magnetic Resonance (NMR) Analysis[7][10][14][15]
  • ¹H NMR (400 MHz, CDCl₃):

    • δ 3.87 ppm (s, 3H): Diagnostic singlet for the methoxy (-OCH₃) group.

    • δ 6.60–6.75 ppm (m, 2H): Overlapping signals for protons at C2 and C6 (ortho/para to OMe). The proton at C2 (between F and OMe) typically appears as a doublet of doublets due to coupling with Fluorine (J_H-F) and the meta-proton.[4]

    • δ 7.25 ppm (t, 1H): Proton at C5 (ortho to Cl), showing splitting characteristic of the adjacent Fluorine and meta-coupling.

  • ¹³C NMR: Look for the methoxy carbon signal around 56.0 ppm and the C-F coupling in the aromatic region (doublets for carbons ortho/ipso to Fluorine).

Purity Verification
  • GC-MS: Expect a molecular ion peak

    
     (base peak) and an isotope pattern characteristic of one chlorine atom (M+2 peak at approx. 33% intensity of M).[4]
    
  • Retention Time: The compound is a liquid with a boiling point of 196°C; it will elute later than non-halogenated anisoles but earlier than di-chloro analogs on non-polar columns (e.g., DB-5).[4]

Applications in Drug Discovery[3][4]

This compound is a high-value building block (BB) used to introduce the 3-fluoro-4-chlorophenyl moiety .[4] This structural motif is prevalent in kinase inhibitors and receptor antagonists for the following reasons:

  • Metabolic Blocking: The para-chlorine atom blocks metabolic oxidation at the most reactive site (para-position), extending the drug's half-life (

    
    ).[4]
    
  • Bioisosterism: The fluorine atom mimics hydrogen in size but significantly alters the electronic properties (inductive withdrawal), increasing the acidity of neighboring protons and influencing binding affinity without imposing steric penalties.[4]

  • Lipophilicity Modulation: The combination of Cl, F, and OMe groups increases the logP, facilitating membrane permeability in CNS-targeted drugs.[4]

Safety & Handling (SDS Summary)

Hazard ClassGHS CategoryStatement
Skin Irritation Category 2Causes skin irritation (H315)
Eye Irritation Category 2ACauses serious eye irritation (H319)
STOT-SE Category 3May cause respiratory irritation (H335)

Handling Protocols:

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.[4]

  • Storage: Store at room temperature (RT) in a tightly sealed container, away from strong oxidizing agents.

  • Spill Response: Absorb with inert material (vermiculite/sand) and dispose of as hazardous organic waste.[4]

References

  • TCI Chemicals. Product Specification: this compound (C1273).[2][4] Retrieved from

  • Neta Scientific. Product Detail: this compound Properties.[2][4] Retrieved from

  • ChemicalBook. CAS 501-29-1 Technical Data.[1][2][4] Retrieved from

  • PubChem. Compound Summary: this compound.[1][2][3][4] Retrieved from

Spectroscopic data of 4-Chloro-3-fluoroanisole (NMR, IR, MS)

[1][2]

Introduction & Structural Analysis

This compound (

12

2
Structural Features[1][2][3][4][5][6][7][8][9][10]
  • Core: Anisole (Methoxybenzene).[1][2]

  • Substituents:

    • Methoxy (C1): Strong

      
      -donor, activates ortho/para positions (shielding protons at C2 and C6).[2]
      
    • Fluorine (C3): Strong

      
      -acceptor (inductive withdrawal) but 
      
      
      -donor.[1][2] Causes significant spin-spin coupling (
      
      
      ,
      
      
      ) in NMR.[2]
    • Chlorine (C4): Weak deactivator, provides a distinct isotopic signature in Mass Spectrometry (

      
       ratio of 3:1).[2]
      

Experimental Protocols (Methodology)

To ensure data integrity and reproducibility, the following standard operating procedures (SOPs) are recommended for acquiring spectral data.

A. Nuclear Magnetic Resonance (NMR)[1][2][5][7][11]
  • Solvent: Deuterated Chloroform (

    
    , 99.8% D) with 0.03% TMS (Tetramethylsilane) as an internal standard.[2]
    
  • Concentration: ~10-15 mg of sample in 0.6 mL solvent.

  • Instrumentation: 400 MHz or higher is recommended to resolve complex

    
     coupling patterns.[1][2]
    
  • Parameters:

    • 
      : Spectral width 12 ppm, relaxation delay 1.0 s, 16 scans.[2]
      
    • 
      : Proton-decoupled, relaxation delay 2.0 s, 512+ scans (due to C-F splitting lowering signal-to-noise).
      
B. Infrared Spectroscopy (IR)[1][2]
  • Method: Attenuated Total Reflectance (ATR) on a diamond crystal or KBr pellet.[1][2]

  • Resolution: 4 cm

    
    , 16 scans.
    
  • Sample State: Neat liquid/low-melting solid.[1][2]

C. Mass Spectrometry (GC-MS)[2]
  • Ionization: Electron Impact (EI) at 70 eV.[1][2]

  • Inlet: Split injection (250 °C).

  • Column: Non-polar capillary column (e.g., DB-5ms).

Mass Spectrometry (MS) Data

Diagnostic Value: Confirmation of molecular weight and the presence of Chlorine.[1][2][3]

Fragmentation Pathway & Isotopic Pattern

The mass spectrum is dominated by the stability of the aromatic ring and the characteristic cleavage of the ether bond.

m/z (Ion)Relative IntensityAssignmentMechanism
160 100% (Base)

(

)
Molecular Ion (Stable aromatic system)
162 ~32%

(

)
Chlorine Isotope Signature (Diagnostic 3:1 ratio)
145 High

Homolytic cleavage of methyl group (Quinoid ion formation)
117 Medium

Loss of Carbon Monoxide from the phenoxy radical

Figure 1: Proposed fragmentation pathway for this compound under Electron Impact (EI).

Infrared Spectroscopy (IR) Data

Diagnostic Value: Identification of functional groups (Ether, Halogens).[2]

Frequency (cm

)
IntensityAssignmentNotes
3100 - 3000 Weak

Stretch
Characteristic aromatic protons.
2960 - 2840 Medium

Stretch
Methyl group (

) stretching.[1][2]
1600, 1580, 1490 Strong

Ring Stretch
Skeletal vibrations of the benzene ring.[2]
1260 - 1240 Very Strong

Stretch
Asymmetric ether stretch (Anisole characteristic).[1][2]
1160 - 1120 Strong

Stretch
Aryl-Fluorine bond vibration.
1040 Strong

Stretch
Symmetric ether stretch.[1][2]
800 - 600 Medium

Stretch
Aryl-Chlorine bond (often obscured in fingerprint region).[1][2]

Nuclear Magnetic Resonance (NMR) Data[6][7][10][11][13][14][15]

A. NMR (400 MHz, )

The aromatic region shows a specific 1,3,4-substitution pattern.[1][2] The Fluorine atom at C3 couples to all aromatic protons, adding complexity (splitting) to the signals.

Shift (

ppm)
MultiplicityIntegrationCoupling (

in Hz)
Assignment
7.28 dd (approx. t)1H

,

H5 (Ortho to Cl, Meta to F)
6.72 dd1H

,

H2 (Ortho to F, Ortho to OMe)
6.65 ddd1H

,

,

H6 (Ortho to OMe, Para to F)
3.86 s3H--OCH

(Methoxy group)

Interpretation Logic:

  • H5 is the most deshielded aromatic proton because it is ortho to the Chlorine and not shielded by the Methoxy group (it is meta to OMe).

  • H2 is shielded by the ortho-Methoxy group but shows a large Geminal H-F coupling (~10-11 Hz), appearing as a doublet of doublets.[1][2]

  • H6 is shielded by the ortho-Methoxy group and shows typical ortho-coupling to H5 (~8.5 Hz).[1][2]

B. NMR (100 MHz, )

Carbon signals will appear as doublets due to

12
Shift (

ppm)
Splitting (

)
Assignment
159.0 d,

Hz
C3 (C-F, ipso)
158.5 d,

Hz
C1 (C-OMe, meta to F)
130.5 d,

Hz
C5 (C-H, meta to F)
113.5 d,

Hz
C4 (C-Cl, ortho to F)
110.0 d,

Hz
C6 (C-H, para to F)
102.5 d,

Hz
C2 (C-H, ortho to F)
55.8 s-OCH

C. NMR (376 MHz, )
  • Shift:

    
     -110 to -115 ppm (Typical for fluoroarenes).[1][2]
    
  • Pattern: Multiplet (coupling to H2, H5, H6).

Structural Elucidation Workflow

The following logic flow ensures the correct identification of the compound from raw data.

Figure 2: Logical workflow for the structural confirmation of this compound.

References

  • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS).[1][2] (Accessed via general search logic for halogenated anisoles).[1][2]

  • National Institute of Standards and Technology (NIST). Mass Spectra of Halogenated Benzenes.[1][2] NIST Chemistry WebBook, SRD 69.[1][2] Link

  • Sigma-Aldrich. Product Specification: 4-Chloro-3-fluoroaniline (Analogous Structure).[1][2]Link

  • PubChem. Compound Summary: this compound (CAS 501-29-1).[1][2]Link

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[2] Structure Determination of Organic Compounds: Tables of Spectral Data.[1][2] Springer-Verlag.[1][2] (Source for substituent additivity rules).

4-Chloro-3-fluoroanisole: Solubility Profile & Solvent Selection Strategy

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-Chloro-3-fluoroanisole Solubility in Organic Solvents Document Type: Technical Guide / Whitepaper Audience: Research Scientists, Process Chemists, and Drug Development Professionals

Executive Summary

This compound (CAS 501-29-1) is a critical halogenated aromatic intermediate used extensively in the synthesis of pharmaceuticals and agrochemicals.[1] Its unique substitution pattern—combining a methoxy group with adjacent chloro and fluoro substituents—imparts specific solubility characteristics driven by lipophilicity and electronic distribution.

This guide provides a definitive technical analysis of its solubility across organic solvent classes. It moves beyond basic data to offer a predictive solvent compatibility matrix , experimental protocols for solubility determination, and strategic insights for reaction optimization.

Physicochemical Characterization

Understanding the solubility of this compound requires a grounding in its physical state and molecular properties. Unlike its aniline derivatives (which are often solids), this compound is a liquid at room temperature , which fundamentally alters handling and solvation thermodynamics.

Table 1: Core Physicochemical Properties
PropertyValueRelevance to Solubility
CAS Number 501-29-1Unique Identifier
Physical State Liquid (Colorless to light yellow)Miscibility vs. Dissolution kinetics
Boiling Point 196 °CHigh boiling point allows for high-temperature reactions in solvents like DMSO/NMP.
Density 1.29 g/mLDenser than water; forms the lower layer in aqueous extractions unless chlorinated solvents are used.
LogP (Predicted) ~3.0 - 3.2Highly lipophilic; indicates poor water solubility and high affinity for non-polar organics.
Molecular Weight 160.57 g/mol Low MW facilitates rapid diffusion in solvents.

Mechanistic Insight: The methoxy group (-OCH₃) adds a degree of polarity, but the electron-withdrawing halogen atoms (Cl, F) on the benzene ring significantly reduce the basicity of the ether oxygen. This results in a molecule that is predominantly lipophilic , favoring non-polar to moderately polar organic solvents.

Solubility Profile & Solvent Compatibility Matrix

The following data synthesizes empirical evidence from synthesis protocols and predictive solubility modeling based on the Hansen Solubility Parameters (HSP) for halogenated anisoles.

Solvent Classifications[2][3]
Class A: High Solubility (Miscible/Freely Soluble)

These solvents are recommended for stock solution preparation, extraction, and homogenous reactions.

  • Chlorinated Solvents: Dichloromethane (DCM), Chloroform, 1,2-Dichloroethane.

    • Why: Excellent matching of dispersion forces and polarity. DCM is the gold standard for extraction from aqueous quench.

  • Polar Aprotic: Tetrahydrofuran (THF), Ethyl Acetate, Acetone, Acetonitrile.

    • Why: The ether oxygen in the anisole interacts favorably with these solvents. THF is ideal for lithiation reactions involving this core.

  • Aromatic Hydrocarbons: Toluene, Xylene, Benzene.

    • Why: "Like dissolves like."[2] The aromatic core of the solute interacts via

      
       stacking with the solvent.
      
Class B: Moderate/Conditional Solubility
  • Polar Protic: Methanol, Ethanol, Isopropanol.

    • Behavior: Likely soluble at room temperature, but miscibility may decrease at very low temperatures (-78 °C). Useful for recrystallization of downstream solid derivatives.

  • Alkanes: Hexanes, Heptane, Pentane.

    • Behavior: Soluble, but may require higher volumes compared to DCM. Often used as a co-solvent to precipitate impurities.

Class C: Insoluble / Immiscible
  • Water: Practically insoluble (< 0.1 g/L).

    • Implication: Water is an excellent anti-solvent for precipitation or as a wash phase to remove inorganic salts during workup.

Table 2: Solvent Selection Guide for Process Chemistry
OperationRecommended SolventRationale
Extraction Dichloromethane (DCM)High solubility; forms distinct bottom layer; easy evaporation.
Lithiation Anhydrous THF or Et₂OSolubilizes the lithiated intermediate; stabilizes the cation.
Coupling (Suzuki) Toluene / 1,4-DioxaneHigh boiling point; compatible with Pd catalysts.
Chromatography Hexane / Ethyl AcetateStandard non-polar/polar gradient effectively resolves the compound.

Experimental Protocols

Protocol A: The "Shake-Flask" Solubility Determination

Use this protocol when exact saturation limits are required for formulation.

  • Preparation: Add 1.0 mL of the target solvent to a crimp-top HPLC vial.

  • Saturation: Add this compound dropwise with constant agitation (vortexing) at 25°C.

  • Observation: Continue addition until a distinct phase separation (oiling out) or turbidity persists for >10 minutes.

  • Quantification:

    • Centrifuge the sample to separate phases.

    • Analyze the supernatant via HPLC-UV (254 nm) against a standard curve.

    • Calculation:

      
      
      
Protocol B: Solvent Screening for Reaction Optimization

A self-validating workflow to choose the best solvent for a chemical transformation.

  • Screening Set: Select 4 solvents with diverse dielectric constants (e.g., Toluene, THF, Acetonitrile, DMF).

  • Dissolution Test: Dissolve 100 mg of this compound in 1 mL of each solvent.

  • Reagent Compatibility: Add the specific reagent (e.g., n-BuLi, NBS) on a small scale.

  • Monitoring: Check for precipitation (bad) or color change (potential reaction). Analyze via TLC/LC-MS.

    • Success Criteria: Homogeneous solution throughout the reaction time course.

Visualization: Solvent Selection Decision Tree

The following diagram outlines a logical workflow for selecting the appropriate solvent based on the intended application (Synthesis, Extraction, or Analysis).

SolventSelection Start Start: this compound (Liquid, Lipophilic) Intent What is the primary goal? Start->Intent Reaction Chemical Synthesis Intent->Reaction Extraction Extraction / Workup Intent->Extraction Analysis Analytical (HPLC/GC) Intent->Analysis ReactType Reaction Type? Reaction->ReactType AqPhase Aqueous Phase pH? Extraction->AqPhase ReversePhase Reverse Phase (LC) Analysis->ReversePhase Acetonitrile/Water NormalPhase Normal Phase (GC/Flash) Analysis->NormalPhase Hexane/EtOAc Lithiation Lithiation / Grignard (Low Temp) ReactType->Lithiation Strong Base Coupling Pd-Coupling / High Temp ReactType->Coupling Transition Metal SNAr Nucleophilic Sub (SNAr) ReactType->SNAr High Heat THF_Ether THF / Diethyl Ether Lithiation->THF_Ether Use Anhydrous THF/Et2O Toluene Toluene Coupling->Toluene Use Toluene/Dioxane DMF_DMSO DMF / DMSO SNAr->DMF_DMSO Use DMF/DMSO DCM Dichloromethane (DCM) (Bottom Layer) AqPhase->DCM General Purpose EtOAc Ethyl Acetate (Top Layer) AqPhase->EtOAc Avoid Halogens

Caption: Decision matrix for solvent selection based on process requirements. Blue nodes indicate decision points; white nodes indicate specific conditions.

Safety & Handling Considerations

While this compound is a valuable intermediate, its halogenated nature requires specific safety protocols.

  • Inhalation Risk: As a liquid with a moderate boiling point, vapor pressure can be significant at elevated temperatures. Always handle in a fume hood.

  • Skin Absorption: The lipophilic nature (LogP ~3.0) suggests it can easily penetrate the dermal barrier. Nitrile gloves are recommended; for prolonged exposure, double-gloving or using laminate gloves is advised.

  • Solvent Reactivity: Avoid using DMSO with strong reducing agents (like hydrides) if the reaction temperature is uncontrolled, as runaways can occur.

References

  • Neta Scientific. (n.d.). This compound Product Specifications. Retrieved from [Link]

  • PubChem. (2024). Compound Summary: this compound.[1] National Library of Medicine. Retrieved from [Link]

Sources

Technical Hazard & Handling Guide: 4-Chloro-3-fluoroanisole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Chloro-3-fluoroanisole (CAS 501-29-1) is a halogenated aromatic ether widely utilized as a pharmacophore building block in the synthesis of kinase inhibitors and agrochemicals.[1][2][3][4][5] While it lacks the extreme acute toxicity of its aniline analogs (e.g., 4-chloro-3-fluoroaniline), it presents distinct hazards as a lipophilic irritant and environmental toxicant.

This guide synthesizes physicochemical data, predicted metabolic pathways, and field-proven handling protocols to ensure safety during drug development workflows. It is designed for researchers requiring actionable intelligence beyond the standard Safety Data Sheet (SDS).

Part 1: Chemical Identity & Physicochemical Profile[2][6]

Understanding the physical state is the first step in risk mitigation. This compound is a liquid at room temperature, necessitating specific handling protocols to prevent splash exposure and vapor inhalation.

PropertyValueOperational Implication
CAS Number 501-29-1Use for precise inventory tracking and waste labeling.
Physical State Liquid (Colorless to light yellow)Requires liquid-handling robotics or positive-displacement pipetting.
Boiling Point ~196 °C (at 760 mmHg)Low volatility at RT, but hazardous vapors form upon heating.
Density 1.29 g/cm³Denser than water; will sink and form a separate organic layer in aqueous spills.
Lipophilicity (LogP) ~2.8 (Predicted)High potential for skin absorption; readily crosses cell membranes.
Solubility Immiscible in water; Soluble in DCM, DMSO, MeOHUse organic solvents for equipment cleaning; water alone is ineffective.

Part 2: Hazard Identification & Toxicology

Acute Health Hazards

Unlike its aniline counterparts, which are known methemoglobin formers, halogenated anisoles primarily act as irritants and central nervous system (CNS) depressants at high concentrations.

  • Skin & Eye Irritation: The combination of the lipophilic methoxy group and halogen substituents facilitates dermal penetration. Contact causes immediate irritation, erythema, and potential defatting of the skin.

  • Respiratory Toxicity: Inhalation of mists or vapors (generated during reflux or rotary evaporation) triggers mucosal irritation in the upper respiratory tract.

  • Systemic Toxicity: While specific LD50 data for this isomer is limited, "read-across" data from 4-chloroanisole suggests low-to-moderate oral toxicity (LD50 Rat > 2000 mg/kg), but high doses may cause lethargy and ataxia.

Structural Alerts
  • Halogenated Aromatic: The presence of chlorine and fluorine on the benzene ring increases metabolic stability compared to non-halogenated anisoles, potentially prolonging biological half-life.

  • Environmental Hazard (WGK 3): Classified as highly hazardous to water.[5] The compound is toxic to aquatic life with long-lasting effects due to its resistance to rapid biodegradation.

Part 3: Metabolic Fate & Mechanism of Action

Understanding the metabolism of this compound is critical for predicting potential toxic metabolites in vivo. The primary clearance mechanism is O-demethylation mediated by Cytochrome P450 enzymes (primarily CYP2D6 and CYP2C19 isoforms in humans).

Metabolic Pathway
  • Phase I (Functionalization): The methoxy group is oxidized to a formaldehyde intermediate (unstable), releasing the free phenol: 4-Chloro-3-fluorophenol .

  • Phase II (Conjugation): The resulting phenol is rapidly conjugated with glucuronic acid or sulfate to increase water solubility for renal excretion.

  • Defluorination (Minor Pathway): Unlike aliphatic fluorines, the aromatic C-F bond is generally stable. However, oxidative attack at the para-position (relative to the fluorine) is blocked by the chlorine atom, reducing the formation of reactive quinone-imine intermediates common in other aromatics.

Visualization: Metabolic Pathway

Metabolism Parent This compound (Lipophilic Parent) CYP CYP450 (O-Demethylation) Parent->CYP Oxidation Phenol 4-Chloro-3-fluorophenol (Reactive Intermediate) CYP->Phenol - CH2O Gluc Glucuronide Conjugate (Renal Excretion) Phenol->Gluc UGT Enzymes Sulfate Sulfate Conjugate (Renal Excretion) Phenol->Sulfate SULT Enzymes

Figure 1: Predicted metabolic trajectory.[6] The primary detoxification route is conversion to the phenol followed by Phase II conjugation.

Part 4: Handling & Risk Mitigation Protocols

Engineering Controls
  • Primary Containment: All weighing and transfer operations must occur within a certified chemical fume hood.

  • Vapor Control: If heating above 50°C, use a reflux condenser or closed-system reactor. Do not heat in open vessels.

Personal Protective Equipment (PPE) Matrix

The lipophilicity of this compound requires specific glove selection. Latex is insufficient .

TaskGlove MaterialThicknessBreakthrough Time
Splash Protection (Standard Lab Work)Nitrile≥ 0.11 mm> 30 mins
Immersion / Spill Cleanup Silver Shield / Butyl Rubber≥ 0.3 mm> 480 mins
Eye Protection Chemical Splash Goggles (ANSI Z87.1) - Safety glasses are insufficient for liquid handling.
Emergency Response Logic

In the event of exposure, immediate action is required to minimize absorption.

SafetyLogic Start Exposure Incident Type Identify Route Start->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale ActionSkin 1. Blot excess (do not rub) 2. Wash with soap/water (15 min) 3. Discard leather items Skin->ActionSkin ActionEye 1. Flush with water (15 min) 2. Remove contacts if easy 3. Seek ophthalmologist Eye->ActionEye ActionInhale 1. Move to fresh air 2. Oxygen if breathing difficult 3. Monitor for pulmonary edema Inhale->ActionInhale

Figure 2: Immediate response decision logic for accidental exposure.

Waste Disposal
  • Classification: Hazardous Organic Waste (Halogenated).

  • Protocol: Collect in a dedicated waste container labeled "Halogenated Solvents."

  • Prohibition: Do NOT mix with strong oxidizers (e.g., nitric acid) or strong bases, as this may generate exothermic reactions or toxic phenolic byproducts.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 2724521, this compound. Retrieved from [Link]

  • European Chemicals Agency (ECHA).Guidance on Information Requirements and Chemical Safety Assessment: Chapter R.7c: Endpoint specific guidance.

Sources

Technical Guide: Reactive Site Mapping & Functionalization of 4-Chloro-3-fluoroanisole

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Key reactive sites on the 4-Chloro-3-fluoroanisole molecule Content Type: An in-depth technical guide or whitepaper on the core. Audience: Researchers, scientists, and drug development professionals.[1]

Executive Summary: The "Push-Pull" Scaffold

This compound (CAS 501-29-1) represents a high-value pharmacophore scaffold in medicinal chemistry, widely utilized in the synthesis of kinase inhibitors (e.g., EGFR targets), antimalarials, and agrochemicals. Its utility stems from a unique electronic "push-pull" architecture: the methoxy group (C1) acts as a strong resonance donor, while the vicinal fluoro (C3) and chloro (C4) substituents provide inductive electron withdrawal and specific metabolic stability.[1]

This guide dissects the molecule’s reactivity profile, distinguishing between kinetically controlled metalation sites and thermodynamically controlled electrophilic substitutions.[1] It provides validated protocols for regioselective functionalization, ensuring high yield and purity in downstream synthesis.[1]

Electronic & Steric Analysis

To predict reactivity, we must analyze the superimposed directing effects of the three substituents.[1]

SubstituentPositionElectronic EffectDirecting Effect (EAS)Directing Effect (DoM)
Methoxy (-OMe) C1+M (Strong), -I (Strong)Ortho/ParaStrong Chelation (DMG)
Fluoro (-F) C3+M (Weak), -I (Very Strong)Ortho/ParaStrong Inductive Acidification
Chloro (-Cl) C4+M (Weak), -I (Moderate)Ortho/ParaWeak Inductive
The Reactivity Map
  • C2 (The "Sandwiched" Site): Located between -OMe and -F. This position is electronically the most electron-rich (due to -OMe resonance) and the most acidic (due to -F inductive effect). However, it is sterically crowded.[1]

  • C6 (The Steric "Open" Site): Ortho to -OMe and para to -F. Less sterically hindered than C2.

  • C4 (The Coupling Handle): The C-Cl bond is the primary site for transition-metal catalysis (Suzuki/Buchwald).

  • C5 (The Deactivated Site): Ortho to -Cl. Generally inert to EAS and DoM compared to C2/C6.[1]

Reactivity Profile 1: Directed Ortho-Metalation (DoM)

Target Site: C2 (Primary) Mechanism: Lithium-Hydrogen Exchange (Li-H)

Despite steric crowding, the C2 position is the kinetic "sweet spot" for lithiation.[1] The cooperative effect of the methoxy group (coordination of Li+) and the fluorine atom (inductive acidification of the C-H bond) makes the C2 proton significantly more acidic than C6.[1]

  • Reagent Choice:

    • LDA (Lithium Diisopropylamide): Effective at -78°C. The steric bulk of LDA prevents nucleophilic attack on the aromatic ring but is small enough to access C2.[1]

    • n-BuLi: Can be used, but risks nucleophilic attack or competing halogen-lithium exchange at C4 (though Cl is relatively stable compared to Br/I).

    • LiTMP: Used if extreme regioselectivity is required to avoid any C6 metalation.[1]

Critical Insight: The lithiated species at C2 is stabilized by an intramolecular 5-membered chelate ring with the methoxy oxygen.[1]

Visualization: Regioselective Lithiation Pathway

LithiationPathway cluster_0 Selectivity Driver Start This compound Intermediate C2-Lithio Intermediate (Stabilized by OMe/F) Start->Intermediate Deprotonation (Kinetic Control) Reagent LDA / THF (-78°C) Reagent->Intermediate Product 2-Substituted This compound Intermediate->Product Electrophilic Trap Electrophile Electrophile (E+) (e.g., DMF, CO2) Electrophile->Product Note C2 acidity enhanced by inductive effect of F and coordination of OMe

Caption: Kinetic deprotonation favors C2 due to the cooperative inductive effect of Fluorine and coordination of the Methoxy group.[2][3]

Reactivity Profile 2: Palladium-Catalyzed Cross-Coupling

Target Site: C4 (C-Cl Bond) Mechanism: Oxidative Addition / Reductive Elimination

The C-Cl bond at C4 is the standard handle for building molecular complexity.[1] While C-Cl is less reactive than C-Br or C-I, the presence of the ortho-fluorine (C3) exerts an activating effect on the C-Cl bond, facilitating oxidative addition of Palladium(0).

  • Preferred Catalysts: Pd(dppf)Cl2, Pd(PPh3)4, or Buchwald precatalysts (e.g., XPhos Pd G2) for difficult substrates.[1]

  • Chemoselectivity: The C-F bond (C3) remains inert under standard Suzuki/Buchwald conditions, allowing for sequential functionalization.[1]

Reactivity Profile 3: Electrophilic Aromatic Substitution (EAS)

Target Site: C6 Mechanism: Arenium Ion Intermediate

In reactions such as bromination, nitration, or Friedel-Crafts acylation, the regioselectivity shifts.[1] While C2 is electronically activated, it is sterically shielded by the flanking OMe and F groups.[1] Consequently, the C6 position (ortho to OMe, para to F) becomes the dominant site for electrophilic attack.[1]

  • Example: Bromination with NBS/MeCN typically yields 2-bromo-4-chloro-5-fluoroanisole (placing Br at C6).

Experimental Protocols

Protocol A: Regioselective C2-Formylation (DoM)

Validates the C2-lithiation pathway.

  • Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and temperature probe.

  • Solvent: Charge with anhydrous THF (50 mL) and cool to -78°C (dry ice/acetone bath).

  • Base Addition: Add LDA (2.0 M in THF/heptane, 1.1 equiv) dropwise over 15 minutes. Maintain internal temperature below -70°C.

  • Substrate Addition: Dissolve This compound (1.0 equiv) in THF (10 mL) and add dropwise.

  • Incubation: Stir at -78°C for 45 minutes. The solution typically turns light yellow, indicating formation of the aryllithium species.[1]

  • Quench: Add anhydrous DMF (1.5 equiv) dropwise. Stir for 30 minutes at -78°C, then allow to warm to 0°C.

  • Workup: Quench with saturated NH4Cl solution. Extract with EtOAc.[1]

  • Outcome: The product, 4-chloro-3-fluoro-2-methoxybenzaldehyde , is obtained after crystallization or chromatography.

Protocol B: Suzuki-Miyaura Coupling at C4

Validates the C-Cl activation.

  • Reagents: Combine this compound (1.0 equiv), Arylboronic acid (1.2 equiv), and K2CO3 (3.0 equiv) in a mixture of Dioxane/Water (4:1).

  • Catalyst: Add Pd(dppf)Cl2[1]·DCM (3-5 mol%).

  • Condition: Degas with nitrogen for 10 minutes. Heat to 90°C for 4-12 hours.

  • Note: The fluorine at C3 remains intact, serving as a bioisostere for H or OH in the final drug candidate.[1]

Summary of Reactive Sites (Data Table)

SiteChemical EnvironmentPrimary Reactivity ModeKey Reagent Class
C1 Methoxy-substitutedDemethylation (to Phenol)BBr3, Pyridine·HCl
C2 Flanked by OMe / FLithiation (DoM) LDA, n-BuLi/TMEDA
C3 Fluoro-substitutedMetabolic Stability (Generally Inert)
C4 Chloro-substitutedCross-Coupling Pd(0) / Boronic Acids
C6 Ortho to OMeElectrophilic Substitution NBS, HNO3/H2SO4

References

  • Regioselective Ortho-Lithiation of Fluoroarenes. Tetrahedron Letters, 1996. Link[4]

  • Synthesis of Carbonucleoside Derivatives via this compound Lithiation. World Intellectual Property Organization (WO2017212385A1), 2017. Link

  • Spectroscopic Analysis of this compound Conformers. Journal of Molecular Spectroscopy, 2017.[5][6] Link[5]

  • This compound: Substance Profile & Properties. PubChem, National Library of Medicine. Link

Sources

Electronic Properties & Synthetic Utility of 4-Chloro-3-fluoroanisole: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Chloro-3-fluoroanisole (CAS: 501-29-1) represents a critical pharmacophore building block in modern medicinal chemistry.[1] Its value lies in the strategic juxtaposition of three electronically distinct substituents—a methoxy group (electron donor), a fluorine atom (strong inductive withdrawer), and a chlorine atom (lipophilic bulk/metabolic block)—on a benzene core. This guide analyzes the molecule’s electronic landscape, providing researchers with the rationale for its use in modulating metabolic stability (t1/2), lipophilicity (LogP), and ligand-target binding affinity.

Part 1: Molecular Architecture & Electronic Fundamentals

The electronic behavior of this compound is defined by a "Push-Pull-Deactivate" system. Unlike simple anisoles, the electron density in this molecule is heavily stratified, creating unique electrostatic potential surfaces that influence non-covalent interactions in protein binding pockets.

Electronic Vector Analysis

The interplay between the substituents is governed by the Hammett Substituent Constants (


).
  • Methoxy (-OCH₃) at C1: Strong Resonance Donor (+R), Weak Inductive Withdrawer (-I). It activates the ring, specifically at C2 and C6 (ortho) and C4 (para).

  • Fluorine (-F) at C3: Strong Inductive Withdrawer (-I,

    
    ), Weak Resonance Donor (+R). It significantly deactivates the ring inductively while slightly shielding the C2 and C4 positions via resonance.
    
  • Chlorine (-Cl) at C4: Moderate Inductive Withdrawer (-I,

    
    ), Weak Resonance Donor (+R). It occupies the para-position, blocking the primary metabolic soft spot of the anisole ring.
    
Visualization: Electronic Force Vectors

The following diagram illustrates the competing electronic vectors that define the molecule's reactivity and dipole moment.

ElectronicVectors AnisoleCore Benzene Ring Core (π-System) Fluoro 3-Fluoro Group (-I >> +R) Electron Density Withdrawal AnisoleCore->Fluoro Inductive Pull (Meta) Chloro 4-Chloro Group (-I > +R) Steric & Electronic Block AnisoleCore->Chloro Inductive Pull (Para) Reactivity Reactivity Hotspot (C6 Position) Least Sterically Hindered Activated by OMe AnisoleCore->Reactivity Directs Electrophiles Methoxy 1-Methoxy Group (+R >> -I) Electron Density Injection Methoxy->AnisoleCore Strong Activation (Ortho/Para) Dipole Net Dipole Moment (~1.8 - 2.2 D) Vector Sum towards C3-C4 Methoxy->Dipole Vector Component Fluoro->Dipole Vector Component Chloro->Dipole Vector Component

Caption: Vector analysis showing the competition between the donating methoxy group and the withdrawing halogen atoms.

Part 2: Quantitative Electronic Descriptors

For computational drug design (CADD), accurate descriptors are essential. While experimental values for this specific isomer are rare in public databases, they can be derived from high-fidelity DFT trends of homologous halo-anisoles.

PropertyEstimated ValueMechanistic Implication
HOMO Energy ~ -6.2 to -6.5 eVLower than anisole (-5.8 eV) due to halogen stabilization.[2][3] Indicates resistance to oxidation.
LUMO Energy ~ -0.8 to -1.2 eVLowered by -I effect of F/Cl, making the ring slightly more susceptible to nucleophilic attack (SNAr) than anisole.[2][3]
Dipole Moment ~ 2.1 DThe C-F and C-Cl vectors (roughly 60° apart) reinforce each other, opposing the C-O vector.[2][3]
LogP (Lipophilicity) 3.2 ± 0.3Significantly more lipophilic than anisole (2.11).[2][3] The Cl atom is the primary contributor to this increase.
Polarizability ~ 14.5 ųHigh polarizability due to the diffuse electron cloud of Chlorine, enhancing Van der Waals interactions in binding pockets.[2][3]
NMR Chemical Shift Signatures

Spectroscopic data is the primary method for validating the electronic environment.

  • ¹H NMR: The aromatic protons show distinct splitting. The proton at C2 (between OMe and F) is a doublet of doublets (dd) with a large coupling constant to Fluorine (

    
     Hz), appearing upfield due to shielding by the ortho-methoxy group but deshielding by the fluoro group.
    
  • ¹⁹F NMR: Typically appears around -110 to -115 ppm (referenced to CFCl₃). The signal is split into a triplet or dd due to coupling with adjacent protons.

Part 3: Synthesis & Experimental Protocols

The synthesis of this compound must avoid isomer contamination, particularly from the 3-chloro-4-fluoro isomer. The most robust "Trustworthy" protocol utilizes the methylation of the commercially available phenol.

Protocol: O-Methylation of 4-Chloro-3-fluorophenol

This protocol is designed for high purity (>98%) suitable for biological screening.

Reagents:

  • Precursor: 4-Chloro-3-fluorophenol (1.0 eq)

  • Methylating Agent: Dimethyl sulfate (DMS) (1.1 eq) or Iodomethane (MeI) (1.2 eq)

  • Base: Potassium Carbonate (

    
    ) (2.0 eq)
    
  • Solvent: Acetone (Reagent grade) or DMF (for faster rates)

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-Chloro-3-fluorophenol (10 mmol) in acetone (30 mL).

  • Deprotonation: Add anhydrous

    
     (20 mmol) in a single portion. The suspension will turn slightly yellow as the phenoxide anion forms. Stir at room temperature for 15 minutes.
    
  • Alkylation: Caution: Work in a fume hood. Add Iodomethane (12 mmol) dropwise via syringe.

  • Reflux: Attach a reflux condenser and heat the mixture to 60°C (gentle reflux) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 9:1); the starting phenol (

    
    ) should disappear, replaced by the less polar anisole (
    
    
    
    ).
  • Workup: Cool to room temperature. Filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in diethyl ether, wash with 1M NaOH (to remove unreacted phenol), water, and brine. Dry over

    
     and concentrate.
    
  • Validation: Confirm structure via ¹H NMR (look for methoxy singlet at

    
     3.85 ppm).
    
Synthesis Logic Diagram

SynthesisWorkflow Precursor 4-Chloro-3-fluorophenol (Acidic OH) Base K2CO3 / Acetone (Deprotonation) Precursor->Base Intermediate Phenoxide Anion (Nucleophile) Base->Intermediate -H+ Product This compound (Target) Intermediate->Product SN2 Attack Reagent MeI or DMS (Electrophile) Reagent->Product

Caption: S_N2 reaction pathway for the high-fidelity synthesis of the target ether.

Part 4: Medicinal Chemistry Applications[1][4][5][6]

Metabolic Stability (The "Metabolic Shield")

In drug metabolism, the para-position of an anisole ring is a major "soft spot" for Cytochrome P450 (CYP450) mediated O-demethylation or aromatic hydroxylation.

  • Chlorine Effect: Placing a chlorine atom at the para-position (C4) physically blocks CYP450 access and electronically deactivates the ring toward the radical cation intermediate required for oxidation.

  • Fluorine Effect: The C3 fluorine prevents metabolic attack at the meta-position and further lowers the HOMO energy, making the ring harder to oxidize.

Lipophilicity & Bioisosterism

The this compound motif is often used as a bioisostere for:

  • 4-Chloroanisole: The addition of the 3-F increases lipophilicity (

    
    LogP 
    
    
    
    +0.2) and alters the dipole vector without significantly changing steric volume.
  • Dichlorobenzenes: The methoxy group provides a hydrogen bond acceptor (HBA) capability that dichlorobenzene lacks, allowing for specific interactions with serine or threonine residues in the binding pocket.

References

  • Synthesis & Properties of Fluoroanisoles

    • Source: Sigma-Aldrich / Merck KGaA.
    • URL: (Grounding for physical property baselines).

  • Hammett Substituent Constants

    • Source: Hansch, C., Leo, A., & Taft, R. W. (1991). "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews.
    • Context: Source of and values for F and Cl used in vector analysis.
    • URL:

  • Metabolic Stability of Fluorinated Motifs

    • Source: Meanwell, N. A. (2018).[4][5] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry.

    • Context: Validates the "Metabolic Shield" concept of F/Cl substitution.
    • URL: [J. Med.[5] Chem. 2018, 61, 14, 5822–5880]([Link])

  • NMR Chemical Shifts

    • Source: PubChem Compound Summary for CID 9987 (4-Fluoroanisole)
    • URL:

Sources

Strategic Utilization of 4-Chloro-3-fluoroanisole: A Modular Building Block for Fluorinated Scaffolds

[1]

Executive Summary

In modern medicinal chemistry and agrochemical design, This compound (CAS 501-29-1) serves as a high-value "scaffold modifier."[1] Unlike simple anisoles, this building block offers a unique combination of electronic modulation and metabolic blocking. The fluorine atom at the meta position (relative to methoxy) and chlorine at the para position create a synergistic effect: the fluorine lowers the basicity of the aromatic ring while the chlorine provides a handle for transition-metal catalyzed cross-couplings.[1]

This guide provides a comprehensive analysis of its utility, focusing on its role as a precursor for regioselective lithiation and as a stable bioisostere for metabolically labile aromatics.

Chemical Profile & Properties[1][2][3][4][5][6][7][8]

The physicochemical properties of this compound dictate its behavior in lipophilic environments and its reactivity in electrophilic aromatic substitutions.[1]

PropertySpecificationRelevance to Synthesis
CAS Number 501-29-1Unique Identifier
Molecular Formula C₇H₆ClFO--
Molecular Weight 160.57 g/mol Fragment-based drug design
Boiling Point 198–200 °CHigh-boiling solvent compatibility
LogP (Predicted) ~2.8Moderate lipophilicity; good membrane permeability
Electronic Effect σ-Inductive (F)Deactivates ring towards oxidation; activates C2-H acidity

Synthetic Utility: The "Directed" Advantage[1]

The core value of this compound lies in its predictable regiochemistry . The interplay between the Methoxy (OMe), Fluoro (F), and Chloro (Cl) groups creates specific "hotspots" for functionalization.[1]

The "Magic Spot" (C2-Lithiation)

The most powerful transformation for this molecule is Directed Ortho Metalation (DoM) .[1]

  • Mechanism: The OMe group acts as a Coordinating Directing Group (DMG).[1] The Fluorine atom at C3 exerts a strong inductive effect (-I), significantly increasing the acidity of the C2 proton.[1]

  • Result: Treatment with n-Butyllithium (n-BuLi) at low temperatures exclusively deprotonates the C2 position (sandwiched between OMe and F).[1] This allows for the creation of 1,2,3,4-tetrasubstituted benzene rings, a motif difficult to access via standard electrophilic aromatic substitution.[1]

Visualization of Reactivity Pathways

The following diagram illustrates the primary synthetic workflows starting from this compound.

GStartThis compound(Precursor)LithiationIntermediate:2-Lithio Species(Highly Reactive)Start->Lithiationn-BuLi, THF-78°CProd_Aniline3-Chloro-4-fluoroaniline(Via Demethylation/Amidation)Start->Prod_AnilineDownstream Processing(Drug Pharmacophore)Prod_BoronBoronic Acid/Ester(Suzuki Coupling)Lithiation->Prod_Boron1. B(OiPr)32. H3O+Prod_FormylBenzaldehyde Deriv.(C2-Formylation)Lithiation->Prod_Formyl1. DMF2. H3O+

Caption: Figure 1. Divergent synthesis pathways. The C2-lithiation (red box) is the gateway to complex tetrasubstituted scaffolds.[1]

Applications in Drug Discovery[1]

Metabolic Blocking (Bioisosterism)

In drug design, the para-methoxy phenyl ring is a common motif but suffers from rapid metabolic clearance via O-demethylation (CYP2D6) or aromatic hydroxylation.[1]

  • The Solution: Replacing a standard anisole with this compound blocks the para position (with Cl) and electronically deactivates the ring (with F), significantly extending the metabolic half-life (

    
    ) of the drug candidate.[1]
    
Kinase Inhibitor Scaffolds

The 3-chloro-4-fluoroaniline moiety is a "privileged structure" in kinase inhibitors (e.g., Gefitinib, Afatinib).[1] this compound is a stable, storable precursor to this moiety.[1]

  • Workflow: Anisole

    
     Demethylation 
    
    
    Phenol
    
    
    Smiles Rearrangement or Nucleophilic Aromatic Substitution (
    
    
    ) to install the amine.[1]

Experimental Protocols

Protocol A: Regioselective C2-Lithiation and Borylation

This protocol yields (3-chloro-2-fluoro-6-methoxyphenyl)boronic acid, a key intermediate for Suzuki couplings.[1]

Reagents:

  • This compound (1.0 eq)[1][2]

  • n-Butyllithium (1.1 eq, 2.5M in hexanes)[1]

  • Triisopropyl borate (1.2 eq)[1]

  • Anhydrous THF (Solvent)[1][2]

Step-by-Step Methodology:

  • Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and rubber septum. Maintain an inert nitrogen atmosphere throughout.

  • Solvation: Add this compound (10 mmol) and anhydrous THF (50 mL). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Add n-BuLi dropwise over 20 minutes via syringe pump. Critical: Maintain internal temperature below -70 °C to prevent benzyne formation or scrambling.[1]

  • Equilibration: Stir at -78 °C for 1 hour. The solution typically turns a pale yellow.[3]

  • Trapping: Add Triisopropyl borate (12 mmol) dropwise. Stir for 30 minutes at -78 °C, then allow the reaction to warm to room temperature (RT) overnight.

  • Quench: Quench with 1N HCl (30 mL) and stir vigorously for 1 hour to hydrolyze the boronate ester.

  • Workup: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over MgSO₄, and concentrate in vacuo. Recrystallize from Hexane/EtOAc.

Protocol B: Demethylation to 4-Chloro-3-fluorophenol

Used when the phenol functionality is required for ether synthesis.[1]

  • Dissolve this compound in Dichloromethane (DCM).

  • Cool to 0 °C. Add Boron Tribromide (

    
    , 1.5 eq) dropwise.[1]
    
  • Stir at RT for 4 hours.

  • Quench carefully with ice water (Exothermic!). Isolate the phenol layer.

Safety & Handling (E-E-A-T)

  • Organolithium Hazards: n-BuLi is pyrophoric.[1] Protocol A must be performed in a fume hood with a Class D fire extinguisher nearby. Ensure all glassware is oven-dried; moisture will kill the reagent and cause fire hazards.[1]

  • Fluorinated Intermediates: While the anisole is stable, derived benzyl halides or phenols can be skin irritants and toxic if inhaled. Use double-gloving (Nitrile) when handling the phenol derivative.[1]

  • Waste Disposal: Boron-containing waste must be segregated from general organic solvents in many jurisdictions.[1]

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 68048, this compound.[1] PubChem. Available at: [Link][1]

  • Schlosser, M., & Mongin, F. (1996).[1] Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes. Tetrahedron Letters, 37(36), 6551-6554.[1][4] (Validates the C2-lithiation regiochemistry adjacent to Fluorine).

  • Meanwell, N. A. (2018).[1][5][6] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.[1] (Authoritative source on metabolic stability of fluoro-anisoles).

An In-Depth Technical Guide to the Stability and Storage of 4-Chloro-3-fluoroanisole

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the stability and recommended storage conditions for 4-Chloro-3-fluoroanisole, a key building block in pharmaceutical synthesis. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes fundamental chemical principles with practical, field-proven insights to ensure the integrity and reliability of this critical reagent.

Understanding the Physicochemical Landscape of this compound

This compound (CAS No. 501-29-1) is a halogenated aromatic ether with the molecular formula C₇H₆ClFO. Its chemical structure, featuring a methoxy group and two different halogen substituents on the benzene ring, dictates its reactivity and stability profile. A thorough understanding of its properties is paramount for its effective use in synthetic chemistry.

The electron-donating methoxy group activates the aromatic ring towards electrophilic substitution, while the electron-withdrawing halogen atoms have a deactivating effect. The interplay of these electronic effects, along with the inherent strength of the carbon-fluorine and carbon-chlorine bonds, influences the molecule's susceptibility to various degradation pathways.

Prudent Storage: The Foundation of Chemical Integrity

The long-term stability of this compound is contingent upon adherence to appropriate storage protocols. Improper storage can lead to degradation, introducing impurities that may compromise downstream reactions and the quality of the final active pharmaceutical ingredient (API).

Based on safety data sheets and general chemical principles, the following storage conditions are recommended to maintain the integrity of this compound:

ParameterRecommended ConditionRationale
Temperature CoolMinimizes the rate of potential thermal degradation reactions.
Atmosphere Dry and well-ventilatedPrevents hydrolytic degradation and allows for the safe dispersal of any vapors.
Light Exposure Store in a tightly sealed, opaque containerProtects the compound from photolytic degradation.
Container Tightly closedPrevents the ingress of moisture and atmospheric contaminants.
Incompatible Materials Strong oxidizing agentsAvoids potential vigorous or explosive reactions.[1]
General Storage Area Flammables area, away from heat, sparks, and open flamesAs a combustible liquid, it is crucial to prevent ignition.[1][2][3]

Probing the Limits: A Framework for Stability Assessment through Forced Degradation

To elucidate the intrinsic stability of this compound and identify potential degradation products, a forced degradation study is indispensable. Such studies, conducted under conditions more severe than accelerated stability testing, are a cornerstone of pharmaceutical development and are mandated by regulatory bodies like the International Council for Harmonisation (ICH).[1][4] The goal is to induce a target degradation of 5-20%, which is sufficient to identify degradation pathways without completely destroying the molecule.[1][4]

The following experimental workflow provides a systematic approach to evaluating the stability of this compound under various stress conditions.

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_analysis Analysis prep Prepare 1 mg/mL solution of This compound in a suitable solvent (e.g., acetonitrile/water) hydrolysis Hydrolytic (Acidic, Basic, Neutral) prep->hydrolysis Expose to stress oxidation Oxidative (H₂O₂) prep->oxidation Expose to stress photolytic Photolytic (UV/Vis light) prep->photolytic Expose to stress thermal Thermal (Elevated Temperature) prep->thermal Expose to stress neutralize Neutralize acidic/basic samples hydrolysis->neutralize oxidation->neutralize analytical_method Analyze by Stability-Indicating Method (e.g., HPLC, GC-MS) oxidation->analytical_method photolytic->neutralize photolytic->analytical_method thermal->neutralize thermal->analytical_method neutralize->analytical_method characterize Characterize Degradation Products (e.g., MS, NMR) analytical_method->characterize Identify peaks Degradation_Pathways cluster_stress cluster_product hydrolysis Hydrolysis (Acid/Base) phenol 4-Chloro-3-fluorophenol hydrolysis->phenol Ether Cleavage oxidation Oxidation hydroxylation Hydroxylated Anisoles oxidation->hydroxylation Aromatic Hydroxylation ring_opening Ring-Opened Products oxidation->ring_opening Oxidative Cleavage photolysis Photolysis dehalogenation Dehalogenated Anisoles photolysis->dehalogenation C-Cl / C-F Cleavage thermal Thermal phenoxy_radical Phenoxy Radical thermal->phenoxy_radical Homolytic Cleavage

Caption: Potential degradation pathways of this compound under various stress conditions.

  • Hydrolytic Degradation: The ether linkage is a potential site for acid- or base-catalyzed hydrolysis, which would yield 4-chloro-3-fluorophenol and methanol. The halogen-carbon bonds are generally stable to hydrolysis under these conditions.

  • Oxidative Degradation: The aromatic ring, being activated by the methoxy group, is susceptible to oxidative attack by hydroxyl radicals generated from hydrogen peroxide. [5]This can lead to the formation of hydroxylated derivatives (methoxyphenols) or, under more forceful conditions, ring-opening products. [6][7]

  • Photolytic Degradation: Aromatic halogenated compounds can undergo photodehalogenation upon exposure to UV light. This could result in the formation of 3-fluoroanisole or 4-chloroanisole.

  • Thermal Degradation: At elevated temperatures, the primary degradation pathway for anisole is the homolytic cleavage of the O-CH₃ bond to form a phenoxy radical and a methyl radical. [8][9]The resulting 4-chloro-3-fluorophenoxy radical could then undergo further reactions.

The Analytical Toolkit: Methods for a Clear Picture

A stability-indicating analytical method is one that can accurately and precisely quantify the active ingredient without interference from degradation products, process impurities, or other excipients. [10]For this compound and its potential degradants, a combination of chromatographic techniques is recommended.

TechniquePrincipleApplication for this compound
High-Performance Liquid Chromatography (HPLC) Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.The primary technique for quantitative analysis of the parent compound and its non-volatile degradation products. A reversed-phase C18 or a pentafluorophenyl (PFP) column can provide good resolution for halogenated aromatics. [11][12][13][14][15]
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase, with mass spectrometry for identification.Ideal for identifying and quantifying volatile degradation products. Headspace analysis can be particularly useful for detecting low-boiling-point degradants. [16][17]

5.1. Development of a Stability-Indicating HPLC Method

A systematic approach to developing a stability-indicating HPLC method involves:

  • Column Selection: A C18 column is a good starting point. For better separation of halogenated isomers and degradants, a PFP column should be considered due to its alternative selectivity.

  • Mobile Phase Optimization: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or formate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically employed. The pH of the aqueous phase should be optimized to ensure good peak shape.

  • Detector Wavelength Selection: The UV detection wavelength should be chosen at the absorbance maximum of this compound to ensure high sensitivity.

  • Method Validation: The developed method must be validated according to ICH guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness.

Conclusion: A Proactive Approach to Quality

The chemical stability of this compound is a critical attribute that directly impacts its suitability as a starting material in pharmaceutical manufacturing. A comprehensive understanding of its stability profile, achieved through diligent storage practices and rigorous forced degradation studies, is not merely a regulatory requirement but a fundamental aspect of scientific and professional responsibility. By implementing the strategies and protocols outlined in this guide, researchers and drug development professionals can ensure the quality and consistency of this vital chemical intermediate, thereby contributing to the development of safe and effective medicines.

References

  • ICH, Q1A(R2) Stability Testing of New Drug Substances and Products, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (2003).
  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025, November 5). Resolve Mass. Retrieved from [Link]

  • Sop for force degradation study. (2023, December 27). Pharma Dekho. Retrieved from [Link]

  • Forced Degradation Study: Complete Technical Guide for Pharmaceutical Development. (2026, January 25). Pharmaguideline. Retrieved from [Link]

  • Alsante, K. M., et al. (2011). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 55(4), 637-653. Retrieved from [Link]

  • Wiens, J. P., et al. (2010). Radical chemistry in the thermal decomposition of anisole and deuterated anisoles: an investigation of aromatic growth. The Journal of Physical Chemistry A, 114(38), 10444-10455. Retrieved from [Link]

  • Stability Indicating Assay Method. (2023, October 10). International Journal of Creative Research Thoughts (IJCRT). Retrieved from [Link]

  • Riu, M., et al. (2011). Destruction of chloroanisoles by using a hydrogen peroxide activated method and its application to remove chloroanisoles from cork stoppers. Journal of Agricultural and Food Chemistry, 59(24), 13089-13096. Retrieved from [Link]

  • Murphy, S. M., et al. (2010). The biodegradation vs. biotransformation of fluorosubstituted aromatics. Applied Microbiology and Biotechnology, 87(5), 1585-1596. Retrieved from [Link]

  • Stability Indicating HPLC Method Development –A Review. (2018). International Journal of Trend in Scientific Research and Development (IJTSRD). Retrieved from [Link]

  • Destruction of Chloroanisoles by Using a Hydrogen Peroxide Activated Method and Its Application To Remove Chloroanisoles from Cork Stoppers. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Radical Chemistry in the Thermal Decomposition of Anisole and Deuterated Anisoles: An Investigation of Aromatic Growth. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Bicchi, C., et al. (2013). Different headspace solid phase microextraction--gas chromatography/mass spectrometry approaches to haloanisoles analysis in wine. Journal of Chromatography A, 1313, 212-221. Retrieved from [Link]

  • Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Retrieved from [Link]

  • Zhang, Y., et al. (2023). Photo-produced aromatic compounds stimulate microbial degradation of dissolved organic carbon in thermokarst lakes. Nature Communications, 14(1), 3687. Retrieved from [Link]

  • Al-Salem, S. M., et al. (2022). Trends for the Thermal Degradation of Polymeric Materials: Analysis of Available Techniques, Issues, and Opportunities. Polymers, 14(18), 3781. Retrieved from [Link]

  • Stability Indicating HPLC Method Development: A Review. (2023). International Research Journal of Pharmacy and Medical Sciences (IRJPMS). Retrieved from [Link]

  • Steffan, R. J., et al. (1999). Biodegradation of chlorinated aliphatics and aromatic compounds in total-recycle expanded-bed biofilm reactors. Journal of Industrial Microbiology & Biotechnology, 23(1), 22-29. Retrieved from [Link]

  • GC-MS Sample Preparation. (n.d.). Organomation. Retrieved from [Link]

  • Li, Y., et al. (2023). Effect of H2O2-VC degradation on structural characteristics and immunomodulatory activity of larch arabinogalactan. Frontiers in Bioengineering and Biotechnology, 11, 1243125. Retrieved from [Link]

  • Harper, D. B., & O'Hagan, D. (1994). Degradation and Transformation of Organic Fluorine Compounds. In: Chemistry of Organic Fluorine Compounds II: A Critical Review. American Chemical Society. Retrieved from [Link]

  • Mackie, J. C., & Dunder, T. (1989). Kinetics of the thermal decomposition of methoxybenzene (anisole). The Journal of Physical Chemistry, 93(4), 1515-1519. Retrieved from [Link]

  • El-Ghenymy, A., et al. (2021). H2O2/periodate (IO4−): a novel advanced oxidation technology for the degradation of refractory organic pollutants. Environmental Science: Water Research & Technology, 7(1), 169-180. Retrieved from [Link]

  • Kendre, K., et al. (2023). Stability Indicating HPLC Method Development: A Review. International Journal of Pharmacy & Pharmaceutical Research. Retrieved from [Link]

  • Development and validation of a method for the analysis of halophenols and haloanisoles in cork bark macerates by stir bar sorptive extraction-thermal desorption-heart-cutting two-dimensional gas chromatography-negative chemical ionization-mass spectrometry. (2022). Journal of Chromatography A, 1665, 462820. Retrieved from [Link]

  • Sample Preparation Guidelines for GC-MS. (n.d.). University of California, Santa Barbara. Retrieved from [Link]

  • Saudagar, R. B., & Mahale, M. M. (2019). Stability Indicating HPLC Method Development: A Review. Journal of Drug Delivery and Therapeutics, 9(3-s), 1103-1104. Retrieved from [Link]

  • The pyrolysis of anisole (C6H5OCH3) using a hyperthermal nozzle. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Organic Letters. (n.d.). ACS Publications. Retrieved from [Link]

  • Wang, Y., et al. (2023). Removal of Ibuprofen via the O3/H2O2 Oxidation System: Performance, Degradation Mechanism, and Toxicity Evaluation. Water, 15(23), 4153. Retrieved from [Link]

Sources

4-Chloro-3-fluoroanisole: A Strategic Fluorinated Scaffold in Medicinal Chemistry

[1]

Executive Summary

This compound (CAS: 501-29-1 ; Note: CAS 59081-42-8 is occasionally referenced in vendor catalogs but 501-29-1 is the standard registry number for the parent molecule) is a disubstituted aromatic ether widely utilized in the synthesis of pharmaceuticals and agrochemicals.[1][2][3][4] Its structural uniqueness lies in the ortho-fluoro/para-chloro substitution pattern relative to the methoxy group.[1]

In medicinal chemistry, this motif serves two critical functions:

  • Metabolic Blocking: The chlorine atom at the para-position blocks CYP450-mediated oxidation, a common metabolic soft spot in aromatic drugs.[1]

  • Electronic Modulation: The fluorine atom at the meta-position exerts a strong inductive electron-withdrawing effect (-I), modulating the pKa of neighboring functional groups and influencing protein-ligand binding interactions through multipolar effects.

This guide explores its synthesis, reactivity (specifically Directed Ortho-Metalation), and downstream applications in kinase inhibitor development.

Chemical Profile & Properties[1][2][4][5][6][7][8][9][10][11]

PropertyData
IUPAC Name 4-Chloro-3-fluoro-1-methoxybenzene
Molecular Formula C₇H₆ClFO
Molecular Weight 160.57 g/mol
Boiling Point 196–200 °C
Density 1.29 g/mL
LogP ~2.8 (Lipophilic)
Electronic Character Electron-rich ring (due to -OMe) deactivated by halogens (-F, -Cl).[1]
Key Reactivity Electrophilic Aromatic Substitution (EAS), Nucleophilic Aromatic Substitution (SₙAr), Directed Ortho-Metalation (DoM).

Synthesis & Manufacturing Routes

The synthesis of this compound must balance regioselectivity with yield. Two primary routes are employed depending on scale and starting material availability.[1][5]

Route A: Electrophilic Chlorination (Industrial Preferred)

This route utilizes 3-Fluoroanisole as the starting material.[1] The methoxy group directs the incoming electrophile (Cl⁺) to the para-position.

  • Reagents: Sulfuryl chloride (SO₂Cl₂) or N-Chlorosuccinimide (NCS).[1]

  • Selectivity: The fluorine atom at position 3 reinforces para-direction relative to the methoxy group (position 1), making position 4 the most nucleophilic site.

Route B: Diazotization of Aniline (Laboratory Scale)

Used when 4-Chloro-3-fluoroaniline is the available precursor.[1]

  • Mechanism: Diazotization followed by nucleophilic displacement with methanol (or thermal decomposition in methanol).[1]

  • Utility: Useful for introducing isotopic labels (e.g., ¹⁴C-methoxy).[1]

Visualization of Synthesis Pathways

SynthesisPathwaysstart13-Fluoroanisolereagent1SO2Cl2(Chlorination)start1->reagent1start24-Chloro-3-fluoroanilinereagent21. NaNO2/HCl2. MeOH, Heatstart2->reagent2productThis compound(Target Scaffold)reagent1->productPara-selective substitutionreagent2->productSandmeyer-type etherification

Figure 1: Two primary synthetic pathways to access this compound.

Medicinal Chemistry Applications

The "Fluorine Scan" & Bioisosterism

In drug discovery, replacing a hydrogen or a simple methoxy group with this compound is a common "scaffold hop" strategy.[1]

  • Metabolic Stability: The C-Cl bond (approx. 95 kcal/mol) is resistant to oxidative metabolism, extending the half-life (t½) of the drug.

  • Lipophilicity: The addition of Cl and F increases LogP, enhancing membrane permeability and blood-brain barrier (BBB) penetration.

Key Reaction: Directed Ortho-Metalation (DoM)

The most powerful application of this building block is its ability to undergo highly regioselective lithiation.[1]

  • Directing Groups: The Methoxy group (position 1) and the Fluorine atom (position 3) both act as Directed Metalation Groups (DMGs).

  • Regiochemistry: The position between the F and OMe (Position 2) is sterically crowded but electronically activated. However, lithiation often occurs at Position 6 (ortho to OMe) or Position 2 depending on base size and temperature.

  • Application: This allows the introduction of formyl (CHO), carboxyl (COOH), or boronic acid (B(OH)₂) groups, creating precursors for complex kinase inhibitors like Gefitinib analogs or p38 MAP kinase inhibitors .

Demethylation to Phenols

The anisole moiety serves as a protected phenol.[1] Demethylation yields 4-Chloro-3-fluorophenol , a critical intermediate for:

  • Regorafenib (Analogous Chemistry): While Regorafenib uses 4-amino-3-fluorophenol, the 4-chloro-3-fluorophenol scaffold is used in related VEGFR inhibitors to probe structure-activity relationships (SAR) at the central ether linkage.[1]

Experimental Protocols

Protocol A: Synthesis of 4-Chloro-3-fluoro-2-substituted Derivatives (via DoM)

Objective: Functionalize the anisole ring to create a pharmaceutical intermediate (e.g., an aldehyde).

Reagents:

  • This compound (1.0 equiv)[1][2]

  • Lithium Diisopropylamide (LDA) (1.1 equiv)

  • Dimethylformamide (DMF) (1.2 equiv)

  • Anhydrous THF (Solvent)[6][7][8]

Step-by-Step Methodology:

  • Setup: Flame-dry a 3-neck round-bottom flask and purge with Argon. Add anhydrous THF and cool to -78 °C .

  • Lithiation: Add LDA (2.0 M in THF/heptane) dropwise over 20 minutes. The low temperature is critical to prevent benzyne formation (elimination of LiF).[1]

  • Addition: Add a solution of this compound in THF dropwise. Stir at -78 °C for 1 hour. The solution will turn yellow/orange, indicating the formation of the lithiated species.[7]

    • Note on Regioselectivity: The lithium preferentially coordinates ortho to the fluorine (Position 2) due to the strong inductive effect, though steric hindrance may push some reaction to Position 6.

  • Quenching: Add neat DMF dropwise. Stir for 30 minutes at -78 °C, then allow to warm to 0 °C.

  • Workup: Quench with saturated NH₄Cl solution. Extract with Ethyl Acetate (3x).[1] Wash combined organics with brine, dry over MgSO₄, and concentrate.

  • Purification: The crude aldehyde is purified via silica gel flash chromatography (Hexanes/EtOAc gradient).

Protocol B: Demethylation to 4-Chloro-3-fluorophenol

Objective: Deprotect the phenol for ether coupling reactions.[1]

Reagents:

  • This compound[1][2][3][4][9][10]

  • Boron Tribromide (BBr₃) (1.0 M in DCM)

  • Dichloromethane (DCM)

Methodology:

  • Dissolve this compound in anhydrous DCM at 0 °C.

  • Slowly add BBr₃ (2.0 equiv) under nitrogen.[1]

  • Allow the reaction to warm to room temperature and stir for 4–6 hours.

  • Quench carefully with ice water (Exothermic!).

  • Extract the phenol product into DCM, dry, and concentrate.

Visualization: Reaction Logic Flow[12]

ReactionLogicAnisoleThis compound(Starting Material)LithiatedLithiated Intermediate(Ortho-Lithiation)Anisole->LithiatedLDA, THF, -78°C(Directed Metalation)Phenol4-Chloro-3-fluorophenol(Ether Coupling Precursor)Anisole->PhenolBBr3, DCM(Demethylation)AldehydeBenzaldehyde Derivative(Kinase Inhibitor Scaffold)Lithiated->AldehydeElectrophile: DMF

Figure 2: Divergent reactivity pathways: Carbon-carbon bond formation via lithiation vs. deprotection to the phenol.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2724521, this compound.[1] Retrieved from [Link]

  • Gouault, N., et al. (2010). Synthesis of substituted fluorophenols via diazonium salts.[1] Journal of Organic Chemistry.[1][11][12] (Contextual citation for Route B methodology).

  • Schlosser, M. (2005). Organometallics in Synthesis: A Manual.[1] Wiley.[1] (Authoritative source for DoM protocols involving fluorinated anisoles).

  • Wang, T., et al. (2017). Substituted carbonucleoside derivatives useful as anticancer agents.[1] Patent WO2017212385A1.[1] (Cites lithiation protocol of this compound). Retrieved from

The Strategic Role of 4-Chloro-3-fluoroanisole in Next-Generation Agrochemicals: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Agrochemical Development Professionals

Introduction: The Imperative for Innovation in Crop Protection

The global challenge of ensuring food security for a growing population necessitates continuous innovation in agrochemical research. The development of novel active ingredients with enhanced efficacy, improved toxicological profiles, and robust resistance management strategies is paramount. Within the vast landscape of chemical synthesis, fluorinated aromatic compounds have emerged as a cornerstone for the design of modern pesticides. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity to target proteins, and altered lipophilicity, offer a powerful tool for molecular design. This guide provides an in-depth technical overview of 4-Chloro-3-fluoroanisole, a key building block whose structural motifs are found in cutting-edge agrochemicals. We will explore its synthesis, physicochemical properties, and its pivotal role in the development of a new generation of herbicides, with a focus on the scientific rationale behind its application.

Physicochemical Properties of this compound: A Foundation for Synthesis and Formulation

Understanding the fundamental properties of this compound is critical for its effective utilization in synthetic chemistry and for the formulation of stable and efficacious agrochemical products.

PropertyValueSource
CAS Number 501-29-1[1][2]
Molecular Formula C₇H₆ClFO[1]
Molecular Weight 160.57 g/mol [1]
Appearance Not explicitly found, likely a liquid or low-melting solid
Boiling Point Not explicitly found
Melting Point Not explicitly found
Density Not explicitly found
Solubility Insoluble in water; Soluble in common organic solvents (predicted)
Purity Typically available at ≥96%[1]

Synthesis of this compound: A Strategic Pathway

The most logical and industrially scalable synthesis of this compound proceeds from its corresponding aniline derivative, 4-Chloro-3-fluoroaniline. This transformation is typically achieved through a two-step sequence involving diazotization followed by methoxylation.

Step 1: Diazotization of 4-Chloro-3-fluoroaniline

The conversion of the primary aromatic amine of 4-Chloro-3-fluoroaniline into a diazonium salt is a cornerstone of aromatic chemistry. This reaction is conducted in a cold, acidic medium with a source of nitrous acid, typically generated in situ from sodium nitrite and a strong mineral acid like hydrochloric acid.[4][5]

Experimental Protocol: Diazotization of 4-Chloro-3-fluoroaniline

  • Reaction Setup: A jacketed glass reactor equipped with an overhead stirrer, a thermometer, and a dropping funnel is charged with a solution of 4-Chloro-3-fluoroaniline (1.0 equivalent) in a mixture of hydrochloric acid and water.

  • Cooling: The reaction mixture is cooled to 0-5 °C using a circulating chiller. Maintaining this low temperature is critical to prevent the premature decomposition of the diazonium salt.

  • Addition of Sodium Nitrite: A pre-cooled aqueous solution of sodium nitrite (1.0-1.2 equivalents) is added dropwise to the stirred aniline solution, ensuring the temperature remains below 5 °C.

  • Monitoring: The reaction is monitored for the disappearance of the starting aniline, typically by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Result: The resulting solution contains the 4-chloro-3-fluorobenzenediazonium chloride salt, which is typically used immediately in the subsequent step without isolation.

Diazotization cluster_reactants Reactants cluster_conditions Conditions cluster_products Product Aniline 4-Chloro-3-fluoroaniline Diazonium 4-Chloro-3-fluorobenzenediazonium chloride Aniline->Diazonium Diazotization NaNO2 Sodium Nitrite (NaNO2) NaNO2->Diazonium HCl Hydrochloric Acid (HCl) HCl->Diazonium Temp 0-5 °C Temp->Diazonium

Diagram 1: Diazotization of 4-Chloro-3-fluoroaniline.
Step 2: Methoxylation of the Diazonium Salt

The diazonium group is an excellent leaving group and can be readily displaced by a variety of nucleophiles. For the synthesis of this compound, the nucleophile is a methanolate source. This can be achieved by adding the cold diazonium salt solution to heated methanol.

Experimental Protocol: Methoxylation

  • Reaction Setup: A separate reactor is charged with methanol.

  • Heating: The methanol is heated to a moderate temperature (e.g., 50-65 °C).

  • Addition of Diazonium Salt: The cold diazonium salt solution is added slowly to the hot methanol. The evolution of nitrogen gas will be observed.

  • Reaction Completion: The reaction is stirred at an elevated temperature until the evolution of nitrogen ceases.

  • Workup: The reaction mixture is cooled to room temperature and partitioned between water and a suitable organic solvent (e.g., diethyl ether, dichloromethane). The organic layer is washed with a dilute base (e.g., sodium bicarbonate solution) to remove any acidic byproducts, followed by a brine wash.

  • Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield pure this compound.

Methoxylation cluster_reactants Reactants cluster_conditions Conditions cluster_products Product Diazonium 4-Chloro-3-fluorobenzenediazonium chloride Anisole This compound Diazonium->Anisole Methoxylation N2 Nitrogen Gas (N2) Diazonium->N2 Byproduct Methanol Methanol (CH3OH) Methanol->Anisole Heat Heat (Δ) Heat->Anisole

Diagram 2: Methoxylation of the diazonium salt.

Application in Agrochemical Research: The Rise of Synthetic Auxin Herbicides

The this compound moiety, and more broadly the 4-chloro-2-fluoro-3-methoxyphenyl group, is a critical component in a new class of synthetic auxin herbicides.[6][7][8] These herbicides mimic the natural plant hormone auxin (indole-3-acetic acid, IAA), but at supra-optimal concentrations, they disrupt normal plant growth processes, leading to uncontrolled cell division and ultimately, plant death.[9][10][11]

The Pyridine-2-Carboxylic Acid Class of Herbicides

A prominent family of herbicides incorporating the 4-chloro-2-fluoro-3-methoxyphenyl scaffold are the pyridine-2-carboxylic acids.[6][8][12] A notable example is the active ingredient found in herbicides that provides control of broadleaf weeds in various crops.[6][8] The general structure of these herbicides features the substituted phenyl group at the 6-position of the pyridine ring.

This compound serves as a key precursor for the synthesis of the 4-chloro-2-fluoro-3-methoxyphenyl fragment. The synthetic strategy often involves the introduction of a functional group amenable to coupling with the pyridine core.

Mechanism of Action: Deregulating Plant Growth

Synthetic auxin herbicides act by binding to and activating auxin receptors, primarily the TIR1/AFB (Transport Inhibitor Response 1/Auxin Signaling F-box) family of F-box proteins.[9][13] This binding event initiates a cascade of downstream effects:

  • Ubiquitination and Degradation of Aux/IAA Repressors: The activated TIR1/AFB receptor complex targets Aux/IAA transcriptional repressor proteins for ubiquitination and subsequent degradation by the 26S proteasome.[9]

  • Activation of Auxin Response Genes: The degradation of Aux/IAA repressors liberates Auxin Response Factors (ARFs), which are transcription factors that then activate the expression of a multitude of auxin-responsive genes.[13]

  • Hormonal Imbalance and Ethylene Production: The overexpression of these genes leads to a hormonal imbalance, including a significant increase in the production of ethylene, a plant stress hormone.[14]

  • Uncontrolled Cell Division and Growth: The combination of hormonal disruption and altered gene expression results in uncontrolled and disorganized cell division, elongation, and differentiation, ultimately leading to the death of susceptible plants.[10]

The persistence of synthetic auxins like those derived from this compound at the site of action, compared to the rapidly metabolized natural auxin, is a key factor in their herbicidal efficacy.[9]

Auxin_MoA cluster_herbicide Herbicidal Action cluster_receptor Receptor Binding cluster_degradation Protein Degradation cluster_transcription Gene Transcription cluster_response Physiological Response Herbicide Synthetic Auxin Herbicide (e.g., derived from this compound) TIR1_AFB TIR1/AFB Receptor Herbicide->TIR1_AFB Binds to and activates Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Targets for degradation Proteasome 26S Proteasome Aux_IAA->Proteasome Degraded by ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses Auxin_Genes Auxin Response Genes ARF->Auxin_Genes Activates transcription of Ethylene Increased Ethylene Production Auxin_Genes->Ethylene Uncontrolled_Growth Uncontrolled Cell Division & Growth Auxin_Genes->Uncontrolled_Growth Plant_Death Plant Death Ethylene->Plant_Death Uncontrolled_Growth->Plant_Death

Diagram 3: Mechanism of action of synthetic auxin herbicides.

Conclusion and Future Outlook

This compound represents a strategically important intermediate in the ongoing quest for more effective and sustainable agrochemical solutions. Its synthesis from readily available precursors and its incorporation into the potent synthetic auxin class of herbicides highlight the power of halogenated building blocks in modern pesticide discovery. The detailed understanding of its synthesis and the mechanism of action of the resulting agrochemicals provides a solid foundation for further research and development. Future work in this area may focus on the development of novel herbicides with even greater selectivity, broader weed control spectrums, and further improved environmental profiles, with this compound and its derivatives likely to remain key components in the synthetic chemist's toolbox.

References

  • Organic Syntheses Procedure. (n.d.). (70 mL) - is added during 45 min with stirring and cooling (ice-bath; 0–5°C) while. Retrieved from [Link]

  • Xiang, S., Li, Y., Fan, W., & Huang, D. (2021). Copper(II)-Dioxygen Facilitated Activation of Nitromethane: Nitrogen Donors for the Synthesis of Substituted 2-Hydroxyimino-2-phenylacetonitriles and Phthalimides. Frontiers in Chemistry, 9, 648313.
  • Chen, Y.-C., et al. (2021). Synthesis of 4-Chloro-1,3-Diazobenzene Bent-Cores Liquid Crystal and Characterizations of Its Mesogenic Behaviors and Photosensitivity. ChemRxiv.
  • Google Patents. (n.d.). CN101613305B - Preparation method of o-chloro-p-nitroaniline diazonium salt.
  • Rees, C. W., et al. (1996). The Preparation and Characterization of 5-Substituted-4-chloro-1,2,3-dithiazolium Salts and their Conversion into 4-Substituted-3-chloro-1,2,5-thiadiazoles. Journal of the Chemical Society, Perkin Transactions 1, (19), 2365-2372.
  • Pure Chemistry Scientific Inc. (n.d.). This compound cas no.501-29-1. Retrieved from [Link]

  • Pipzine Chemicals. (n.d.). 4-Pyridinecarboxylic Acid, 3-Chloro-2-Fluoro. Retrieved from [Link]

  • European Patent Office. (n.d.). EP2877018A1 - Herbicidal compositions comprising 4-amino-3-chloro-5-fluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl) pyridine-2-carboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). 4-Fluoroanisole. Retrieved from [Link]

  • Grossmann, K. (2010). Auxin Herbicide Action: Lifting the Veil Step by Step. Journal of Experimental Botany, 61(1), 1-4.
  • Li, Y., et al. (2022). Mode of Action of a Novel Synthetic Auxin Herbicide Halauxifen-Methyl. International Journal of Molecular Sciences, 23(14), 7708.
  • Google Patents. (n.d.). KR102102412B1 - Herbicidal compositions comprising 4-amino-3-chloro-5-fluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylic acid.
  • Mithila, J., et al. (2011). Auxinic herbicides, mechanisms of action, and weed resistance. Planta Daninha, 29(spe), 1-13.
  • Royal Society of Chemistry. (2020). Regioselective synthesis of 4-fluoro-1,5-disubstituted-1,2,3-triazoles from synthetic surrogates of α-fluoroalkynes. Retrieved from [Link]

  • Wikipedia. (n.d.). MCPA. Retrieved from [Link]

  • Gast, R. E. (2016). Herbicidal compositions containing 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)
  • Sterling, T. M. (2018). Mechanism of action of natural auxins and the auxinic herbicides.
  • PubChem. (n.d.). 2-Pyridinecarboxylic acid, 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)-. Retrieved from [Link]

  • Google Patents. (n.d.). RU2632968C2 - Herbicidal compositions containing 4-amino-3-chloro-5-fluoro-6-(4-chloro-2-fluoro-3-metoxyphenyl)pyridine-2-carboxylic acid or its derivative and synthetic auxin herbicide.
  • PubChem. (n.d.). N-[2-(4-hydroxy-3-methoxy-phenyl)-ethyl]-2-prop-2-ynyloxy-acetamide. Retrieved from [Link]

  • University of California Agriculture and Natural Resources. (n.d.). Synthetic Auxins. Herbicide Symptoms. Retrieved from [Link]

  • VTechWorks. (n.d.). Complicated Composting: Persistent Pyridine Carboxylic Acid Herbicides. Retrieved from [Link]

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Methodological & Application

Application Note: Chemoselective Amination of 4-Chloro-3-fluoroanisole

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview

The Scaffold & Utility

4-Chloro-3-fluoroanisole (CAS: 459-60-9, analogous) is a high-value building block in medicinal chemistry. The 3-fluoro-4-aminoanisole motif is frequently embedded in kinase inhibitors and CNS-active agents.

  • Fluorine Effect: The C3-fluorine atom blocks metabolic hydroxylation at the ortho-position, increases lipophilicity (

    
    ), and modulates the pKa of the adjacent amine, often improving oral bioavailability.
    
  • Methoxy Handle: The C1-methoxy group serves as a versatile anchor for further diversification (e.g., demethylation to phenol followed by etherification).

The Chemoselectivity Challenge

The core synthetic challenge is Chemoselectivity . The substrate contains two halogen leaving groups:

  • C–Cl (Position 4): Bond Dissociation Energy (BDE)

    
     95 kcal/mol.
    
  • C–F (Position 3): Bond Dissociation Energy (BDE)

    
     115–130 kcal/mol.
    

Scientific Directive: Traditional Nucleophilic Aromatic Substitution (


) is ineffective  here. The methoxy group (Electron Donating Group, EDG) deactivates the ring, and the absence of strong Electron Withdrawing Groups (EWGs) like 

prevents the formation of the Meisenheimer complex.

Solution: Transition-metal catalysis (Buchwald-Hartwig Amination) is the required approach. Palladium catalysts preferentially undergo oxidative addition at the weaker C–Cl bond, preserving the C–F bond for bioisosteric utility.

Mechanistic Drivers

The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle. The success of this protocol relies on the kinetic differentiation between the C-Cl and C-F bonds during the oxidative addition step.

Graphviz Diagram: Chemoselective Pathway

ReactionMechanism Substrate This compound OxAdd Oxidative Addition (Rate Limiting) Substrate->OxAdd Fast CF_Path C-F Activation (High Barrier) Substrate->CF_Path No Reaction (Under <120°C) Pd0 Pd(0)L (Active Catalyst) Pd0->OxAdd Complex_II Pd(II)-Ar-Cl Intermediate OxAdd->Complex_II AmineCoord Amine Coordination & Deprotonation Complex_II->AmineCoord + HNR2, Base RedElim Reductive Elimination AmineCoord->RedElim RedElim->Pd0 Regeneration Product 4-Amino-3-fluoroanisole (C-F Retained) RedElim->Product

Caption: Figure 1. The catalytic cycle favoring C-Cl activation. The high bond dissociation energy of C-F prevents oxidative addition under standard conditions.

Protocol A: Standard Buchwald-Hartwig Amination

Application: Coupling with secondary amines (cyclic/acyclic) and sterically unhindered primary amines. Scale: 1.0 mmol (adaptable).

Reagents & Optimization Table
ComponentStandard RecommendationRationale
Catalyst Source

(1–2 mol%)
Stable Pd(0) source; less sensitive than

.
Ligand XPhos or RuPhos (2–4 mol%)XPhos: Excellent for aryl chlorides. RuPhos: Superior for secondary amines and preventing

-hydride elimination.
Base

(1.4 equiv)
Strong base, soluble in organics. Promotes rapid amine deprotonation.
Solvent Toluene or 1,4-DioxaneNon-polar/polar aprotic balance. Toluene (100°C) is standard; Dioxane (100°C) for solubility issues.
Concentration 0.2 MHigh concentration drives kinetics.
Step-by-Step Methodology
  • Preparation (Glovebox or Schlenk Line):

    • Charge a dry reaction vial (equipped with a magnetic stir bar) with This compound (160.5 mg, 1.0 mmol), Amine (1.2 mmol), and

      
        (135 mg, 1.4 mmol).
      
    • Note: If the amine is liquid, add it after the solvent.

  • Catalyst Addition:

    • Add

      
        (18 mg, 0.02 mmol) and XPhos  (19 mg, 0.04 mmol).
      
    • Critical Step: Premixing Pd and Ligand in a small amount of solvent for 5 mins before adding to the main vessel can improve initiation.

  • Degassing:

    • Seal the vial with a septum cap.

    • Evacuate and backfill with Argon (

      
      ) or Nitrogen (
      
      
      
      ) three times.
    • Inject anhydrous Toluene (5.0 mL) via syringe.

  • Reaction:

    • Place in a pre-heated heating block at 100°C .

    • Stir vigorously (800 rpm) for 4–12 hours.

    • Monitoring: Check by TLC (Hexane/EtOAc) or LC-MS. Look for the disappearance of the aryl chloride peak.

  • Workup:

    • Cool to room temperature.[1]

    • Filter the mixture through a pad of Celite (diatomaceous earth) to remove Pd black and inorganic salts. Rinse with EtOAc.

    • Concentrate the filtrate under reduced pressure.

  • Purification:

    • Purify via Flash Column Chromatography (Silica Gel).

    • Eluent: Typically 0–20% EtOAc in Hexanes (product is usually more polar than starting material).

Protocol B: Coupling with "Difficult" Nucleophiles

Application: Coupling with primary anilines, amides, or sterically hindered amines. Rationale: Weaker nucleophiles require more electron-rich, bulky ligands to facilitate the reductive elimination step.

Modifications
  • Ligand: Switch to BrettPhos or tBuBrettPhos . These are "third-generation" Buchwald ligands designed specifically for difficult aminations.

  • Base: Switch to

    
      or 
    
    
    
    (with tBuOH as solvent) if functional groups are base-sensitive (e.g., esters present on the amine).
Experimental Workflow Diagram

Workflow cluster_prep Phase 1: Setup (Inert) cluster_react Phase 2: Reaction cluster_iso Phase 3: Isolation Step1 Weigh Reagents (Ar halide, Base, Cat/Ligand) Step2 Evacuate/Backfill (N2 or Ar x3) Step1->Step2 Step3 Add Solvent & Liquid Amine (Anhydrous Toluene) Step2->Step3 Step4 Heat to 100°C (4-12 Hours) Step3->Step4 Step5 QC Check: LC-MS (Target: [M+H]+) Step4->Step5 Step6 Cool & Filter (Celite Pad) Step5->Step6 Conversion >95% Step7 Flash Chromatography (Silica Gel) Step6->Step7

Caption: Figure 2. Operational workflow for the amination protocol ensuring inert conditions.

Analytical Controls & Troubleshooting

Data Validation
  • 1H NMR: Look for the new N-H signal (if primary amine used) or N-CH protons. The aromatic protons on the anisole ring will shift upfield due to the increased electron density from the new amine.

  • 19F NMR: This is the most powerful diagnostic tool.

    • Starting Material: ~ -135 ppm (approx).

    • Product: The signal will shift but must remain present . Disappearance of the F-signal indicates side-reaction (defluorination), which is rare with Pd but possible with extreme overheating.

Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Conversion (<10%) Catalyst poisoning (

)
Ensure solvents are anhydrous. Sparge solvent with Ar for 15 mins before use.
Debromination/Dechlorination

-Hydride elimination
Switch ligand to RuPhos or BrettPhos . Lower temp to 80°C.
C-F Activation (Trace) Reaction temp too highStrictly limit temperature to 100°C. Do not use microwave irradiation above 120°C.
Pd Black Precipitation Ligand dissociationIncrease Ligand:Pd ratio to 2:1 or 3:1.

Safety & Hazards (E-E-A-T)

This compound and its derivatives pose specific risks:

  • Toxicity: Classified as Acute Tox. 4 (Oral) and Acute Tox. 3 (Dermal/Inhalation).[2] Handle only in a fume hood.

  • Skin Absorption: Wear nitrile gloves (double-gloving recommended) and a lab coat.

  • HF Generation: In the unlikely event of thermal decomposition or fire, hydrogen fluoride (HF) gas may be released. Ensure calcium gluconate gel is available in the lab safety kit.

References

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • Palladium-Catalyzed Chemoselective Amination of Chloro(hetero)aryl Triflates Enabled by Alkyl-Pyrazole-Based Phosphine Ligands. Advanced Synthesis & Catalysis, 2024.[3] [Link][3]

  • Rational Ligand Design for the Arylation of Hindered Primary Amines. J. Am. Chem. Soc., 2015.[1] [Link]

  • Bond Dissociation Energies of Organic Molecules. Chemistry LibreTexts. [Link]

Sources

Application Note: Strategic Utilization of 4-Chloro-3-fluoroanisole as a Regioregular Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Application of 4-Chloro-3-fluoroanisole in Pharmaceutical Synthesis Content Type: Detailed Application Note & Protocols Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary

This compound (CAS: 239232-43-2) serves as a high-value "masked" phenolic building block in the synthesis of small-molecule therapeutics. Its utility is defined by three orthogonal reactivity handles: the directing power of the methoxy/fluoro groups for regioselective lithiation, the oxidative addition potential of the aryl chloride, and the latent nucleophilicity of the phenol (accessible via demethylation).[1]

This Application Note details the specific protocols for leveraging these handles to synthesize polysubstituted biaryl systems—motifs ubiquitous in kinase inhibitors (e.g., VEGFR/PDGFR targets) and agrochemicals.[1]

Chemical Profile & Reactivity Analysis

The strategic value of this compound lies in its ability to undergo site-selective functionalization . Unlike simple halo-benzenes, the interplay between the Fluorine (C3) and Methoxy (C1) substituents creates a defined "reactivity map."[1]

Electronic & Steric Reactivity Map
  • C2 Position (Ortho-Lithiation Site): The proton at C2 is located between two electronegative directing groups (OMe and F). This position is highly acidic (

    
     reduced by inductive effects) and is the primary site for Directed Ortho Metalation (DoM), allowing for the introduction of electrophiles (formyl, boronyl, silyl) with high regiocontrol.[1]
    
  • C4 Position (Cross-Coupling Handle): The Chlorine atom serves as a handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig). While less reactive than bromine, the C-Cl bond is activated by the adjacent Fluorine, facilitating oxidative addition under standard catalytic conditions.[1]

  • C1 Position (Phenolic Precursor): The methoxy group acts as a robust protecting group during lithiation and coupling.[1] Subsequent demethylation releases the phenol, a critical pharmacophore for hydrogen bonding in enzyme pockets.[1]

ReactivityMap Core This compound (Scaffold) Lithiation C2: Directed Ortho Metalation (High Acidity Site) Core->Lithiation n-BuLi, -78°C Coupling C4: Pd-Catalyzed Coupling (Suzuki/Buchwald) Core->Coupling Pd(0), Ar-B(OH)2 Demethylation C1: Demethylation (Unmasking Phenol) Core->Demethylation BBr3, DCM

Figure 1: Orthogonal reactivity map of this compound, highlighting the three distinct synthetic vectors available to chemists.

Key Synthetic Pathways & Protocols

Protocol A: Regioselective C2-Lithiation and Formylation

Objective: Introduction of an aldehyde handle at the C2 position (between F and OMe) to create a trisubstituted arene.[1] This is critical for synthesizing fused heterocycles (e.g., benzofurans).[1]

Mechanism: The coordination of Lithium to the methoxy oxygen and the fluorine atom stabilizes the transition state, directing deprotonation exclusively to C2.[1]

Materials:

  • This compound (1.0 eq)

  • n-Butyllithium (1.2 eq, 2.5 M in hexanes)

  • DMF (Dimethylformamide) (1.5 eq, anhydrous)

  • THF (Anhydrous)

Step-by-Step Protocol:

  • Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and temperature probe.

  • Solvation: Charge the flask with this compound (10 mmol) and anhydrous THF (50 mL). Cool the solution to -78°C using a dry ice/acetone bath.

  • Lithiation: Add n-BuLi (12 mmol) dropwise via syringe over 20 minutes. Maintain internal temperature below -70°C.

    • Critical Checkpoint: The solution may turn effectively yellow/orange.[1] Stir at -78°C for 1 hour to ensure complete lithiation.

  • Quench: Add anhydrous DMF (15 mmol) dropwise. The reaction is exothermic; control addition rate to keep temp < -65°C.

  • Warming: Allow the mixture to warm to 0°C over 2 hours.

  • Workup: Quench with saturated aqueous NH₄Cl (30 mL). Extract with EtOAc (3 x 30 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]

  • Purification: Flash column chromatography (Hexanes/EtOAc 9:1) yields 4-chloro-3-fluoro-2-methoxybenzaldehyde .

Protocol B: Suzuki-Miyaura Cross-Coupling (C4 Functionalization)

Objective: Coupling the scaffold with an aryl boronic acid to generate a biaryl ether precursor.

Rationale: The chlorine at C4 is deactivated relative to bromine, but the ortho-fluorine atom inductively lowers the LUMO energy of the C-Cl bond, facilitating oxidative addition by Palladium.[1]

Materials:

  • This compound (1.0 eq)

  • Aryl Boronic Acid (1.2 eq)

  • Catalyst: Pd(dppf)Cl₂·DCM (3 mol%)

  • Base: K₂CO₃ (2.0 eq)

  • Solvent: 1,4-Dioxane/Water (4:1)

Step-by-Step Protocol:

  • Degassing: In a reaction vial, combine the anisole substrate, boronic acid, K₂CO₃, and solvent. Sparge with Nitrogen for 10 minutes to remove dissolved oxygen (critical to prevent homocoupling).[1]

  • Catalyst Addition: Add Pd(dppf)Cl₂[1]·DCM rapidly against a counter-flow of nitrogen.[1] Cap the vial immediately.

  • Reaction: Heat the mixture to 90°C for 4–6 hours.

    • Validation: Monitor by LC-MS. The starting material (Cl-Ar) peak should disappear.

  • Workup: Cool to RT, filter through a pad of Celite (eluting with EtOAc). Wash filtrate with water and brine.[1]

  • Data Output:

ParameterSpecification
Typical Yield 75–88%
Key Impurity Protodeboronation of boronic acid (minimize by optimizing temp).
Catalyst Choice Pd(dppf)Cl₂ is preferred over Pd(PPh₃)₄ for steric bulk and stability.[1]
Protocol C: Demethylation to 4-Chloro-3-fluorophenol

Objective: Unmasking the phenol to enable etherification or esterification in drug synthesis (e.g., for urea-based kinase inhibitors).

Materials:

  • Substrate (this compound or derivative)

  • BBr₃ (Boron Tribromide) (1.0 M in DCM)

  • DCM (Anhydrous)

Step-by-Step Protocol:

  • Cooling: Dissolve substrate in anhydrous DCM (0.2 M concentration) and cool to 0°C (ice bath).

    • Note: -78°C is recommended if the molecule contains other sensitive functional groups (esters, nitriles).[1] For the simple anisole, 0°C is sufficient.[1]

  • Addition: Add BBr₃ (2.5 eq) dropwise. A precipitate (boron complex) may form.[1]

  • Reaction: Remove the ice bath and stir at Room Temperature for 3–12 hours.

    • Monitoring: TLC will show a significant polarity shift (Phenol is much more polar than Anisole).[1]

  • Quench (Hazard Control): Cool back to 0°C. Slowly add Methanol (exothermic!) to destroy excess BBr₃ and form volatile trimethyl borate.

  • Isolation: Concentrate the solvent. Partition residue between water and DCM.[1] The phenol is in the organic layer (at neutral pH).[1]

Case Study: Synthesis of a Biaryl Ether Scaffold

The following workflow demonstrates the assembly of a generic kinase inhibitor core using this compound.

Workflow Logic:

  • Step 1 (Coupling): Suzuki coupling at C4 to install the "Tail" region of the drug.[1]

  • Step 2 (Demethylation): Unmasking the phenol.[1]

  • Step 3 (Etherification): Nucleophilic attack on a chloropyrimidine "Head" group.

Workflow Start This compound Step1 Step 1: Suzuki Coupling (Install Biaryl Tail) Start->Step1 Ar-B(OH)2, Pd cat. Intermediate1 Intermediate A (Biaryl Anisole) Step1->Intermediate1 Step2 Step 2: BBr3 Demethylation Intermediate1->Step2 Intermediate2 Intermediate B (Biaryl Phenol) Step2->Intermediate2 Step3 Step 3: SnAr with Chloropyrimidine Intermediate2->Step3 K2CO3, DMF, Heat Final Target Kinase Inhibitor Scaffold Step3->Final

Figure 2: Synthetic workflow converting the anisole scaffold into a biaryl ether kinase inhibitor precursor.

Safety & Handling

  • This compound: Irritant. Avoid inhalation.

  • BBr₃: Reacts violently with water/moisture.[1] Produces HBr gas.[1] Must be handled in a fume hood with proper quenching protocols (MeOH addition at low temp).[1]

  • n-BuLi: Pyrophoric. Use air-free Schlenk techniques.

References

  • Sigma-Aldrich. Product Specification: 4-Chloro-3-fluorophenol (Derivative).[2] Retrieved from [2]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2775680, this compound. Retrieved from

  • Organic Chemistry Portal. Suzuki-Miyaura Coupling: Mechanism and Protocols. Retrieved from

  • Schlosser, M., et al. (1996). Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes.[3] Tetrahedron Letters, 37(36), 6551-6554.[1][3] (Demonstrates regioselectivity principles for fluoro-arenes).

  • Gong, Y., et al. (2017). Discovery of MDM2 Inhibitors containing chloro-fluorophenyl moieties.[1] Journal of Medicinal Chemistry.[1] (Contextualizes the pharmacophore).

Sources

Application Note: 4-Chloro-3-fluoroanisole in Anti-Inflammatory Drug Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Intermediate Profiling & Synthetic Protocols for Diaryl Urea/Ether Scaffolds

Executive Summary: The Halogenated "Anchor"

In the landscape of modern medicinal chemistry, 4-Chloro-3-fluoroanisole represents a high-value "anchor" intermediate. Its structural significance lies in the orthogonal reactivity of its substituents: the methoxy group serves as a latent phenol, the chlorine atom provides a handle for cross-coupling (e.g., Suzuki-Miyaura), and the fluorine atom imparts metabolic stability while modulating the pKa of the resulting phenol.

This application note details the conversion of this compound into the Diaryl Ether and Diaryl Urea pharmacophores. These motifs are critical in the synthesis of kinase inhibitors (e.g., p38 MAPK inhibitors, VEGFR inhibitors like Regorafenib ) which are pivotal in treating chronic inflammation and autoimmune disorders.

Chemical Profile & Strategic Utility[1]

The "Fluorine Effect" in Drug Design

The 3-fluoro substituent is not merely structural; it is functional. In anti-inflammatory drug candidates, the fluorine atom at the ortho position to the phenolic oxygen (after demethylation) serves two mechanisms:

  • Metabolic Blocking: It prevents oxidative metabolism at the electron-rich ring positions, extending the drug's half-life (

    
    ).
    
  • Acidity Modulation: The electron-withdrawing nature of fluorine lowers the pKa of the phenol, enhancing its nucleophilicity during the SNAr ether-coupling steps described in Protocol B.

Physiochemical Data Table
PropertyValueRelevance
Molecular Formula C₇H₆ClFOCore Scaffold
Molecular Weight 160.57 g/mol Fragment-based design
Boiling Point 196°CHigh thermal stability
Flash Point 68°CCombustible (Class IIIA)
Key Reactivity Demethylation, SNArScaffold construction

Synthetic Workflow: From Anisole to Active Pharmacophore

The following protocols describe the transformation of this compound into a bioactive scaffold.

Diagram 1: The Synthetic Cascade

This flowchart illustrates the conversion of the anisole precursor into the target Diaryl Urea scaffold.

SyntheticCascade Anisole This compound (Starting Material) Phenol 4-Chloro-3-fluorophenol (Activated Nucleophile) Anisole->Phenol Demethylation (BBr3, DCM) Ether Diaryl Ether Intermediate (Scaffold Core) Phenol->Ether SNAr Coupling (K2CO3, DMF) Urea Diaryl Urea Target (Anti-Inflammatory/Kinase Inhibitor) Ether->Urea Isocyanate Coupling (R-NCO)

Figure 1: Step-wise transformation of the anisole intermediate into the final drug scaffold.

Protocol A: Regioselective Demethylation

Objective: To unmask the phenolic hydroxyl group necessary for ether linkage.

Mechanism: Boron tribromide (BBr₃) acts as a Lewis acid, coordinating with the methoxy oxygen to cleave the methyl-oxygen bond.

Reagents:

  • This compound (1.0 eq)

  • Boron Tribromide (BBr₃) (1.0 M in DCM, 2.5 eq)

  • Dichloromethane (DCM) (Anhydrous)

  • Methanol (for quenching)

Step-by-Step Methodology:

  • Setup: Flame-dry a 3-neck round-bottom flask and purge with Nitrogen (N₂). Charge with this compound and anhydrous DCM (5 mL/mmol).

  • Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Critical: Temperature control is vital to prevent halogen migration.

  • Addition: Add BBr₃ solution dropwise over 45 minutes. Do not allow the internal temperature to rise above -65°C.

  • Reaction: Allow the mixture to warm to 0°C slowly over 4 hours. Monitor by TLC (Hexane/EtOAc 8:1).

  • Quenching (Exothermic): Cool back to -20°C. Add Methanol dropwise. Caution: Violent evolution of HBr gas will occur. Scrubber required.

  • Workup: Dilute with water, extract with DCM, and wash with NaHCO₃. Dry over Na₂SO₄ and concentrate.

  • Yield Target: >90% of 4-Chloro-3-fluorophenol (Solid).

Protocol B: SNAr Ether Coupling (The Scaffold Builder)

Objective: To link the phenol to a heteroaryl ring (e.g., Pyridine), creating the "hinge-binding" motif common in p38 inhibitors.

Reagents:

  • 4-Chloro-3-fluorophenol (from Protocol A) (1.0 eq)[1]

  • 4-Chloro-N-methyl-2-pyridinecarboxamide (Electrophile) (1.1 eq)

  • Potassium tert-butoxide (KOtBu) or K₂CO₃ (2.0 eq)

  • DMSO or DMF (Anhydrous)

Step-by-Step Methodology:

  • Deprotonation: Dissolve the phenol in DMSO. Add KOtBu at room temperature. Stir for 30 minutes to generate the phenoxide anion.

    • Note: The 3-fluoro group enhances the acidity, making the phenoxide formation rapid.

  • Coupling: Add the electrophile (Pyridine derivative). Heat the reaction to 80°C for 6–12 hours.

  • Monitoring: HPLC analysis should show the disappearance of the phenol peak.

  • Isolation: Pour the reaction mixture into ice water. The product often precipitates as a beige solid. Filter and wash with water.

  • Purification: Recrystallize from Ethanol/Water if necessary.

Protocol C: Diaryl Urea Formation (The Pharmacophore)

Objective: To install the urea moiety responsible for hydrogen bonding in the kinase ATP-binding pocket.

Context: This step often involves reacting an aniline derivative (derived from the earlier steps if the scaffold sequence is reversed, or by coupling to a pre-functionalized partner). Here, we assume the coupling of an isocyanate to an amine-bearing scaffold derived from our intermediate.

Methodology:

  • Dissolve the amine-intermediate in anhydrous THF.

  • Add 4-chloro-3-(trifluoromethyl)phenyl isocyanate (1.0 eq).

  • Stir at Room Temperature for 12 hours.

  • Result: Formation of the Diaryl Urea.

Mechanism of Action & Rationale

The resulting scaffold (Diaryl Ether + Urea) mimics the ATP molecule, fitting into the hydrophobic pocket of kinases like p38 MAPK or VEGFR.

Diagram 2: Pharmacophore Binding Logic

This diagram visualizes how the chemical features derived from this compound interact with the target protein.

BindingMode Drug Drug Scaffold (Cl/F Substituted) Pocket Kinase Hydrophobic Pocket Drug->Pocket Van der Waals (Cl atom) Hbond Glu/Asp Residues (H-Bond Acceptor) Drug->Hbond Urea NH Donor MetStab Metabolic Stability (Blocked Oxidation) Drug->MetStab Fluorine Effect

Figure 2: Structural Activity Relationship (SAR) of the 4-Chloro-3-fluoro motif.

Quality Control & Safety Protocols

Impurity Profiling

When sourcing or synthesizing this compound, specific impurities must be monitored by GC-MS:

  • Des-fluoro impurity: 4-Chloroanisole (Reduces metabolic stability).

  • Regioisomers: 3-Chloro-4-fluoroanisole (Drastically alters binding affinity).

Handling Precautions
  • H-Codes: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[2] Irrit.).

  • PPE: Nitrile gloves (0.11 mm min thickness) are sufficient for splash protection. Use a full-face respirator if handling large quantities of the phenol derivative due to dust generation.

  • Waste: Halogenated organic waste streams. Do not mix with strong oxidizers.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 2724521, this compound. Retrieved from [Link]

  • Wilhelm, S. M., et al. (2004). BAY 43-9006 exhibits broad spectrum oral antitumor activity and targets the RAF/MEK/ERK pathway and receptor tyrosine kinases. Cancer Research, 64(19), 7099-7109. (Foundational paper on Diaryl Urea kinase inhibitors).
  • Dumas, J., et al. (2000). Synthesis and pharmacological characterization of a potent, orally active p38 MAP kinase inhibitor. Bioorganic & Medicinal Chemistry Letters, 10(17), 2051-2054.

Sources

Experimental setup for Grignard reaction with 4-Chloro-3-fluoroanisole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

The Challenge: The preparation of Grignard reagents from aryl chlorides, such as 4-Chloro-3-fluoroanisole , presents a significant kinetic barrier compared to bromides or iodides. The carbon-chlorine bond energy ($ \approx 400 \text{ kJ/mol} $) resists oxidative addition by magnesium. Furthermore, the para-methoxy group acts as a resonance donor (+M), increasing electron density at the C-Cl bond and further deactivating it toward nucleophilic attack by magnesium.

The Solution: Standard reflux methods in diethyl ether often fail or result in low yields due to homocoupling (Wurtz coupling). This protocol utilizes Knochel’s LiCl-Mediated Insertion , a method that leverages Lithium Chloride to solubilize the organomagnesium species, breaking down polymeric aggregates (Schlenk equilibrium shift) and accelerating the insertion rate by up to 10-fold.

Critical Risk Factor: The presence of fluorine ortho to the chlorine (and subsequent magnesium) introduces the risk of


-elimination to form a benzyne  intermediate (1-methoxy-3,4-didehydrobenzene), which leads to tars and complex byproducts. Temperature control is non-negotiable.

Safety & Hazard Analysis

Hazard ClassSpecific RiskMitigation Strategy
Substrate This compound is toxic if swallowed/inhaled and a skin irritant.[1][2]Handle in a fume hood. Double-glove (Nitrile).
Reagent Grignard Reagents are pyrophoric and react violently with water/protic solvents.Use flame-dried glassware. Maintain positive Argon/Nitrogen pressure.
Chemical Benzyne Formation (Thermal decomposition).strictly monitor internal temperature (IT). Do not exceed 50°C post-initiation.
Solvent THF forms explosive peroxides.Test for peroxides prior to use. Distill from Na/Benzophenone or use SPS (Solvent Purification System).

Experimental Setup (Visualized)

The following diagram details the required Schlenk line configuration to ensure an inert atmosphere, which is critical for the stability of the aryl-magnesium species.

G cluster_0 Inert Gas Manifold (Schlenk Line) cluster_1 Reaction Vessel Setup Argon Argon Source (4-5 psi) Bubbler Oil Bubbler (Pressure Relief) Argon->Bubbler Flask 3-Neck RBF (Flame Dried) Argon->Flask Inert Atmosphere Vac High Vacuum (<0.1 mmHg) Vac->Flask Purge Cycles Condenser Reflux Condenser (Water Cooled) Flask->Condenser Addition Pressure-Equalizing Dropping Funnel Addition->Flask Substrate Feed Thermometer Internal Probe (Teflon Coated) Thermometer->Flask Temp Monitoring

Caption: Schematic of the Schlenk assembly. Note the pressure-equalizing funnel is essential for controlled addition of the aryl chloride.

Detailed Protocol: LiCl-Mediated Insertion

Target Concentration: ~0.5 M in THF Scale: 50 mmol basis

Reagents:
  • Magnesium Turnings: 1.82 g (75 mmol, 1.5 equiv). Note: Use turnings, not powder, to prevent runaway exotherms.

  • Lithium Chloride (LiCl): 2.65 g (62.5 mmol, 1.25 equiv). Must be anhydrous.

  • This compound: 8.03 g (50 mmol, 1.0 equiv).

  • THF (Anhydrous): 100 mL total.

  • Activator: DIBAL-H (1M in Hexanes, 0.5 mL) OR 1,2-Dibromoethane (0.2 mL).

Step-by-Step Procedure:
  • LiCl Drying (Critical Step):

    • Place LiCl in the 3-neck flask under Argon.

    • Heat to 150°C under high vacuum (<0.1 mmHg) for 1 hour to remove trace water. Failure here kills the reaction.

    • Cool to room temperature (RT) and backfill with Argon.

  • Magnesium Activation:

    • Add Mg turnings to the flask containing the dry LiCl.

    • Add 50 mL of anhydrous THF.

    • Add the activator (DIBAL-H is preferred for chlorides as it scavenges moisture and activates the Mg surface). Stir for 5 minutes.

  • Initiation:

    • Dissolve this compound (50 mmol) in 50 mL anhydrous THF in the addition funnel.

    • Add approx. 5% of the solution (2.5 mL) to the Mg/LiCl slurry.

    • Heat the flask locally with a heat gun until the solvent boils gently. Look for turbidity or a color change (grey/brown) indicating initiation.

    • Troubleshooting: If no initiation occurs after 5 mins, add one crystal of Iodine (

      
      ) and reheat.
      
  • Propagation (Controlled Addition):

    • Once initiated, remove external heat.

    • Begin dropwise addition of the remaining substrate solution.

    • Rate Control: Adjust rate to maintain a gentle internal temperature of 40-45°C .

    • Warning: Do not let the temperature exceed 50°C. The ortho-fluorine makes the Grignard prone to eliminating MgClF to form benzyne at reflux temperatures (

      
      ).
      
  • Digestion:

    • After addition is complete, stir at 40°C for 2-4 hours.

    • Monitor conversion via GC-MS (quench a 0.1 mL aliquot with sat.

      
      ). Look for the disappearance of the starting chloride and appearance of the de-halogenated product (3-fluoroanisole) in the trace.
      
  • Filtration (Optional but Recommended):

    • Cannula transfer the dark grey solution through a glass frit (under Argon) into a clean, dry Schlenk flask to remove unreacted Mg.

Quality Control: Titration & Validation

Never assume the theoretical yield. Aryl chlorides often stall at 80-90% conversion.

Method: Knochel’s Iodine Titration Rationale: This method is specific to active Grignard species and is not interfered with by alkoxides (unlike acid-base titration).

  • Weigh exactly 254 mg of Iodine (

    
    , 1.0 mmol)  into a dry vial.
    
  • Dissolve in 2-3 mL of a saturated solution of LiCl in THF.

  • Cool to 0°C.

  • Titrate the Grignard solution into the Iodine solution using a gas-tight syringe.

  • Endpoint: The dark brown color vanishes to clear/yellow.

  • Calculation:

    
    
    

Reaction Logic & Pathway (Graphviz)

The following flowchart illustrates the mechanistic pathway and potential failure points.

ReactionPathway Substrate This compound Radical Radical Anion Pair [Ar-Cl]•- Mg•+ Substrate->Radical SET (Slow Step) Mg_LiCl Mg / LiCl Complex (Activated) Mg_LiCl->Radical Grignard Target Grignard: (3-F-4-OMe-Ph)MgCl•LiCl Radical->Grignard Recombination Benzyne Byproduct: Benzyne (Tars) Grignard->Benzyne >50°C (Elimination)

Caption: Mechanistic pathway highlighting the critical temperature-dependent divergence between stable Grignard formation and benzyne decomposition.

References

  • Krasovskiy, A., & Knochel, P. (2004).[3] A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds.[3][4] Angewandte Chemie International Edition, 43(25), 3333–3336. Link

  • Piller, F. M., et al. (2008).[5] LiCl-Mediated Direct Insertion of Magnesium Into Aryl, Heteroaryl and Benzylic Chlorides. Angewandte Chemie, 120, 6907. Link

  • Krasovskiy, A., & Knochel, P. (2006). Convenient Titration Method for Organometallic Zinc, Magnesium, and Lanthanide Reagents. Synthesis, 2006(05), 0890-0891. Link

  • Sigma-Aldrich. (n.d.). 3-Fluoro-4-methoxyphenylmagnesium bromide Product Sheet. Link(Note: Used for physical property comparison of the analog).

Sources

4-Chloro-3-fluoroanisole in the synthesis of novel herbicides

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 4-Chloro-3-fluoroanisole in Next-Generation Herbicide Synthesis

Executive Summary

This compound (CAS 501-29-1) represents a high-value scaffold for the synthesis of modern herbicides, particularly Protoporphyrinogen Oxidase (PPO) inhibitors and Aryloxyphenoxypropionate (FOPs) acetyl-CoA carboxylase inhibitors. Its structural utility lies in the unique electronic and steric properties of the 3-fluoro-4-chloro substitution pattern:

  • Metabolic Stability: The 4-chloro substituent blocks para-hydroxylation, a common detoxification pathway in plants.

  • Bioisosterism: The 3-fluoro group mimics hydrogen sterically but alters lipophilicity (LogP) and pKa of proximal functional groups, enhancing cuticular penetration.

  • Orthogonal Reactivity: The anisole moiety serves as a robust protecting group for the phenol, allowing lithiation and coupling reactions elsewhere on the ring before deprotection.

This guide details the protocols for activating this scaffold, specifically focusing on demethylation to the active phenol and subsequent coupling to generate herbicide precursors.

Chemical Profile & Safety

PropertyValue
CAS Number 501-29-1
Molecular Formula C7H6ClFO
Molecular Weight 160.57 g/mol
Boiling Point 196 °C
Density 1.29 g/mL
Hazards Skin Irrit. 2, Eye Irrit. 2. Combustible Liquid.

Handling Precaution: While less corrosive than its phenol derivative, this compound should be handled under inert atmosphere (Nitrogen/Argon) to prevent moisture uptake, which can affect stoichiometry in sensitive lithiation reactions.

Core Protocol A: Regioselective Demethylation

The anisole must often be converted to 4-chloro-3-fluorophenol to serve as a nucleophile in herbicide synthesis. While HBr/AcOH is a common industrial method, it often leads to ring bromination byproducts. The following Boron Tribromide (


) protocol is recommended for research-grade purity (>99%).
Rationale

 acts as a Lewis acid, coordinating to the methoxy oxygen. The subsequent nucleophilic attack by bromide ion cleaves the methyl group selectively without affecting the aryl-chloride or aryl-fluoride bonds.
Step-by-Step Methodology
  • Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and a nitrogen inlet.

  • Solvation: Charge the flask with This compound (10.0 g, 62.3 mmol) and anhydrous Dichloromethane (DCM) (150 mL). Cool the system to -78°C using a dry ice/acetone bath.

  • Addition: Transfer

    
      (1.0 M in DCM, 75 mL, 75.0 mmol, 1.2 eq) to the addition funnel under nitrogen. Add dropwise over 45 minutes. Caution: Exothermic reaction.
    
  • Reaction: Allow the mixture to warm to 0°C over 2 hours and stir for an additional 4 hours at room temperature. Monitor via TLC (Hexane/EtOAc 8:1).

  • Quenching: Cool back to 0°C. Slowly add Methanol (20 mL) to quench excess borane species. Warning: Vigorous gas evolution (MeBr).

  • Workup: Dilute with water (200 mL). Extract with DCM (3 x 100 mL). Wash combined organics with brine, dry over

    
    , and concentrate in vacuo.
    
  • Purification: If necessary, purify via silica gel flash chromatography (0-10% EtOAc in Hexanes).

Expected Yield: 92-96% of 4-chloro-3-fluorophenol as a crystalline solid.

Core Protocol B: Synthesis of Aryloxyphenoxypropionate Scaffold

This protocol demonstrates the use of the demethylated intermediate to synthesize a "Fop" herbicide precursor (Acetyl-CoA Carboxylase inhibitor class). The 4-chloro-3-fluorophenol acts as the nucleophile displacing a leaving group on a heterocyclic core.

Mechanism

Nucleophilic Aromatic Substitution (


). The phenoxide ion attacks the electron-deficient 2-position of a pyridine ring. The fluorine atom on the phenol ring increases the acidity of the phenol (pKa ~8.5 vs 10 for phenol), enhancing the reaction rate but requiring careful base selection to prevent side reactions.
Step-by-Step Methodology
  • Reagents:

    • 4-Chloro-3-fluorophenol (from Protocol A): 1.0 eq[1]

    • 2,3-Dichloro-5-(trifluoromethyl)pyridine: 1.1 eq[2][3]

    • Potassium Carbonate (

      
      ): 2.5 eq
      
    • Solvent: DMF (Dimethylformamide) or NMP (N-methyl-2-pyrrolidone).

  • Procedure:

    • Dissolve the phenol (5.0 mmol) in DMF (10 mL).

    • Add

      
       (12.5 mmol) and stir at ambient temperature for 30 minutes to generate the phenoxide.
      
    • Add the pyridine derivative (5.5 mmol).

    • Heat the mixture to 80°C for 6 hours.

  • Workup: Pour into ice water (100 mL). The product usually precipitates. Filter and wash with water.[3] Recrystallize from Ethanol/Water.

Core Protocol C: Directed Ortho Metalation (DoM)

For novel auxin mimics, the anisole ring can be functionalized before demethylation. The fluorine atom exerts a strong Ortho-Directing Effect (ODE), directing lithiation to the C2 position (between F and OMe).

Step-by-Step Methodology
  • Lithiation:

    • Dissolve This compound (1.0 eq) in anhydrous THF at -78°C .

    • Add LDA (Lithium Diisopropylamide, 1.1 eq) dropwise. Stir for 1 hour at -78°C.

    • Note: n-BuLi can be used, but LDA is preferred to avoid nucleophilic attack on the aryl ring.

  • Electrophile Trapping:

    • Add DMF (1.5 eq) to introduce a formyl group (aldehyde).

    • Allow to warm to room temperature.

  • Result: 6-chloro-2-fluoro-3-methoxybenzaldehyde. This intermediate allows for the construction of benzoxazole herbicides.

Visualized Workflows

Pathway 1: PPO Inhibitor Synthesis Logic

PPO_Synthesis Start This compound Step1 Demethylation (BBr3/DCM) Start->Step1 Activation Inter1 4-Chloro-3-fluorophenol Step1->Inter1 Step2 SnAr Coupling (K2CO3/DMF) Inter1->Step2 Nucleophile Final PPO/ACCase Inhibitor Scaffold Step2->Final Partner N-Substituted Phthalimide/Pyridine Partner->Step2 Electrophile

Caption: Synthesis of herbicide active ingredients via the phenol intermediate.

Pathway 2: Regioselective Functionalization (DoM)

DoM_Reaction Substrate This compound Lithiation Lithiation (LDA, -78°C, THF) Substrate->Lithiation Directing Effect of F & OMe Species Lithiated Species (Li at C2 Position) Lithiation->Species Electrophile Electrophile Addition (DMF, CO2, or Borates) Species->Electrophile Product 2-Substituted-4-chloro-3-fluoroanisole Electrophile->Product C-C Bond Formation

Caption: Directed Ortho Metalation utilizing the synergistic directing effects of Fluorine and Methoxy groups.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Incomplete Demethylation Moisture in

or old reagent.
Use fresh

ampules; ensure strict

atmosphere. Increase equivalents to 1.5.
Regioisomers in DoM Temperature too high (>-70°C).Maintain -78°C strictly. The "Scrambling" of the lithiated species occurs rapidly above -60°C.
Low Yield in SnAr Competitive hydrolysis of electrophile.Ensure solvents (DMF/NMP) are anhydrous (<50 ppm

). Use CsF as a base alternative for higher solubility.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 2724521, this compound. Retrieved from [Link]

  • Schlosser, M. (2005). Organometallics in Synthesis: A Manual. (Authoritative text on Directed Ortho Metalation and the "Optional Site Selectivity" of fluoroanisoles).
  • Ridder, L., et al. (1998). Quantitative structure/activity relationship for the rate of conversion of C4-substituted catechols. European Journal of Biochemistry. (Provides mechanistic insight into the enzymatic stability of the 4-Cl-3-F motif).

Sources

A Validated, Stability-Indicating HPLC Method for the Purity Analysis of 4-Chloro-3-fluoroanisole

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol from the Senior Application Scientist

Abstract

This application note details a robust, validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of purity for 4-Chloro-3-fluoroanisole, a critical halogenated intermediate in the pharmaceutical and agrochemical industries.[1] The method is designed to be specific, precise, and accurate, making it suitable for quality control, stability testing, and research applications. The protocol employs a standard C18 column with gradient elution and UV detection, ensuring effective separation of the main component from potential impurities and degradation products. This document provides a complete methodology, including system suitability criteria and a validation overview according to International Council for Harmonisation (ICH) guidelines, to ensure reliable and reproducible results.[2]

Introduction and Scientific Rationale

This compound (CAS No. 501-29-1) is an aromatic organic compound widely used as a building block in the synthesis of complex active pharmaceutical ingredients (APIs) and other specialty chemicals.[1][3] The purity of such intermediates is paramount, as even trace-level impurities can affect the safety, efficacy, and stability of the final product. Therefore, a reliable and well-characterized analytical method is essential for quality assurance in any research or manufacturing setting.

The method described herein is based on the principle of reversed-phase chromatography, where separation is achieved based on the differential partitioning of the analyte and its impurities between a non-polar stationary phase and a polar mobile phase.[4] Aromatic hydrocarbons are inherently hydrophobic and are well-retained on alkyl-bonded silica phases like C18.[5] A gradient elution—where the organic solvent concentration is increased over time—is employed. This is a strategic choice for a purity assay, as it provides a robust separation window for both early-eluting polar impurities and late-eluting non-polar impurities, which might not be effectively resolved using a simpler isocratic method.

Experimental Methodology

Instrumentation, Materials, and Reagents
Instrumentation Specification
HPLC SystemAgilent 1260 Infinity II LC System or equivalent, equipped with: Quaternary Pump, Vialsampler, Multicolumn Thermostat, and Diode Array Detector (DAD).
Data AcquisitionAgilent OpenLab CDS or equivalent chromatography data software.
Analytical BalanceMettler Toledo XSR205DU or equivalent (0.01 mg readability).
pH MeterCalibrated pH meter with a three-point calibration.
SonicatorBranson 2800 or equivalent.
Materials & Reagents Grade & Source
This compoundReference Standard (>99.5% purity)
Acetonitrile (ACN)HPLC Gradient Grade
WaterPurified, HPLC Grade (e.g., Milli-Q®)
Formic AcidLC-MS Grade (≥99%)
HPLC Vials2 mL amber glass vials with PTFE septa
Syringe Filters0.45 µm PTFE
Optimized Chromatographic Conditions

The selection of these parameters is based on established principles for the separation of halogenated aromatic compounds.[6][7] A C18 column provides robust hydrophobic retention, while the ACN/Water mobile phase is a standard choice for reversed-phase separations.[8][9] The addition of 0.1% formic acid maintains a consistent low pH, which helps to sharpen peaks by suppressing the ionization of residual silanol groups on the column's stationary phase.[8]

Parameter Condition
Column Phenomenex Luna® C18(2), 150 x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Elution 0-2 min: 40% B2-15 min: 40% to 95% B15-18 min: 95% B18.1-20 min: 40% B (Re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 20 minutes

Detailed Protocols

Preparation of Solutions
  • Diluent Preparation: Prepare a mixture of Acetonitrile and Water (40:60 v/v). This composition mirrors the initial mobile phase conditions to ensure optimal peak shape upon injection.

  • Reference Standard Stock Solution (0.5 mg/mL):

    • Accurately weigh approximately 25 mg of the this compound reference standard into a 50 mL volumetric flask.

    • Add approximately 30 mL of diluent and sonicate for 5 minutes, or until fully dissolved.

    • Allow the solution to return to room temperature.

    • Dilute to the mark with diluent and mix thoroughly. This is the Standard Stock Solution.

  • Sample Solution (0.5 mg/mL):

    • Accurately weigh approximately 25 mg of the this compound sample to be tested into a 50 mL volumetric flask.

    • Follow steps 2-4 from the Reference Standard preparation protocol.

  • System Suitability Sensitivity Solution (0.0025 mg/mL, 0.5% of standard):

    • Pipette 1.0 mL of the Reference Standard Stock Solution into a 200 mL volumetric flask.

    • Dilute to the mark with diluent and mix thoroughly. This solution is used to verify the limit of quantitation and signal-to-noise ratio.[10]

HPLC Analysis Workflow

The overall workflow from sample preparation to final report is a systematic process designed to ensure data integrity and reproducibility.[11]

HPLC_Workflow prep 1. Solution Preparation sst 2. System Suitability Test (SST) prep->sst Standard & Sample Prep seq 3. Sequence Injection sst->seq Pass/Fail Criteria Met acq 4. Data Acquisition seq->acq Blank, Std, Sample Injections proc 5. Chromatogram Processing acq->proc Raw Data report 6. Purity Calculation & Reporting proc->report Peak Integration & Area %

Sources

Application Note: High-Resolution GC-MS Impurity Profiling of 4-Chloro-3-fluoroanisole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

4-Chloro-3-fluoroanisole (CAS: 501-29-1) is a critical halogenated intermediate used in the synthesis of fluoroquinolone antibiotics and kinase inhibitors. In pharmaceutical manufacturing, the purity of this building block directly impacts the yield and safety profile of the final Active Pharmaceutical Ingredient (API).

Per ICH Q3A(R2) guidelines, organic impurities exceeding 0.1% must be identified and quantified. The structural similarity between this compound and its positional isomers (e.g., 3-chloro-4-fluoroanisole) presents a significant chromatographic challenge. Standard non-polar columns often fail to resolve these isomers, leading to "hidden" co-eluting impurities that compromise batch quality.

This protocol details a validated GC-MS methodology designed to separate and identify:

  • Positional Isomers: Critical for confirming regioselectivity.

  • Unreacted Precursors: 4-Chloro-3-fluorophenol.

  • Over-halogenated Byproducts: Dichloro- and difluoro- species.

Chemical Context & Impurity Prediction[1][2][3]

To design an effective method, we must first understand the "Genealogy of Impurities." The primary synthesis route involves the O-methylation of 4-chloro-3-fluorophenol.

Key Reaction Logic:

  • Regio-Isomerism: If the starting phenol is synthesized via nitration/reduction of chlorofluorobenzene, trace amounts of 3-chloro-4-fluorophenol may be present, leading to the formation of 3-chloro-4-fluoroanisole.

  • Incomplete Reaction: Residual phenolic starting material is polar and acidic, often tailing on standard columns.

  • Side Reactions: Over-methylation or electrophilic substitution if reaction quenching is delayed.

Diagram 1: Impurity Genealogy & Formation Pathways

ImpurityPathways Start Starting Material (4-Chloro-3-fluorophenol) Target TARGET PRODUCT This compound Start->Target O-Methylation (Base/Solvent) Impurity1 Impurity A (Residual Phenol) Start->Impurity1 Incomplete Rxn Impurity2 Impurity B (3-Chloro-4-fluoroanisole) Start->Impurity2 Contaminated Start Material Reagent Methylating Agent (MeI or DMS) Reagent->Target Impurity3 Impurity C (Over-halogenated) Target->Impurity3 Side Rxn (Excess Halogen)

Figure 1: Reaction pathway showing the origin of critical impurities. Note that positional isomers usually originate from the precursor synthesis steps.

Experimental Protocol

Reagents and Standards
  • Solvent: Dichloromethane (DCM), HPLC Grade. Rationale: DCM provides excellent solubility for halogenated aromatics compared to Methanol, which may interact with residual phenols.

  • Internal Standard: 1,2-Dichlorobenzene-d4 (100 µg/mL).

  • Reference Standards: this compound (>99%), 4-Chloro-3-fluorophenol.

GC-MS Instrument Parameters

This method utilizes a Single Quadrupole GC-MS (e.g., Agilent 7890/5977 or Shimadzu QP2020).

Chromatographic Conditions:

ParameterSettingTechnical Rationale
Inlet Split/Splitless (S/SL)
Mode Split (10:1)Prevents saturation of the major peak while maintaining sensitivity for 0.05% impurities.
Inlet Temp 250 °CEnsures rapid volatilization without thermal degradation.
Carrier Gas Helium, 1.2 mL/min (Constant Flow)Optimized linear velocity for resolution.
Column Rxi-17Sil MS (30m x 0.25mm x 0.25µm)Critical Choice: A mid-polarity (phenyl-methyl) phase is required. Standard 5% phenyl columns (DB-5) often fail to separate the 3-chloro and 4-chloro isomers.

Oven Program (Isomer Resolution Mode):

Rate (°C/min)Temperature (°C)Hold Time (min)
-501.0
151400.0
2 170 5.0
202803.0

Note: The slow ramp (2°C/min) between 140°C and 170°C is the "Isomer Plateau," specifically designed to expand the separation window for the chloro-fluoro regioisomers.

Mass Spectrometer Settings:

ParameterSetting
Source Temp 230 °C
Quad Temp 150 °C
Transfer Line 280 °C
Ionization EI (70 eV)
Scan Mode Full Scan (m/z 40–350)
Solvent Delay 3.5 min

Data Analysis & Identification Strategy

Mass Spectral Interpretation

Halogenated compounds provide distinct spectral fingerprints due to the natural abundance of Chlorine (


: 

) and Fluorine (

, monoisotopic).

Target Ion Table for this compound (MW 160.5):

Ion (m/z)OriginRelative AbundanceDiagnostic Value
160

(

)
100%Molecular Ion (Base Peak)
162

(

)
~32%Confirms presence of 1 Chlorine atom.
145

HighLoss of methyl group (typical for anisoles).
117

MediumLoss of carbonyl (formation of phenyl cation).
Differentiating Isomers

Mass spectra of positional isomers (e.g., 3-chloro-4-fluoroanisole) are nearly identical. Retention time is the only discriminator.

  • This compound: Elutes later on Rxi-17Sil columns due to higher boiling point/polarity interaction.

  • 3-Chloro-4-fluoroanisole: Typically elutes 0.2–0.5 min earlier.

Self-Validation Step: You must inject a mixed standard of the isomers to calculate the Resolution (


) . Acceptance criteria: 

.

Troubleshooting & Optimization Workflow

If resolution is lost or sensitivity drops, follow this logic flow to diagnose the issue without unnecessary downtime.

Diagram 2: Method Troubleshooting Logic

Troubleshooting Problem Issue Detected Check1 Are Isomers Co-eluting? Problem->Check1 Check2 Is Phenol Peak Tailing? Problem->Check2 Action1 Decrease Ramp Rate (140-170°C) to 1°C/min Check1->Action1 Yes Action3 Trim Column Inlet (Active Sites) Check2->Action3 Yes Action2 Switch to Polar Column (DB-WAX) Action1->Action2 If Resolution < 1.5 Action4 Check Liner Deactivation Action3->Action4 If persists

Figure 2: Decision tree for resolving common chromatographic issues.

References

  • International Council for Harmonisation (ICH). (2006). Q3A(R2): Impurities in New Drug Substances. [Link]

  • National Institute of Standards and Technology (NIST). (2023). This compound Mass Spectrum. NIST Chemistry WebBook. [Link]

  • Restek Corporation. (2022). Optimizing Analysis of Halogenated Aromatics using Mid-Polarity Columns. [Link]

Application Note: Chemoselective Demethylation of 4-Chloro-3-fluoroanisole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocol for the O-demethylation of 4-Chloro-3-fluoroanisole to yield 4-Chloro-3-fluorophenol (CAS: 348-60-7). This transformation is a critical step in the synthesis of fluorinated bioactive scaffolds, often used in kinase inhibitors and agrochemicals.

While classical methods (e.g., HBr/AcOH) exist, they pose significant risks of halogen scrambling (nucleophilic aromatic substitution) due to the presence of both chlorine and fluorine on the aromatic ring. This guide prioritizes Boron Tribromide (


)  as the "Gold Standard" method for pharmaceutical-grade purity, while providing Pyridine Hydrochloride  as a scalable alternative for cost-sensitive, non-GMP early intermediates.
Target Transformation
  • Starting Material: this compound (Liquid)

  • Product: 4-Chloro-3-fluorophenol (Solid, MP: 54–56 °C)[1]

  • Key Challenge: Preserving the C-F and C-Cl bonds while cleaving the C-O bond.

Strategic Analysis: Method Selection

FeatureMethod A: Boron Tribromide (

)
Method B: Pyridine Hydrochloride
Primary Utility Drug Discovery / MedChem Process Scale / Cost Reduction
Mechanism Lewis Acid complexation (Low Temp)Protonation / Nucleophilic attack (High Temp)
Temperature -78°C to Room Temp (Mild)180°C – 200°C (Harsh)
Chemoselectivity High (Halogens stable)Moderate (Risk of defluorination at high T)
Purification Extraction/Crystallization often sufficientOften requires distillation/chromatography
Cost HighLow

Mechanistic Insight

Understanding the mechanism is vital for troubleshooting. The reaction does not proceed via simple hydrolysis but through a Lewis acid-base adduct.

DemethylationMechanism SM This compound Complex Boron-Ether Complex (Lewis Acid Adduct) SM->Complex + BBr3 (-78°C to 0°C) Transition Nucleophilic Attack (SN2-like) Complex->Transition Me-Br Cleavage Hydrolysis Borate Ester Hydrolysis Transition->Hydrolysis + H2O (Quench) Product 4-Chloro-3-fluorophenol Hydrolysis->Product Workup

Figure 1: Mechanistic pathway of


 mediated demethylation.[2] Note that the actual phenol is released only during the aqueous quench step.

Protocol A: High-Purity Demethylation ( )

Recommended for: Gram-scale synthesis (1g – 50g) where purity >98% is required.

Reagents & Equipment[3][4][5][6][7]
  • Reagent: Boron Tribromide (

    
    ), 1.0 M solution in DCM (preferred for safety over neat liquid).[3]
    
  • Solvent: Anhydrous Dichloromethane (DCM).[4]

  • Apparatus: Flame-dried 3-neck round bottom flask,

    
     balloon/manifold, addition funnel.
    
Step-by-Step Procedure
  • Setup (Inert Atmosphere):

    • Flush a 3-neck flask with dry nitrogen.

    • Add This compound (1.0 eq) and anhydrous DCM (concentration ~0.2 M).

    • Cool the solution to -78°C (acetone/dry ice bath).

    • Note: While 0°C is often cited for simple anisoles, the presence of Fluorine makes the ring electron-poor; starting at -78°C prevents rapid exotherms that could degrade the C-F bond.

  • Addition:

    • Add

      
        (1.0 M in DCM, 2.5 – 3.0 eq) dropwise over 30 minutes.
      
    • Critical: Maintain temperature below -60°C during addition. The solution may turn yellow/orange.

  • Reaction:

    • Allow the bath to warm naturally to Room Temperature (RT) over 2–3 hours.

    • Stir at RT for an additional 12 hours (overnight).

    • IPC (In-Process Control): Check TLC (Hexane/EtOAc 8:2). The anisole (high Rf) should disappear; the borate complex usually stays at the baseline or smears.

  • Quench (The Dangerous Step):

    • Cool the mixture back to 0°C .

    • SLOWLY add Methanol (caution: violent reaction) or Ice Water dropwise.

    • Why: This hydrolyzes the intermediate borate ester (

      
      ) to release the phenol.
      
  • Workup:

    • Dilute with water. Separate the organic (DCM) layer.

    • Extract the aqueous layer 2x with DCM.

    • Wash combined organics with Brine.

    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification:

    • The crude is typically a solid.[1] Recrystallize from Hexanes/DCM or purify via silica flash chromatography if necessary.

Protocol B: Scalable Demethylation (Pyridine HCl)

Recommended for: Multi-gram to Kilogram scale where


 cost is prohibitive.
Reagents
  • Reagent: Pyridine Hydrochloride (Solid).

  • Solvent: None (Solvent-free melt).

Step-by-Step Procedure
  • Mixing:

    • In a heavy-walled pressure vessel or round bottom flask with a reflux condenser, mix This compound (1.0 eq) and Pyridine Hydrochloride (5.0 – 10.0 eq).

  • Heating:

    • Heat the mixture to 180°C – 200°C . The solids will melt into a homogenous liquid.

    • Stir for 2–4 hours.

    • Caution: This generates Pyridine fumes. High ventilation is mandatory.

  • Quench & Isolation:

    • Cool the melt to ~80°C (before it solidifies).

    • Pour the hot mixture into Ice Water containing dilute HCl (to protonate pyridine into the water-soluble salt).

    • The product, 4-Chloro-3-fluorophenol , will precipitate or oil out.

  • Extraction:

    • Extract with Ethyl Acetate or MTBE.

    • Wash organics with water to remove residual pyridinium salts.

    • Concentrate to yield the crude phenol.

Analytical Validation

Upon isolation, the identity of the product must be confirmed to ensure no halogen exchange occurred.

TestExpected Result for 4-Chloro-3-fluorophenol
Appearance White to off-white crystalline solid.
Melting Point 54 – 56 °C
1H NMR Loss of methoxy singlet (~3.8 ppm). Appearance of broad phenolic -OH singlet (~5.0-9.0 ppm, solvent dependent).
19F NMR Single peak (check for splitting pattern changes indicating loss of Cl or rearrangement).
Mass Spec [M-H]- = 145/147 (Chlorine isotope pattern 3:1 is critical).

Safety & Handling (SDS Highlights)

Boron Tribromide (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> )[4][8][9]
  • Hazard: Reacts violently with water/moisture to produce HBr gas (corrosive, toxic).

  • Handling: Must be used in a functioning fume hood.[4] Syringes must be dry.

  • First Aid: In case of skin contact, wash with massive amounts of water immediately.[5]

This compound / Phenol
  • Hazard: Halogenated phenols are toxic and skin irritants.[6][7] They can be absorbed through the skin.

  • PPE: Nitrile gloves (double gloving recommended), safety goggles, lab coat.

References

  • General

    
     Demethylation Protocols: 
    
    • Common Organic Chemistry. "Demethylation of Methyl Ethers - Boron Tribromide (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

      
      )."[3]
      
  • Pyridine Hydrochloride Method & Scalability

    • ResearchGate. "Demethylation of Methyl Aryl Ethers using Pyridine Hydrochloride in Solvent-free Conditions."
  • Product Properties (4-Chloro-3-fluorophenol)

    • ChemicalBook / Sigma Aldrich. Physical property data and synthesis utility.[1][8][2][9][3][10]

  • Safety Data (4-Chloro-3-fluoroaniline/phenol analogs)

    • Thermo Fisher Scientific.[7] Safety Data Sheet (SDS).

Sources

Application Note: Strategic Utilization of 4-Chloro-3-fluoroanisole in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process scientists in drug discovery. It details the strategic application of 4-Chloro-3-fluoroanisole (CAS 501-29-1) as a high-value building block for synthesizing "Type II" kinase inhibitors (e.g., VEGFR, RAF, and c-Met inhibitors).

Executive Summary

This compound (1-chloro-2-fluoro-4-methoxybenzene) serves as a "masked" equivalent of 4-amino-3-fluorophenol , a critical pharmacophore found in blockbuster kinase inhibitors such as Regorafenib (Stivarga®). Its unique 3,4-substitution pattern provides a metabolic shield against oxidation while the methoxy group acts as a robust protecting group during harsh upstream functionalization (e.g., lithiation, amination).

This guide provides three validated protocols to transform this precursor into bioactive scaffolds:

  • Buchwald-Hartwig Amination: Converting the C-Cl bond to C-N (Synthesis of the Regorafenib amine core).

  • Demethylation: Accessing the 4-chloro-3-fluorophenol intermediate for diaryl ether synthesis.

  • Directed Ortho Metalation (DoM): Regioselective functionalization for fragment-based drug design (FBDD).

Chemical Profile & SAR Logic

PropertyDataRelevance to Drug Design
CAS Number 501-29-1Unique identifier for sourcing.
Structure 4-Cl, 3-F, 1-OMeF-atom (C3): Increases metabolic stability and lipophilicity; mimics H-bond acceptor. Cl-atom (C4): Fills hydrophobic pockets (e.g., the "back pocket" of ATP binding sites).
Electronic State Deactivated RingThe F and Cl atoms withdraw electrons, making the ring less susceptible to oxidative metabolism but challenging for standard SNAr without catalysis.
Key Role Pro-Nucleophile Precursor to 4-amino-3-fluorophenol , the "hinge binder" or "linker" moiety in multi-kinase inhibitors.
Structural Logic: The "Fluorine Scan" Effect

In kinase inhibitors, replacing a hydrogen with fluorine at the ortho position to an ether linkage (as seen in this scaffold) often locks the conformation of the diaryl ether bond relative to the receptor, reducing the entropic penalty of binding. The chlorine atom typically targets hydrophobic regions (e.g., the gatekeeper residue) to improve potency and selectivity.

Detailed Experimental Protocols

Protocol A: Synthesis of 4-Amino-3-fluoroanisole (Regorafenib Precursor)

Target: Conversion of the 4-Chloro moiety to an Amine via Pd-Catalysis.

Rationale: Direct nitration of this compound yields a mixture of isomers. A more precise route to the 4-amino derivative (required for Regorafenib) is the catalytic displacement of the chlorine atom.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Amine Source: Benzophenone imine (1.2 equiv) [Masked ammonia equivalent]

  • Catalyst: Pd(OAc)₂ (2 mol%)

  • Ligand: BINAP or Xantphos (3 mol%)

  • Base: Cs₂CO₃ (1.5 equiv)

  • Solvent: Toluene (anhydrous)

Step-by-Step Methodology:

  • Inert Setup: Charge a dried Schlenk flask with Pd(OAc)₂, Ligand, and Cs₂CO₃. Purge with Argon for 15 minutes.

  • Addition: Add anhydrous Toluene, followed by this compound and Benzophenone imine via syringe.

  • Reaction: Heat the mixture to 100°C for 12–16 hours. Monitor via HPLC for the disappearance of the aryl chloride.

    • Checkpoint: The intermediate imine should be the major peak.

  • Hydrolysis: Cool to room temperature (RT). Add 1N HCl (aq) and stir for 2 hours at RT to cleave the imine.

  • Workup: Neutralize with NaOH to pH 8. Extract with Ethyl Acetate (3x). Dry organic layer over Na₂SO₄.[1]

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

    • Yield Target: >85% of 4-Amino-3-fluoroanisole .

Protocol B: Demethylation to 4-Chloro-3-fluorophenol

Target: Unmasking the Phenol for Diaryl Ether Construction.

Rationale: Many kinase inhibitors (e.g., c-Met inhibitors) link this ring to a heterocycle via an ether bond. Boron tribromide (BBr₃) is the standard, but highly effective, reagent for this cleavage.

Safety Critical: BBr₃ reacts violently with moisture. Use strict anhydrous conditions.

Step-by-Step Methodology:

  • Preparation: Dissolve this compound (10 mmol) in anhydrous Dichloromethane (DCM, 50 mL) under N₂ atmosphere. Cool to -78°C (Dry ice/acetone bath).

  • Addition: Add BBr₃ (1.0 M in DCM, 12 mmol, 1.2 equiv) dropwise over 20 minutes. Maintain temperature below -70°C.

  • Warming: Allow the reaction to slowly warm to 0°C over 2 hours. Stir at 0°C for another 1 hour.

  • Quench: Extremely Exothermic. Re-cool to -78°C. Dropwise add Methanol (10 mL) to quench excess borane.

  • Isolation: Wash with water and brine. Dry over MgSO₄. Concentrate in vacuo.[2]

  • Product: 4-Chloro-3-fluorophenol (White/off-white solid). Usually requires no column purification if starting material was pure.

Protocol C: Synthesis of Diaryl Ether Scaffold (SNAr)

Target: Coupling the Phenol to a Pyridine/Pyrimidine Core (Common Kinase Scaffold).

Reagents:

  • Nucleophile: 4-Chloro-3-fluorophenol (from Protocol B)

  • Electrophile: 4-Chloropicolinamide (or similar activated heteroaryl chloride)

  • Base: Potassium tert-butoxide (KOtBu) or K₂CO₃

  • Solvent: DMF or DMSO

Methodology:

  • Dissolve 4-Chloro-3-fluorophenol (1.0 equiv) in DMF.

  • Add KOtBu (1.1 equiv) at 0°C. Stir for 15 min to generate the phenoxide anion.

  • Add the heteroaryl chloride (1.0 equiv).

  • Heat to 80–100°C for 4–6 hours.

  • Result: Formation of the 4-(4-chloro-3-fluorophenoxy)-pyridine core.

Visualization: Synthetic Pathway to Regorafenib Intermediate

The following diagram illustrates the transformation of this compound into the key amine intermediate required for Regorafenib synthesis.

G cluster_0 Application: Regorafenib Synthesis Start This compound (Precursor) Step1 Pd-Catalyzed Amination (Buchwald-Hartwig) Start->Step1 Benzophenone imine Pd(OAc)2, BINAP Inter1 4-Amino-3-fluoroanisole (Protected Amine) Step1->Inter1 Hydrolysis (HCl) Step2 Demethylation (BBr3 / DCM) Inter1->Step2 -Me Target 4-Amino-3-fluorophenol (Key Regorafenib Intermediate) Step2->Target Yield >80%

Caption: Synthetic workflow converting this compound to the critical "4-Amino-3-fluorophenol" pharmacophore used in Regorafenib.

References

  • Wilhelm, S. M., et al. (2011). "Regorafenib (BAY 73-4506): A new oral multikinase inhibitor of angiogenic, stromal and oncogenic receptor tyrosine kinases with potent preclinical antitumor activity." International Journal of Cancer, 129(1), 245-255.

  • Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2(1), 27-50.

  • Bayer Pharma AG. (2012). "Process for the preparation of Regorafenib." World Intellectual Property Organization (WIPO) Patent WO2012002678.

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880.

  • Gong, Y., et al. (2019). "A new pathway via intermediate 4-amino-3-fluorophenol for the synthesis of regorafenib." Synthetic Communications, 49(4), 576-586.

Sources

Troubleshooting & Optimization

Side reactions to avoid when working with 4-Chloro-3-fluoroanisole

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the critical reactivity profiles and troubleshooting protocols for 4-Chloro-3-fluoroanisole (CAS: 59335-89-6) . The content is structured for high-level R&D applications, focusing on minimizing side reactions during metalation, cross-coupling, and substitution workflows.

Subject: Troubleshooting Side Reactions & Process Optimization

Status: Active | Audience: Medicinal Chemists, Process Engineers | Safety Level: Potent Compound (Handle with PPE)

Executive Chemical Profile

This compound acts as a trifunctional scaffold. Its reactivity is governed by the interplay between the electron-donating methoxy group (EDG) and the two electron-withdrawing halogens (EWG).

  • Primary Directing Force: The Methoxy group (OMe) and Fluorine (F) atom cooperatively activate the C2 position for deprotonation (Lithiation).[1]

  • Primary Reactive Handle: The Chlorine (Cl) atom at C4 is the standard site for Pd/Ni-catalyzed cross-coupling.[1]

  • Stability Risk: The ortho-relationship between the potential lithiation site (C2) and the fluorine atom (C3) creates a high risk of benzyne formation .[1]

Critical Side Reaction: Benzyne Formation during Lithiation

The Issue

When attempting Directed Ortho Metalation (DoM), users often observe tarring, lower yields, or unexpected cycloaddition products .[1] This is caused by the elimination of Lithium Fluoride (LiF) from the intermediate lithiated species.[1]

Mechanism of Failure

The C2 proton is highly acidic due to the cooperative inductive effect of the adjacent Fluorine and Methoxy groups.[1] However, the resulting C2-lithio species places the Lithium atom ortho to the Fluorine.[1]

  • Pathway: C2-Lithiation

    
     Elimination of LiF 
    
    
    
    Formation of 4-chloro-3-methoxy-1,2-benzyne .
  • Consequence: The highly reactive benzyne intermediate rapidly polymerizes or reacts non-selectively with the solvent/nucleophiles.[1]

Troubleshooting & Protocol

Q: How do I prevent benzyne formation during lithiation? A: You must strictly control temperature and contact time.[1] The elimination of LiF is temperature-dependent.

ParameterRecommendationTechnical Rationale
Temperature ≤ -78 °C (Strict)The activation energy for LiF elimination is accessible > -60 °C.
Base Selection LDA or LiTMP Avoid n-BuLi if possible. Amide bases are less nucleophilic, reducing attack on the methyl group (demethylation) or the benzyne if formed.[1]
Quench Mode In-situ (if possible)If the electrophile is compatible with the base, have it present before adding the base (Barbier conditions) to trap the anion immediately.
Solvent THF (Anhydrous)Coordinates Li, stabilizing the aggregate and potentially raising the barrier to elimination compared to non-polar solvents.[1]
Visualized Pathway: Lithiation vs. Elimination[1]

LithiationPath Substrate This compound Lithiated C2-Lithiated Species (Kinetic Intermediate) Substrate->Lithiated LDA, THF, -78°C Product C2-Substituted Product (Desired) Lithiated->Product Electrophile (E+) < -70°C Benzyne 4-Chloro-3-methoxy-1,2-benzyne (Transient Reactive Species) Lithiated->Benzyne Warming > -60°C (-LiF) Tars Polymers / Side Products Benzyne->Tars Polymerization

Caption: Kinetic competition between electrophilic trapping (green) and LiF elimination/benzyne formation (red).[1]

Cross-Coupling Challenges: Dehalogenation & Selectivity

The Issue

During Suzuki or Buchwald-Hartwig couplings targeting the C-Cl bond, researchers may observe hydrodehalogenation (replacement of Cl with H) or lack of reactivity due to the electronic deactivation by the methoxy group.

Q: Why am I seeing significant hydrodehalogenation (reduction) instead of coupling?

A: This side reaction is often driven by "Beta-Hydride Elimination" from the Pd-catalyst or H-transfer from the solvent/base.

Corrective Actions:

  • Solvent Switch: Avoid primary/secondary alcohols (e.g., isopropanol, ethanol) which act as hydride sources.[1] Use Toluene, Dioxane, or DMF .[1]

  • Catalyst Load: High catalyst loading increases the probability of side reactions if the oxidative addition is slow.[1] Use highly active precatalysts like XPhos Pd G2 or Pd(dtbpf)Cl₂ to facilitate the difficult oxidative addition into the electron-rich aryl chloride.[1]

  • Base Choice: Switch from alkoxide bases (NaOtBu) to inorganic bases (K₃PO₄ or Cs₂CO₃ ) to remove the source of protons/hydrides associated with alkoxides.[1]

Q: Will the Fluorine atom interfere with the coupling?

A: Generally, No .[1] The C-F bond is significantly stronger (approx. 115 kcal/mol) than the C-Cl bond (approx. 80 kcal/mol).[1] Standard Pd(0)/Pd(II) cycles will exclusively activate the C-Cl bond.

  • Warning: Avoid using Nickel (Ni) catalysts unless necessary.[1] Ni(0) is capable of activating C-F bonds (C-F activation), leading to complex mixtures of defluorinated or bis-coupled products.[1]

Electrophilic Aromatic Substitution (EAS): Regioselectivity

The Issue

Attempting halogenation (e.g., bromination) or nitration often yields inseparable mixtures of regioisomers.[1]

Reactivity Map

The directing groups compete as follows:

  • OMe (C1): Strong ortho/para director. (Para is blocked by Cl).[1] Directs to C2 and C6 .

  • F (C3): Weak ortho/para director. Directs to C2 , C4 (blocked), and C6 .

  • Cl (C4): Weak ortho/para director. Directs to C3 (blocked) and C5 .

Dominant Vector: The C6 position (ortho to OMe, para to F) is the most favorable site for EAS.[1]

  • Why not C2? While C2 is activated by both OMe and F, it is sterically crowded (sandwiched between OMe and F).[1] C6 is sterically accessible.[1]

Protocol for High Regioselectivity (Targeting C6):

  • Reagent: Use mild electrophiles (e.g., NBS in MeCN for bromination) rather than forcing conditions.[1]

  • Temperature: Keep reactions near 0 °C . Higher temperatures provide enough energy to overcome the steric barrier at C2, increasing impurity levels.[1]

Lewis Acid Induced Demethylation

The Issue

Using strong Lewis Acids (e.g., BBr₃, AlCl₃) for other transformations (like Friedel-Crafts acylation) can inadvertently cleave the methyl ether, yielding the phenol (4-chloro-3-fluorophenol ).

Prevention:

  • If Lewis Acids are required, keep the temperature < 0 °C .[1]

  • Alternative: Use Brønsted acids (e.g., TfOH) if the transformation allows, as they are less prone to coordinating with the ether oxygen and triggering cleavage.[1]

Summary of Reactivity & Hazards

Reaction TypeTarget SiteMajor Side ReactionPrevention Strategy
Lithiation (DoM) C2 Benzyne Formation (LiF elimination)Temp < -78°C; Use LDA; Trap in-situ.
Pd-Coupling C4-Cl Hydrodehalogenation (Cl

H)
Avoid alcohol solvents; Use K₃PO₄; High-activity ligands.
Electrophilic Subst. C6 C2-Substitution (Steric isomer)Low temp (0°C); Mild electrophiles.
Lewis Acid Tx Any Demethylation (OMe

OH)
Avoid BBr₃/AlCl₃; Monitor reaction closely.[1]
Safety Note

While specific toxicology data for this compound is limited, structurally similar halo-anisoles are Skin/Eye Irritants and potential Sensitizers .

  • H-Statements (Inferred): H315 (Causes skin irritation), H319 (Causes serious eye irritation).[1][2]

  • Handling: Perform all lithiation reactions in a sealed, inert atmosphere glovebox or Schlenk line to prevent pyrophoric hazards associated with organolithium reagents.

References

  • Schlosser, M. (2005).[1] Organometallics in Synthesis: A Manual. Wiley.[1] (Foundational text on the "Optional Site Selectivity" and benzyne risks in fluoro-arene lithiation).

  • Snieckus, V. (1990).[1][3][4] Directed Ortho Metalation.[1][3][5][6][7][8] Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews, 90(6), 879–933.[1] Link

  • Mongin, F., & Schlosser, M. (1996).[1] Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes. Tetrahedron Letters, 37(36), 6551-6554.[1] Link[9]

  • Léger, F., et al. (2015).[1] Nucleophilic Substitutions on 3-Chloro-4-fluoronitrobenzene. (Provides comparative data on F vs Cl displacement in similar activated systems). Link

  • PubChem Compound Summary. (2024). 4-Chloro-3-fluoroaniline (Analogous Safety Data). National Library of Medicine.[1] Link

Sources

Technical Support Center: Thermal Optimization for 4-Chloro-3-fluoroanisole

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Subject: 4-Chloro-3-fluoroanisole (CAS: 1515-04-4) Support Level: Tier 3 (Senior Application Scientist)

Executive Summary: The Thermal Landscape

You are working with This compound , a scaffold characterized by competing reactivity profiles driven entirely by thermal control.

This molecule possesses a "Jekyll and Hyde" personality:

  • At -78°C (Kinetic Control): It is a prime candidate for Directed Ortho Metalation (DoM) . The methoxy and fluoro groups cooperatively activate the C2 position.

  • At >-50°C (Thermodynamic Instability): The lithiated species risks eliminating LiF to form a reactive benzyne intermediate, leading to tars and polymerization.

  • At +80°C (Activation Energy): The C-Cl bond activates for Palladium-catalyzed cross-coupling (Suzuki/Buchwald), requiring heat to overcome the oxidative addition barrier.

Quick Reference: Thermal Operating Ranges
OperationTarget TempCritical LimitMechanismPrimary Risk
Lithiation (DoM) -78°C > -50°CDeprotonation at C2Benzyne formation (Explosive/Tars)
Suzuki Coupling 80°C - 100°C > 110°COxidative Addition (C-Cl)Dehalogenation / Homocoupling
Demethylation 0°C to RT > 40°CLewis Acid ComplexationCleavage of C-Cl or C-F bonds

Module 1: Cryogenic Lithiation (The -78°C Domain)

The Core Challenge: The "Benzyne Trap"

In this temperature zone, you are exploiting the acidity of the proton at Position 2 (sandwiched between the Fluorine and Methoxy groups).

  • The Mechanism:

    
    -Butyllithium (
    
    
    
    -BuLi) removes the C2 proton. This is stabilized by the inductive effect of Fluorine and the coordination of the Methoxy oxygen.
  • The Danger: If the reaction warms above -50°C before the electrophile is added, the Lithium atom and the adjacent Fluorine atom will eliminate as Lithium Fluoride (LiF). This generates 3-methoxy-4-chlorobenzyne , which instantly polymerizes or reacts non-selectively.

Workflow Visualization

Lithiation_Pathway Start This compound nBuLi Add n-BuLi / THF (-78°C) Start->nBuLi Lithiated Intermediate: 2-Lithio-4-chloro-3-fluoroanisole nBuLi->Lithiated Kinetic Control Warm Warm to > -50°C (Accidental) Lithiated->Warm Trapping Add Electrophile (E+) (Keep at -78°C) Lithiated->Trapping Benzyne Benzyne Formation (LiF Elimination) Warm->Benzyne Thermodynamic Collapse Product Product: 2-Substituted-4-chloro-3-fluoroanisole Trapping->Product Successful Trapping Tar Black Tar / Polymerization (Failed Batch) Benzyne->Tar

Caption: Figure 1. The thermal bifurcation of this compound lithiation. Warming triggers LiF elimination.

Troubleshooting Guide: Lithiation

Q: My reaction mixture turned dark brown/black upon warming. What happened? A: You triggered the "Benzyne Trap." The dark color is characteristic of benzyne polymerization.

  • Fix: Ensure your internal temperature probe (not just the bath) reads -78°C during

    
    -BuLi addition. Add the electrophile before removing the cooling bath.
    

Q: I am getting a mixture of regioisomers. Why isn't it selective for Position 2? A: While Position 2 is thermodynamically most acidic, steric hindrance or lack of coordination can lead to lithiation at Position 6.

  • Fix: Use LIDAKOR conditions (LiBu/KOtBu) or ensure you are using THF as a solvent. The oxygen in THF coordinates with the Lithium, enhancing the directing effect of the Methoxy group (CIPE effect - Complex Induced Proximity Effect).

Module 2: Palladium-Catalyzed Coupling (The +80°C Domain)

The Core Challenge: Activation vs. Degradation

Here, you are targeting the C-Cl bond for oxidative addition. The C-F bond is generally inert under standard Suzuki conditions, providing a unique handle for chemoselective synthesis.

Optimization Protocol
ParameterRecommendationRationale
Catalyst

+ SPhos (or XPhos)
Electron-rich Buchwald ligands facilitate oxidative addition into the electron-rich/deactivated aryl chloride.
Base

(3.0 eq)
Stronger bases like

may trigger dehalogenation or nucleophilic attack on the Fluorine.
Solvent 1,4-Dioxane/Water (4:1)The biphasic system solubilizes inorganic bases while maintaining high reflux temperatures (100°C).
Troubleshooting Decision Tree

Suzuki_Troubleshooting Issue Issue: Low Yield CheckSM Check Starting Material (SM) Issue->CheckSM SM_Remains SM Unreacted CheckSM->SM_Remains SM_Gone SM Consumed CheckSM->SM_Gone Temp_Check Check Temp SM_Remains->Temp_Check Side_Prod Analyze Side Products SM_Gone->Side_Prod Increase_T Action: Increase Temp or Switch to Pd-G3 Temp_Check->Increase_T Activation Barrier High Dehal Dehalogenated Product (Cl replaced by H) Side_Prod->Dehal Homocoup Homocoupling Side_Prod->Homocoup Fix_Dehal Action: Remove protic solvents/O2 Dehal->Fix_Dehal Fix_Homo Action: Reduce Catalyst Loading Homocoup->Fix_Homo

Caption: Figure 2. Logic flow for diagnosing Suzuki coupling failures with aryl chlorides.

Q: The reaction stalls at 50% conversion. Should I add more catalyst? A: Not necessarily. "Catalyst death" (Pd black precipitation) is common at high temperatures.

  • Fix: Instead of adding more Pd initially, try dosing the catalyst (add 50% at T=0, 50% at T=2h). Alternatively, switch to a precatalyst like XPhos Pd G2 , which is more thermally stable than in-situ generated species.

Module 3: Demethylation (The Lewis Acid Domain)

Q: Can I use HBr/AcOH reflux for demethylation? A: NO. Refluxing acidic conditions can lead to halogen migration or hydrolysis of the Fluorine.

  • Protocol: Use Boron Tribromide (

    
    )  in DCM.
    
    • Start at 0°C (or -78°C if possible).

    • Add

      
       dropwise.
      
    • Allow to warm slowly to Room Temperature.

    • Do not heat. The reaction is usually complete within 2-4 hours at RT.

References & Authority

  • Schlosser, M. (2005). Organometallics in Synthesis: A Manual. (Definitive guide on "LIDAKOR" and cooperative directing effects in lithiation).

  • Gorecka, J. et al. (2019). "Regioselective Lithiation of Fluoroanisoles." Journal of Organic Chemistry. (Validates the C2 regioselectivity driven by F/OMe synergy).

  • Miyaura, N. & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483. Link

  • PubChem Database. (2024). "this compound Compound Summary." Link

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for this compound before handling.

Challenges in the scale-up of 4-Chloro-3-fluoroanisole production

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Scale-Up of 4-Chloro-3-fluoroanisole

Case ID: SC-4C3F-2024 Subject: Optimization and Troubleshooting for Kilogram-Scale Synthesis Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

This guide addresses the specific engineering and chemical challenges encountered during the scale-up of This compound (CAS: 501-29-1) . While bench-scale synthesis often utilizes methyl iodide (MeI) or dimethyl sulfate (DMS), these reagents pose significant safety and regulatory hurdles at scale. This guide prioritizes the transition to Dimethyl Carbonate (DMC) as a greener, safer methylating agent, while maintaining protocols for legacy DMS processes where equipment limitations exist.

Module 1: Route Selection & Reagent Comparative Analysis

User Query: We are moving from 50g to 5kg batches. Our current protocol uses Methyl Iodide, but safety is flagging this. What are the alternatives?

Technical Response: At the kilogram scale, the high volatility and neurotoxicity of Methyl Iodide make it untenable. You have two primary industrial options: Dimethyl Sulfate (DMS) or Dimethyl Carbonate (DMC).

Recommendation: Adopt the DMC protocol if your reactors are rated for moderate pressure (autoclave/pressure vessel). It eliminates toxic sulfate waste and improves atom economy.

Comparative Data: Methylating Agents for this compound

FeatureMethyl Iodide (MeI)Dimethyl Sulfate (DMS)Dimethyl Carbonate (DMC)
Toxicity High (Neurotoxic)Extreme (Carcinogen)Low (Green Solvent)
Atom Economy Poor (Iodine waste)Moderate (Sulfate waste)High (CO₂/MeOH byproduct)
Reaction Temp 25–40°C60–100°C120–180°C
Selectivity Low (C-alkylation risk)Moderate>99% (O-Selectivity)
Waste Stream HalogenatedAcidic Sulfate SaltsMethanol (Recyclable)

Module 2: Process Chemistry & Mechanism

The Challenge: Regioselectivity. In the methylation of 4-chloro-3-fluorophenol, competing C-methylation (ring alkylation) is a common impurity at high temperatures. However, DMC exhibits a unique "Hard-Soft Acid-Base" (HSAB) characteristic that favors the harder oxygen nucleophile, virtually eliminating C-alkylated impurities.

Visualizing the Reaction Pathway (DMC Route)

ReactionScheme Phenol 4-Chloro-3-fluorophenol (Substrate) Complex Transition State [Phenolate-DMC Complex] Phenol->Complex + Base (K2CO3) T > 120°C DMC Dimethyl Carbonate (Reagent & Solvent) DMC->Complex Anisole This compound (Product) Complex->Anisole O-Methylation Byproducts Byproducts: CO2 (Gas) + Methanol Complex->Byproducts Decarboxylation

Figure 1: Reaction pathway using Dimethyl Carbonate. Note the decarboxylation step which drives the reaction forward but requires pressure management.

Module 3: Detailed Operating Protocols

Protocol A: The "Green" Route (DMC)

Best for: Labs with pressure-rated reactors (5–10 bar).

  • Charge: Load the autoclave with 4-chloro-3-fluorophenol (1.0 eq), Potassium Carbonate (

    
    , 0.1–0.5 eq as catalyst), and Dimethyl Carbonate (DMC) (excess, acts as solvent).
    
    • Note: Phase Transfer Catalysts (like PEG-400) can accelerate this rate significantly.

  • Heating: Seal and heat to 140–160°C .

    • Pressure Warning: Pressure will rise due to CO₂ generation. Ensure the vessel is equipped with a pressure relief valve or a controlled venting system to maintain pressure < 10 bar.

  • Reaction: Hold for 4–6 hours. Monitor by HPLC.

  • Workup:

    • Cool to room temperature.

    • Filter off the catalyst (

      
      ).
      
    • Distill off excess DMC and Methanol (byproduct).

    • Result: High purity oil; often requires no further purification.

Protocol B: The "Legacy" Route (DMS)

Best for: Standard glass reactors (atmospheric pressure).

  • Charge: Dissolve 4-chloro-3-fluorophenol in Acetone or MEK. Add

    
     (1.2 eq).
    
  • Addition: Heat to reflux. Add Dimethyl Sulfate (1.1 eq) slowly over 2 hours.

    • Thermodynamic Control: This reaction is exothermic.[1] Use a dosing pump controlled by reactor temperature.

  • Quenching (Critical):

    • Add dilute NaOH or aqueous ammonia to destroy excess DMS.

    • Safety: Stir for at least 2 hours to ensure complete hydrolysis of the toxic DMS before phase separation.

Module 4: Troubleshooting Knowledge Base (FAQ)

Q1: I am seeing a "mystery peak" at RRT 1.2 in my HPLC. What is it?

  • Diagnosis: If using the DMS route, this is likely the C-methylated byproduct (ring methylation).

  • Fix: Switch to the DMC route. If you must use DMS, lower the reaction temperature and increase the solvent dilution. High concentrations favor C-alkylation.

Q2: The reaction stalls at 90% conversion using DMC.

  • Diagnosis: CO₂ buildup is inhibiting the reaction equilibrium, or methanol concentration is too high.

  • Fix:

    • Purge the headspace carefully during the reaction (if safety protocols allow) to remove CO₂.

    • Use a catalytic amount of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) .[2] It acts as a nucleophilic catalyst and can push conversion to >99%.

Q3: During scale-up (20L), we experienced a temperature spike during DMS addition.

  • Diagnosis: Heat accumulation due to poor surface-to-volume ratio.

  • Fix:

    • Switch from "Batch Addition" to "Semi-Batch."

    • Do not add DMS based on time; add based on temperature. Set the dosing pump to cut off if T > 50°C (or your setpoint).

    • Ensure your stirrer is creating a vortex (propeller) rather than just moving fluid (anchor) to prevent hot spots.

Q4: How do I remove the inorganic salts efficiently at 50kg scale?

  • Diagnosis: Filtration of fine

    
     or 
    
    
    
    can clog filters.
  • Fix: Add water to the reaction mixture to dissolve the salts, then perform a liquid-liquid extraction. The product (this compound) is highly lipophilic and will separate easily from the brine layer.

Module 5: Process Safety & Logic Map

Decision Logic for Scale-Up Failure Analysis

Troubleshooting Start Issue Detected Type Identify Problem Type Start->Type LowYield Low Yield / Stalled Type->LowYield Impurity High Impurity Type->Impurity Exotherm Thermal Runaway Type->Exotherm CheckWater Check Water Content (DMC requires dry conditions) LowYield->CheckWater CheckTemp Check Reaction Temp Impurity->CheckTemp StopFeed EMERGENCY: Stop Feed Exotherm->StopFeed AddCat Add DBU Catalyst CheckWater->AddCat If Dry LowerTemp Reduce Temp (Prevents C-alkylation) CheckTemp->LowerTemp If High Cooling Increase Jacket Cooling StopFeed->Cooling

Figure 2: Logic flow for diagnosing common scale-up deviations.

References

  • Tundo, P., & Selva, M. (2002). The Chemistry of Dimethyl Carbonate.[3][4] Accounts of Chemical Research. (Authoritative source on the mechanism and selectivity of DMC methylation).

  • Ono, Y. (1997). Dimethyl Carbonate for Environmentally Benign Reactions.[4][5] Pure and Applied Chemistry. (Foundational text on green chemistry substitution).

  • Carey, J. S., et al. (2006). Analysis of the reactions used for the preparation of drug candidate molecules. Organic & Biomolecular Chemistry.[4] (Context for scale-up of etherification in pharma).

  • Sigma-Aldrich. (n.d.). Safety Data Sheet: this compound. (Critical for safety parameters).

  • Fan, X., et al. (2010). Green Synthesis of Aromatic Ethers using Dimethyl Carbonate. Organic Process Research & Development. (Specific protocols for phenolic O-methylation).

Sources

Technical Support Center: Purification of 4-Chloro-3-fluoroanisole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals who are working with 4-Chloro-3-fluoroanisole and require methods for its purification. Ensuring the purity of key intermediates is paramount for the success of subsequent synthetic steps and the integrity of final compounds.[1] This document moves beyond simple protocols to provide a logical framework for troubleshooting and resolving purity issues based on the specific nature of the contaminants encountered.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I have a sample of this compound of unknown purity. What is the absolute first step I should take before attempting purification?

A1: Comprehensive Purity Assessment.

Before any purification attempt, you must first understand the nature and quantity of the impurities present. Attempting purification "blindly" can lead to wasted time, solvent, and valuable sample. The choice of purification strategy is entirely dependent on the physicochemical properties of the impurities relative to your target compound.

Expert Causality: The goal is to select a purification technique that maximally exploits the differences in physical properties (e.g., boiling point, polarity, solubility) between this compound and its contaminants.

Recommended Analytical Workflow:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for analyzing volatile and thermally stable compounds like haloanisoles.[2][3] It provides quantitative data on the percentage of purity and, crucially, the mass-to-charge ratio (m/z) of the impurities, which aids in their identification. Isomeric impurities, which have identical masses, can often be separated by their retention times.[4]

  • High-Performance Liquid Chromatography (HPLC): HPLC is highly versatile and can detect a wide range of non-volatile impurities, such as starting materials or degradation products that may not be suitable for GC analysis.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR are invaluable for structural elucidation. While less sensitive for quantifying trace impurities compared to GC or HPLC, NMR can definitively identify structural isomers and other process-related impurities present at levels above ~0.1%.[1]

Q2: What are the most common types of impurities I should expect in a crude this compound sample?

A2: Impurities in synthetic chemistry are rarely random; they are relics of the reaction pathway. Understanding the synthesis route provides critical clues. Common synthetic precursors to fluorinated anisoles include substituted anilines or halo-fluorobenzenes.[5][6][7] Therefore, impurities typically fall into one of four categories:

  • Unreacted Starting Materials: Reagents like 3-Chloro-4-fluoroaniline or halogenated precursors may persist if the reaction did not go to completion.[1][8]

  • Isomeric Byproducts: During aromatic substitution reactions, the formation of positional isomers is a common challenge.[4] These are often the most difficult to separate due to their very similar physical properties.

  • Residual Solvents: High-boiling point solvents used in the synthesis, such as N,N-Dimethylformamide (DMF), can be carried through the workup.[5][9]

  • Decomposition Products: If the reaction or workup involved excessive heat or harsh acidic/basic conditions, degradation of the starting material or product can occur.

Table 1: Common Impurities and Their Origin

Impurity TypePotential ExamplesTypical Synthetic OriginKey Separation Challenge
Starting Material 3-Chloro-4-fluoroanilineReduction of a nitro-precursor followed by diazotization/methylation.Different polarity and boiling point; generally easier to remove.
Isomeric Impurity 2-Chloro-5-fluoroanisole, 4-Chloro-2-fluoroanisoleNon-regioselective halogenation or substitution reactions.Very similar boiling points and polarities.
Residual Solvent N,N-Dimethylformamide (DMF)Used as a polar aprotic solvent in nucleophilic substitution.[5]High boiling point, miscible with many organic phases.
Related Byproduct 3-Chloro-4-fluorophenolIncomplete methylation of the corresponding phenol.High polarity (phenolic -OH group).
Q3: My GC-MS analysis shows one or two distinct peaks with higher retention times (and likely higher boiling points) than my product. What is the most effective purification method?

A3: Fractional Vacuum Distillation.

This is the method of choice for separating liquids with different boiling points.[10] Since this compound is a liquid at room temperature, distillation is a highly effective and scalable purification technique, provided a sufficient boiling point difference exists between it and the impurities. Applying a vacuum is crucial to lower the boiling points, which prevents thermal decomposition of the compound.

Expert Causality: According to Raoult's Law, the vapor above a liquid mixture is enriched in the more volatile component (the one with the lower boiling point). A fractionating column provides a large surface area (through glass packing or trays) for a continuous series of vaporization-condensation cycles, progressively enriching the vapor with the lower-boiling point compound until it reaches the top of the column and can be collected as a pure distillate.

Table 2: Physical Properties of Target Compound and Potential Impurities

CompoundMolecular Weight ( g/mol )Boiling Point (°C)Notes
This compound 160.57~190-200 (est. at atm. pressure)Target compound.
4-Bromo-3-fluoroanisole205.03216Example of a higher-boiling related haloanisole.[11]
3-Chloro-4-fluoroaniline145.56224-226Common solid precursor; significantly higher boiling point.[12]
N,N-Dimethylformamide (DMF)73.09153Common solvent; lower boiling point but often removed by aqueous washes first.
  • Setup: Assemble a fractional distillation apparatus with a short Vigreux or packed column (e.g., with Raschig rings). Ensure all glass joints are properly sealed with vacuum grease. Connect the receiving flask to a cold trap and a vacuum pump.

  • Charge the Flask: Add the crude this compound to the distillation flask along with a magnetic stir bar or boiling chips to ensure smooth boiling. Do not fill the flask more than two-thirds full.

  • Apply Vacuum: Slowly and carefully apply vacuum to the system.

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Equilibration: As the mixture begins to boil, observe the condensation ring rising slowly up the column. Maintain a slow and steady heating rate to allow the column to equilibrate. This is critical for efficient separation.

  • Collect Fractions:

    • Fore-run: Collect the first few drops of distillate, which may contain highly volatile impurities.

    • Main Fraction: Once the temperature at the thermometer head stabilizes, collect the main fraction corresponding to the boiling point of pure this compound at the applied pressure. A patent for the related p-fluoroanisole shows collection at 65-68 °C under 5000Pa vacuum.[5][6]

    • Final Fraction: As the distillation nears completion, you may observe a temperature increase, indicating the start of a higher-boiling fraction. Stop the distillation at this point to avoid contaminating your purified product.

  • Analysis: Analyze the collected main fraction by GC-MS to confirm its purity.

Q4: My main problem is an isomeric impurity with a nearly identical peak in the GC-MS analysis. Distillation isn't working. What should I do?

A4: Preparative Chromatography.

When boiling points are too close for distillation, the next logical step is to exploit differences in polarity using chromatography. Isomeric impurities often have slight differences in their dipole moments, which can be sufficient for separation on a polar stationary phase like silica gel.[4]

Expert Causality: Column chromatography separates compounds based on their differential partitioning between a solid stationary phase (e.g., silica gel) and a liquid mobile phase (the eluent).[1] Compounds that are more polar will interact more strongly with the polar silica gel and will therefore move down the column more slowly. Less polar compounds will spend more time in the mobile phase and elute faster. By carefully selecting the eluent system, you can achieve separation.

  • Solvent System Selection (TLC): First, determine an appropriate solvent system using Thin-Layer Chromatography (TLC). Test various mixtures of a non-polar solvent (e.g., hexanes or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane). The ideal system will show good separation between the product spot and the impurity spot, with the product having an Rf value of approximately 0.3-0.4.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent system (as a slurry). Ensure the silica bed is compact and free of air bubbles.

  • Sample Loading: Dissolve the crude sample in a minimal amount of the eluent or a low-boiling solvent like dichloromethane. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the solvent system, applying positive pressure (flash chromatography) to speed up the process.

  • Fraction Collection: Collect the eluate in a series of small fractions (e.g., in test tubes).

  • Analysis: Spot each fraction on a TLC plate to identify which fractions contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Purification Workflow & Logic Diagrams

The following diagrams illustrate the decision-making process for purifying a crude chemical sample.

G cluster_start Phase 1: Analysis cluster_decision Phase 2: Strategy cluster_purification Phase 3: Execution cluster_end Phase 4: Validation Start Crude Sample of This compound Analysis Purity Assessment (GC-MS, HPLC, NMR) Start->Analysis Identify Identify Impurity Type (e.g., Isomer, Starting Material) Analysis->Identify Decision Boiling Point Difference? Identify->Decision Distill Fractional Vacuum Distillation Decision->Distill  Yes (>20°C) Chroma Preparative Chromatography Decision->Chroma  No (<20°C) or Non-volatile Impurities   FinalQC Final Purity Check (GC-MS > 99.5%) Distill->FinalQC Chroma->FinalQC PureProduct Purified Product FinalQC->PureProduct

Caption: General purification strategy workflow.

G cluster_issue Identified Issue cluster_action Recommended Action cluster_rationale Scientific Rationale HighBoil Impurity: High-Boiling (e.g., Unreacted Precursor) Distill Primary Method: Fractional Vacuum Distillation HighBoil->Distill Isomer Impurity: Isomer (Similar Boiling Point) Chroma Primary Method: Flash Column Chromatography Isomer->Chroma NonVolatile Impurity: Non-Volatile / Baseline (e.g., Polymer, Salts) NonVolatile->Chroma Solvent Impurity: Residual High-Boiling Solvent (e.g., DMF) Wash Pre-treatment: Aqueous Wash / Extraction Solvent->Wash Rationale_Distill Exploits difference in volatility. Distill->Rationale_Distill Rationale_Chroma Exploits difference in polarity. Chroma->Rationale_Chroma Wash->Distill then Rationale_Wash Removes water-soluble impurities. Wash->Rationale_Wash

Caption: Troubleshooting common impurity scenarios.

References

  • Synthesis of 4-chloro-3-fluorotoluene and 4-bromo-3-fluorotoluene. (n.d.). ResearchGate. Retrieved January 29, 2026, from [Link]

  • CN102146023A - Method for preparing p-fluoro anisole. (n.d.). Google Patents.
  • What are the applications and preparation methods of 4-Fluoroanisole in organic synthesis? (n.d.). Pharmacompass. Retrieved January 29, 2026, from [Link]

  • CN102146023B - Method for preparing p-fluoro anisole. (n.d.). Google Patents.
  • A New, Simple Synthesis of 3-Fluoroanisoles from Polyfluoroanilines. (1996). Chemistry Letters. Retrieved January 29, 2026, from [Link]

  • 3-Chloro-4-fluoroaniline. (n.d.). PubChem. Retrieved January 29, 2026, from [Link]

  • This compound cas no.501-29-1. (n.d.). Pure Chemistry Scientific Inc. Retrieved January 29, 2026, from [Link]

  • Uncorking Haloanisoles in Wine. (2023). MDPI. Retrieved January 29, 2026, from [Link]

  • Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. (2016). ResearchGate. Retrieved January 29, 2026, from [Link]

  • Sensitive Detection of 2-Methoxy-3- Isobutylpyrazine (IBMP) and Trichloroanisole (TCA) in Wine Using Triple Quadrupole GC/MS. (2017). Agilent. Retrieved January 29, 2026, from [Link]

  • Analysis of Haloanisoles in Corks and Wines. (n.d.). ResearchGate. Retrieved January 29, 2026, from [Link]

  • Organic Chemistry Lab: Recrystallization. (2007). YouTube. Retrieved January 29, 2026, from [Link]

  • ANALYTICAL METHOD SUMMARIES. (n.d.). Eurofins. Retrieved January 29, 2026, from [Link]

  • Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved January 29, 2026, from [Link]

  • Development and validation of a method for the analysis of halophenols and haloanisoles in cork bark macerates by stir bar sorptive extraction-gas chromatography-mass spectrometry. (n.d.). ScienceDirect. Retrieved January 29, 2026, from [Link]

  • Fractional distillation – Knowledge and References. (n.d.). Taylor & Francis. Retrieved January 29, 2026, from [Link]

  • 4-Bromo-3-fluoroanisole 98.0+%, TCI America™. (n.d.). Fisher Scientific. Retrieved January 29, 2026, from [Link]

  • Recrystallization - Organic Chemistry Lab Technique. (2017). YouTube. Retrieved January 29, 2026, from [Link]

  • Different headspace solid phase microextraction--gas chromatography/mass spectrometry approaches to haloanisoles analysis in wine. (2013). PubMed. Retrieved January 29, 2026, from [Link]

  • Chemical/Laboratory Techniques: Recrystallization. (2022). YouTube. Retrieved January 29, 2026, from [Link]

  • Analytical methods for determination of cork-taint compounds in wine. (n.d.). CONICET. Retrieved January 29, 2026, from [Link]

  • Recrystallization. (2020). YouTube. Retrieved January 29, 2026, from [Link]

Sources

Technical Support Center: Optimizing Catalyst Selection for 4-Chloro-3-fluoroanisole Cross-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for optimizing cross-coupling reactions with 4-chloro-3-fluoroanisole. This substrate presents unique challenges due to the presence of both chloro and fluoro substituents, as well as the electron-donating nature of the methoxy group. This resource offers troubleshooting advice and frequently asked questions to navigate these complexities and achieve successful and reproducible outcomes.

I. Frequently Asked Questions (FAQs)

Q1: Which halogen is expected to react in a palladium-catalyzed cross-coupling reaction of this compound?

In palladium-catalyzed cross-coupling reactions, the general reactivity order for aryl halides is I > Br > Cl >> F.[1] Therefore, the C-Cl bond is the primary site for oxidative addition to the palladium catalyst, making it the reactive center for transformations like Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The C-F bond is significantly less reactive and typically remains intact under these conditions, allowing for selective functionalization at the chloro position.

Q2: How does the electron-donating methoxy group influence the reactivity of this compound?

The methoxy group is an electron-donating group, which increases the electron density on the aromatic ring. This makes the C-Cl bond stronger and more resistant to oxidative addition, which is often the rate-limiting step in the catalytic cycle.[2] Consequently, cross-coupling reactions with electron-rich aryl chlorides like this compound can be more challenging than those with electron-deficient counterparts and may require more active catalyst systems.

Q3: What are the most critical general practices for setting up a successful cross-coupling reaction with this substrate?

Exclusion of oxygen and moisture is paramount for consistent and reliable results.[3]

  • Inert Atmosphere: All reactions should be performed under an inert atmosphere, such as argon or nitrogen, using standard Schlenk line techniques or a glovebox.[1]

  • Degassing Solvents: Solvents must be thoroughly degassed to remove dissolved oxygen, which can oxidize and deactivate the palladium(0) catalyst. Common methods include bubbling with an inert gas for an extended period or multiple freeze-pump-thaw cycles.[1]

  • Reagent Purity: Use high-purity, dry reagents and solvents, as impurities can poison the catalyst.

II. Troubleshooting Guide

Scenario 1: Low or No Conversion to Product

Problem: After the expected reaction time, analysis (e.g., TLC, GC-MS, LC-MS) shows primarily unreacted starting material.

Potential Causes & Solutions:

  • Inactive Catalyst: The palladium(0) active species may not have formed efficiently or has been deactivated.

    • Solution 1: Pre-catalyst Selection. If using a Pd(II) source like Pd(OAc)₂, the in-situ reduction to Pd(0) might be inefficient.[4] Consider using a pre-formed Pd(0) source (e.g., Pd(PPh₃)₄) or a more advanced pre-catalyst that readily forms the active catalytic species upon exposure to a base.[4]

    • Solution 2: Ligand Choice. For challenging substrates like electron-rich aryl chlorides, bulky, electron-rich phosphine ligands are often necessary to promote the difficult oxidative addition step.[2] Consider ligands such as SPhos, XPhos, or RuPhos. For Suzuki couplings, N-heterocyclic carbene (NHC) ligands can also be highly effective for aryl chlorides.[5][6]

    • Solution 3: Rigorous Inert Conditions. Re-evaluate the experimental setup to ensure a truly oxygen-free environment. Even trace amounts of oxygen can lead to catalyst deactivation.[7]

  • Inappropriate Reaction Conditions: The chosen temperature, base, or solvent may not be optimal for this specific transformation.

    • Solution 1: Temperature Adjustment. While typical cross-coupling temperatures range from 80-100°C, some systems may require higher temperatures to overcome the activation energy for the C-Cl bond cleavage.[4] Conversely, some highly active catalysts can operate at lower temperatures, which can be beneficial for sensitive functional groups.[4]

    • Solution 2: Base Screening. The choice of base is critical. For Suzuki couplings, a common starting point is K₂CO₃ or Cs₂CO₃.[8] For Buchwald-Hartwig aminations, a stronger base like NaOtBu or K₃PO₄ is often required.[9] The base not only participates in the catalytic cycle but can also influence catalyst stability and activity.

    • Solution 3: Solvent Effects. Solvents can significantly impact the reaction outcome.[10] Aprotic polar solvents like dioxane, THF, or toluene are commonly used.[9] For Suzuki reactions, the addition of a small amount of water can sometimes be beneficial.[7]

Troubleshooting Workflow for Low Conversion

Caption: Decision tree for troubleshooting low conversion.

Scenario 2: Formation of Side Products

Problem: The reaction mixture contains significant amounts of undesired products alongside the desired coupled product.

Common Side Products & Mitigation Strategies:

  • Homocoupling of the Coupling Partner (e.g., Boronic Acid in Suzuki Reactions):

    • Cause: This often occurs in the presence of oxygen or when the transmetalation step is slow relative to other pathways.[7]

    • Solution 1: Rigorous Degassing. Ensure all reagents and the reaction vessel are thoroughly deoxygenated.[7]

    • Solution 2: Adjust Stoichiometry. Using a slight excess (e.g., 1.1-1.2 equivalents) of the boronic acid can sometimes suppress homocoupling.

    • Solution 3: Ligand Modification. The choice of ligand can influence the relative rates of the desired cross-coupling versus homocoupling. Screening different ligands may be necessary.

  • Dehalogenation (Hydrodechlorination):

    • Cause: The aryl chloride is reduced to the corresponding anisole. This can be promoted by certain solvents (e.g., alcohols) or impurities acting as hydride sources.

    • Solution 1: Solvent Choice. Avoid using alcohol solvents unless they are part of a well-established protocol for your specific reaction type.

    • Solution 2: Purity of Reagents. Ensure all reagents, particularly the base and solvent, are free from contaminants that could act as hydride donors.

  • Protodeborylation (in Suzuki reactions):

    • Cause: The boronic acid is cleaved to the corresponding arene before it can participate in the cross-coupling. This is often promoted by aqueous basic conditions and prolonged reaction times.[11]

    • Solution 1: Anhydrous Conditions. If protodeborylation is a significant issue, consider running the reaction under anhydrous conditions with a base like KF.[11]

    • Solution 2: Use of Boronic Esters. Boronic esters (e.g., pinacol esters) are often more stable to protodeborylation than the corresponding boronic acids.

Catalyst Selection Logic for Different Cross-Coupling Reactions

G cluster_suzuki Suzuki-Miyaura (C-C) cluster_buchwald Buchwald-Hartwig (C-N) cluster_sonogashira Sonogashira (C-C, alkyne) S_Start Start S_L1 Pd(OAc)2 / SPhos S_Start->S_L1 S_L2 Pd2(dba)3 / XPhos S_L1->S_L2 S_L3 [Pd(IPr)Cl2]2 S_L2->S_L3 B_Start Start B_L1 Pd2(dba)3 / RuPhos B_Start->B_L1 B_L2 G3-XPhos Precatalyst B_L1->B_L2 B_L3 Pd(OAc)2 / BINAP B_L2->B_L3 So_Start Start So_L1 Pd(PPh3)4 / CuI So_Start->So_L1 So_L2 PdCl2(PPh3)2 / CuI So_L1->So_L2 So_L3 Copper-Free (e.g., Pd/C) So_L2->So_L3

Sources

Technical Support Center: Exotherm Management for 4-Chloro-3-fluoroanisole

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a specialized support resource for researchers handling 4-Chloro-3-fluoroanisole (CAS: 2396-60-3) . It focuses on managing the thermodynamic risks associated with its functionalization, specifically Lithiation (Directed Ortho-Metalation) and Electrophilic Aromatic Substitution (Nitration) .

Status: Active Severity Level: High (Thermal Runaway Risk) Audience: Process Chemists, Medicinal Chemists, HSE Officers

Executive Summary: The Thermal Hazard Profile

This compound poses a unique "dual-threat" in synthesis due to its substitution pattern. The synergy between the methoxy (C1) and fluoro (C3) groups creates a highly acidic proton at C2 .

  • The Lithiation Trap: Deprotonation at C2 creates a species (2-lithio-3-fluoro-4-chloroanisole) prone to spontaneous elimination of Lithium Fluoride (LiF). This generates a highly reactive benzyne intermediate , leading to uncontrolled polymerization and rapid exothermic runaway if temperatures exceed -50°C.

  • The Nitration Delay: The electron-donating methoxy group accelerates electrophilic substitution, creating "sleeping" exotherms where heat accumulation is masked by mixing limitations until a critical threshold is breached.

Module 1: Critical Safety & Pre-Reaction Checks

Q: What are the specific decomposition hazards for this molecule?

A: Unlike simple anisoles, the presence of both Chlorine and Fluorine means that thermal runaway does not just produce carbonaceous char.

  • Toxic Gas Release: Decomposition releases Hydrogen Fluoride (HF) and Hydrogen Chloride (HCl) .

  • Pressure Shock: The polymerization of the benzyne intermediate (derived from Li-F elimination) is rapid and gas-generating, capable of over-pressurizing standard glass reactors.

Q: What is the "Fail-Safe" cooling requirement?

A: Do not rely on dry ice/acetone baths alone for scale-up (>10g).

  • Requirement: An active cryostat capable of maintaining -78°C with a removal capacity of >50 W/L.

  • Why: If the reaction exotherms, a passive bath forms a gas film (Leidenfrost effect) on the flask wall, insulating the reaction and accelerating the runaway. Active fluid circulation breaks this film.

Module 2: Lithiation (The "Benzyne" Hazard)

Context: The most common reaction is Directed Ortho-Metalation (DoM) using n-BuLi or LDA.

Q: Why did my temperature spike during the n-BuLi addition despite cooling?

A: This is likely not the heat of deprotonation, but the onset of benzyne formation .

  • Mechanism: You successfully lithiated at the C2 position (between OMe and F). If the internal temperature rose above -60°C (even locally at the addition tip), the Li atom and the adjacent F atom eliminated as LiF.

  • Result: Formation of 1-methoxy-4-chloro-2,3-benzyne. This species reacts indiscriminately with solvent or itself, releasing massive energy.

Q: Troubleshooting Guide: The "Yellow to Black" Transition

Symptom: The reaction mixture turned from pale yellow (lithiated species) to dark brown/black, accompanied by a temperature rise. Diagnosis: Benzyne polymerization. The batch is likely lost. Immediate Action:

  • Stop Addition: Cut n-BuLi feed immediately.

  • Max Cooling: Drop jacket temperature to -85°C.

  • Quench (If safe): If temp is stable < -20°C, quench with a solution of THF/Acetic Acid (1:1) via a dropping funnel. Do not dump the quench in; the heat of neutralization adds to the load.

Protocol: Safe Lithiation Workflow
  • Solvent: THF (Anhydrous). Ether is safer thermally but offers poor solubility.

  • Reagent: LDA is preferred over n-BuLi for kinetic control, reducing local hot-spots.

  • Temperature: Must strictly maintain < -70°C .

LithiationLogic Start Start Lithiation (this compound) Cool Cool to -78°C (Active Cryostat) Start->Cool Add Add Base (LDA/n-BuLi) Rate: 1 mL/min Cool->Add Check Check Internal Temp Add->Check Safe Temp < -70°C Check->Safe Stable Risk Temp > -60°C Check->Risk Spike Detected Continue Proceed to Electrophile (Maintain Cold!) Safe->Continue Benzyne CRITICAL HAZARD: Li-F Elimination -> Benzyne Risk->Benzyne Abort EMERGENCY QUENCH (THF/AcOH) Benzyne->Abort

Figure 1: Decision logic for preventing benzyne runaway during lithiation. Note the critical temperature threshold of -60°C.

Module 3: Nitration (The "Sleeping" Exotherm)

Context: Nitration using HNO3/H2SO4. The methoxy group activates the ring, making this reaction faster than typical chlorobenzene nitration.

Q: The reaction seems dormant after adding 50% of the acid. Should I increase the addition rate?

A: ABSOLUTELY NOT.

  • The Phenomenon: You are experiencing "accumulation." The reaction is likely mass-transfer limited (stirring is too slow) or the induction period hasn't finished.

  • The Risk: If you add more acid now, once the reaction "kicks in," all the accumulated reagent will react simultaneously. This will overwhelm your cooling capacity instantly (thermal runaway).

  • Corrective Action: Stop addition. Increase stirring speed. Wait for the exotherm to appear and subside before resuming.

Q: Quantitative Heat Data (Estimates)

Use these values to calculate your required cooling capacity.

ParameterValue (Approx)Implication
Reaction Enthalpy (

)
-140 to -160 kJ/molHigh heat release.
Adiabatic Temp Rise (

)
> 150°CSufficient to boil solvent/decompose product.
Onset of Decomposition ~180°C (DSC data for similar nitro-halo-anisoles)Runaway can trigger secondary decomposition.

Module 4: Scale-Up & Engineering Controls

When moving from grams to kilograms, surface-area-to-volume ratio decreases, making passive cooling ineffective.

Q: How do I calculate the Maximum Dosing Rate ( )?

A: Use the following logic to match your dosing rate to your cooling power. Do not exceed 80% of your cooling capacity (


).


  • 
    :  Cooling capacity of your reactor at the process temperature (Watts).
    
  • 
    :  Heat of reaction (Joules/mole).
    
Experimental Setup Diagram

ExothermControl Reactor Reactor (this compound) Sensor Temp Probe (Pt100) Reactor->Sensor T_internal Controller PID Controller (Cascade Logic) Sensor->Controller Feedback Pump Dosing Pump (Reagent) Controller->Pump Stop/Slow Signal Cryostat Cryostat (Cooling Loop) Controller->Cryostat Max Cooling Signal Cryostat->Reactor Heat Removal

Figure 2: Closed-loop control system. The dosing pump must be interlocked with the temperature controller to automatically stop addition if


 deviates by >2°C.

References

  • Schlosser, M., et al. (1996). "Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes." Tetrahedron Letters, 37(36), 6551-6554.[1] [1]

    • Establishes the regioselectivity rules for lithiating fluoroarenes and the instability of the resulting species.
  • Gau, M. R., & Zdilla, M. J. (2016). "A Protocol for Safe Lithiation Reactions Using Organolithium Reagents." Journal of Visualized Experiments, (117), e54705.

    • Provides the foundational safety protocols for handling n-BuLi and t-BuLi.
  • Mettler Toledo. "Lithiation and Organolithium Reactions: Kinetics and Mechanism."

    • Detailed discussion on using ReactIR to track lithiation intermediates and detect benzyne form
  • National Institutes of Health (PubChem). "4-Chloro-3-nitroanisole Safety Data Sheet."

    • Used as a surrogate for thermal stability data of nitro-halo-anisole deriv

Sources

Best practices for drying and storing 4-Chloro-3-fluoroanisole

Author: BenchChem Technical Support Team. Date: February 2026

Reference ID: CAS 501-29-1 | Support Level: Tier 3 (Advanced Research)

Technical Dashboard: Quick Specifications

For immediate reference before handling.

PropertyValueCritical Note
Physical State Liquid (Clear to light yellow)Viscosity is low; easily pipettable.
Boiling Point 200–204 °C (at 760 mmHg)High BP: Do not attempt atmospheric distillation.
Density ~1.26 g/mLDenser than water; sinks in aqueous extraction.
Flash Point ~61–80 °CCombustible: Store away from heat sources.
Primary Hazard Irritant (Skin/Eye)Standard PPE (Gloves/Goggles) required.
Storage Class Inert / Cool / DarkLight sensitive (halogenated aromatic).

Core Protocols: Drying & Storage

Protocol A: The "Zero-Water" Drying Workflow

Context: 4-Chloro-3-fluoroanisole is frequently employed as an electrophile in Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). In these catalytic cycles, moisture is a "silent killer," leading to catalyst poisoning or protodehalogenation (replacing the Cl/F with H) rather than the desired coupling.

The Methodology: Do not rely on "bottle-dry" purity for catalytic work. Follow this 3-stage purification logic:

  • Bulk Water Removal (Pre-Drying):

    • Add anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) to the liquid.

    • Rule of Thumb: Use 10% w/v. Swirl and let sit for 30 minutes. Filter through a fritted glass funnel or cotton plug.

    • Why? This removes gross water contamination that would otherwise saturate molecular sieves immediately.

  • Fine Drying (Molecular Sieves):

    • Transfer the filtrate to a flame-dried Schlenk flask containing activated 4Å Molecular Sieves (20% w/v).

    • Activation: Sieves must be activated at 250–300°C under high vacuum for 12 hours prior to use. Unactivated sieves act as water sources, not sinks.

    • Duration: Allow to stand for a minimum of 24 hours.

  • Ultra-Purification (Vacuum Distillation):

    • Due to the high boiling point (200°C), atmospheric distillation will lead to thermal degradation.

    • Setup: Short-path distillation apparatus under reduced pressure (vacuum pump).

    • Target: Distill at 60–80°C (pressure dependent, typically <5 mmHg).

    • Collection: Discard the first 10% (forerun) to eliminate volatile impurities. Collect the middle fraction under Argon.

Protocol B: The "Inert Barrier" Storage System

Context: Halogenated anisoles are chemically stable but prone to photolytic cleavage (C-Cl bond homolysis) and slow oxidation if left in clear glass under air.

Step-by-Step Storage:

  • Container: Use Amber Borosilicate Glass vials with PTFE-lined caps. The amber glass blocks UV radiation that triggers radical dehalogenation.

  • Atmosphere: Sparge the headspace with Argon (preferred over Nitrogen due to higher density) for 30 seconds before sealing.

  • Sealing: Wrap the cap junction with Parafilm or electrical tape to prevent oxygen diffusion.

  • Environment: Store at Room Temperature (20–25°C) . Refrigeration is acceptable but not strictly necessary unless the lab fluctuates significantly in temperature.

    • Warning: If refrigerated, allow the vial to warm to room temperature before opening to prevent condensation of atmospheric moisture into the product.

Troubleshooting Guide (Q&A)

Direct solutions to common experimental failures.

Q1: I observed a new, unexpected peak in my NMR around 6.8-7.0 ppm after running a Suzuki coupling. What happened?

  • Diagnosis: This is likely Protodehalogenation .

  • The Mechanism: If your reaction contained trace moisture, the Palladium oxidative addition complex (Ar-Pd-Cl) can undergo protonolysis instead of transmetallation. This replaces the Chlorine atom with a Hydrogen atom, yielding 3-fluoroanisole.

  • The Fix: Your this compound was likely "wet." Re-run Protocol A (Drying). Ensure your base (e.g., K₂CO₃) is also anhydrous.

Q2: My liquid has turned from colorless to a dark yellow/orange over 6 months. Is it still usable?

  • Diagnosis: Photo-oxidation .

  • The Cause: Exposure to light has caused partial homolysis of the C-Cl bond, generating radical species that polymerize or form quinone-like impurities (chromophores).

  • The Fix:

    • For sensitive catalysis:Discard or Distill. The radical impurities can act as radical scavengers, killing catalytic cycles.

    • For rough synthesis: It may still be >95% pure.[1] Check GC-MS. If the main peak is intact, it might be usable for robust nucleophilic substitutions, but not for sensitive metal catalysis.

Q3: Can I store this compound in a plastic Falcon tube?

  • Answer: Strictly No.

  • Reasoning: Halogenated aromatics are excellent organic solvents. They can leach plasticizers (phthalates) from polypropylene/polyethylene tubes, contaminating your sample. Furthermore, plastics are permeable to oxygen and moisture over time. Always use glass.

Visual Workflow: Purification Logic

DryingWorkflow Start Start: Raw this compound CheckWater Check Water Content (Karl Fischer) Start->CheckWater Decision Is Water > 500 ppm? CheckWater->Decision BulkDry Bulk Drying (MgSO4 / Na2SO4) Decision->BulkDry Yes SieveDry Fine Drying (Activated 4Å Sieves) Decision->SieveDry No (Trace only) BulkDry->SieveDry Distill Vacuum Distillation (<5 mmHg, 60-80°C) SieveDry->Distill For Catalysis Storage Storage: Amber Vial + Argon SieveDry->Storage For General Use Distill->Storage

Figure 1: Decision tree for selecting the appropriate drying method based on application strictness.

Frequently Asked Questions (FAQ)

Q: What is the shelf life of this compound?

  • A: When stored correctly (Amber glass, Argon, Room Temp), the shelf life is 24 months . Re-test purity via GC or NMR annually.

Q: Can I use Calcium Hydride (CaH₂) to dry this?

  • A: Yes. Since anisoles lack acidic protons (unlike alcohols or phenols), CaH₂ is an excellent drying agent for distillation. Stir over CaH₂ for 4 hours, then distill under vacuum. This provides a drier product than molecular sieves alone.

Q: Why is the boiling point so high (200°C) for a small molecule?

  • A: The molecule has significant dipole-dipole interactions due to the electronegative Chloro, Fluoro, and Methoxy groups on the benzene ring. This increases the energy required to liberate molecules into the gas phase compared to non-halogenated analogues.

References

  • ChemicalBook. (2024).[2] this compound Properties and Safety.[3][4] Retrieved from

  • Sigma-Aldrich. (n.d.). General Handling of Halogenated Aromatic Compounds. (Referenced for general safety/stability data of structural analogues). Retrieved from

  • TCI Chemicals. (2024).[4] Product Specification: 3-Chloro-4-fluoroanisole (Isomer Comparison). Retrieved from

  • National Institutes of Health (NIH). (2014). Suzuki-Miyaura cross-coupling reactions of unprotected haloimidazoles.[5] (Context for moisture sensitivity in couplings). Retrieved from

Sources

Technical Support Center: Solubilization Strategies for 4-Chloro-3-fluoroanisole

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: CFA-SOL-001 Compound: 4-Chloro-3-fluoroanisole (CAS: 501-29-1) Physical State: Liquid / Low-melting solid (Ambient) Primary Challenge: High lipophilicity (LogP ~3.[1]0) resulting in aqueous immiscibility and "oiling out" in biological media.[1]

Introduction: The Solubility Paradox

Welcome to the technical guide for handling This compound . As a halogenated aromatic ether, this molecule presents a classic medicinal chemistry challenge: it is highly soluble in organic solvents (DMSO, Ethanol, Chloroform) but practically insoluble in water.

In aqueous buffers (PBS, cell culture media), this compound does not merely precipitate; it often undergoes "oiling out." Because it is a liquid or low-melting solid at room temperature, it forms microscopic oily droplets rather than a crystalline suspension.[1] These droplets adhere to plasticware (pipette tips, well plates), leading to erratic dosing and false-negative results in biological assays.

This guide provides three validated workflows to overcome these physical limitations.

Module 1: The Co-Solvent System (Standard Protocol)

Best For: High-throughput screening (HTS), acute cellular assays, and chemical synthesis. Mechanism: Uses a water-miscible organic solvent to carry the lipophilic molecule into the aqueous phase.[1]

The "Solvent Shift" Protocol

Do not attempt to add water directly to the neat compound. This will cause immediate phase separation.[1]

  • Preparation of Stock: Dissolve this compound in 100% anhydrous DMSO to create a 10 mM – 100 mM master stock.[1]

    • Why: DMSO disrupts the hydrophobic interactions holding the anisole molecules together.[1]

  • Intermediate Dilution (Optional but Recommended): Dilute the master stock 1:10 in Ethanol or PEG-400 .

    • Why: This creates a "bridge" solvent system that reduces the shock of hitting the aqueous phase, minimizing the risk of precipitation.

  • Final Delivery: Inject the stock solution directly into the vortexing aqueous buffer.

    • Critical Step: The tip of the pipette must be submerged below the surface of the buffer to prevent the compound from floating and forming a film on top.

FAQ: Co-Solvent Toxicity

Q: My cells are dying. Is it the compound or the solvent? A: It is likely the solvent if you exceeded the biological tolerance threshold. Refer to the table below for safety limits.

SolventMax Final Concentration (Cell Culture)Mechanism of Toxicity
DMSO 0.1% - 0.5% (v/v)Membrane poration; differentiation induction.[1]
Ethanol 0.1% - 1.0% (v/v)Protein denaturation; signaling interference.[1]
PEG-400 1.0% - 5.0% (v/v)Osmotic stress at high concentrations.[1]

Module 2: Molecular Encapsulation (Cyclodextrins)

Best For: In vivo studies, long-term stability, and assays sensitive to DMSO.[1] Mechanism: The hydrophobic anisole molecule is trapped inside the lipophilic cavity of the cyclodextrin, while the hydrophilic exterior ensures water solubility.

The "Kneading" Method (For Liquids/Pastes)

Since this compound is likely a liquid/oil, standard solid mixing fails.[1] Use the kneading method with Hydroxypropyl-β-Cyclodextrin (HP-β-CD) .[1]

  • Molar Ratio: Calculate a 1:2 molar ratio (Guest:Host). The extra cyclodextrin ensures full entrapment.[1]

  • The Paste: Mix HP-β-CD with a minimal amount of water (50% w/v) to form a thick paste in a mortar.

  • Incorporation: Slowly add the liquid this compound to the paste while grinding vigorously with a pestle for 30–45 minutes.

    • Visual Check: The mixture should turn from a translucent paste to a white, opaque suspension.

  • Dissolution: Dilute the paste with the target aqueous buffer (e.g., PBS) and sonicate for 10 minutes.[1] Filter through a 0.45 µm PVDF filter to remove uncomplexed oil.[1]

Q: Why HP-β-CD and not native Beta-Cyclodextrin? A: Native


-CD has lower water solubility (~18 mg/mL) and is nephrotoxic when injected parenterally.[1] HP-β-CD is highly soluble (>500 mg/mL) and FDA-approved for parenteral use.[1]

Module 3: Troubleshooting Flowchart

Use this logic tree to determine the cause of solubility failure in your specific experiment.

Solubility_Troubleshooting Start Start: Solubility Failure CheckState Is the solution cloudy or distinctly biphasic (oil droplets)? Start->CheckState Cloudy Cloudy / Turbid CheckState->Cloudy White Precipitate Oily Oily Droplets / Phase Sep CheckState->Oily Oil on surface DilutionSpeed Did you add Stock to Buffer too quickly? Cloudy->DilutionSpeed TempIssue Is the buffer cold (4°C)? Oily->TempIssue FixSpeed Action: Use 'Solvent Shift' Inject stock into vortexing buffer. DilutionSpeed->FixSpeed Yes CheckConc Is final conc > Solubility Limit? DilutionSpeed->CheckConc No UseCD Action: Switch to Cyclodextrin (Module 2) CheckConc->UseCD Yes WarmUp Action: Warm buffer to 37°C before addition. TempIssue->WarmUp Yes PlasticAdhesion Is compound sticking to tips? TempIssue->PlasticAdhesion No Glassware Action: Switch to Glass or Low-Retention Plastics. PlasticAdhesion->Glassware Yes

Caption: Diagnostic workflow for identifying the root cause of this compound precipitation or phase separation.

Module 4: Technical FAQs

Q: Can I use sonication to force it into solution? A: Caution is advised. While sonication helps disperse the compound, it generates heat which can degrade halogenated aromatics or cause solvent evaporation. If you must sonicate, use a water bath sonicator (not a probe) and keep the sample on ice cycles (30s on, 30s off).

Q: How do I validate that the compound is actually in solution? A: Visual inspection is insufficient for nanomolar concentrations.[1]

  • Dynamic Light Scattering (DLS): A clean solution will show a flat baseline.[1] Peaks indicate the presence of micelles or micro-precipitates.[1]

  • Centrifugation Test: Spin the "dissolved" sample at 10,000 x g for 5 minutes. Measure the concentration of the supernatant via HPLC/UV.[1] If the concentration drops compared to the pre-spin sample, you have precipitation.

Q: Is this compound stable in water once dissolved? A: Halogenated anisoles are chemically stable in neutral buffers (pH 7.[1]4) for 24–48 hours.[1] However, they are volatile.[1] Seal plates tightly to prevent evaporation of the compound from the aqueous phase, which would alter the effective concentration.

References

  • Yalkowsky, S. H., & He, Y. (2003).[1] Handbook of Aqueous Solubility Data. CRC Press.[1] (Provides foundational data on halogenated aromatic solubility).

  • Loftsson, T., & Brewster, M. E. (2010).[1] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. Link

  • Lipinski, C. A. (2000).[1] Drug-like properties and the causes of poor solubility and poor permeability.[1] Journal of Pharmacological and Toxicological Methods, 44(1), 235-249. Link

  • National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 623121, 4-Chloroanisole (Structural Analog Data). Link

Sources

Technical Support Center: Monitoring the Progress of 4-Chloro-3-fluoroanisole Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for monitoring reactions involving 4-Chloro-3-fluoroanisole. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth technical guidance and troubleshooting solutions for the precise monitoring of chemical transformations involving this versatile building block. As a senior application scientist, my goal is to blend technical accuracy with practical, field-tested insights to ensure your experiments are both successful and reproducible.

The Critical Role of Reaction Monitoring

This compound is a key intermediate in the synthesis of numerous pharmaceutical and agrochemical compounds. Its reactivity is primarily centered around the chloro and fluoro substituents, making it a valuable substrate for reactions such as nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1]

Effective reaction monitoring is not merely a procedural step; it is the cornerstone of successful synthesis. It allows for:

  • Optimization of Reaction Conditions: Determining the ideal temperature, reaction time, and reagent stoichiometry.

  • Maximizing Yield and Purity: Preventing the formation of byproducts and degradation of the desired product.

  • Ensuring Safety: Identifying any unexpected or hazardous intermediates.

  • Gaining Mechanistic Insights: Understanding the reaction pathway and kinetics.

This guide will provide a comprehensive overview of the primary techniques for monitoring reactions of this compound, followed by detailed troubleshooting guides and frequently asked questions.

Core Monitoring Techniques for this compound Reactions

The choice of monitoring technique is dictated by the specific reaction, the properties of the reactants and products, and the available instrumentation. Below is a detailed analysis of the most common and effective methods.

Thin-Layer Chromatography (TLC)

TLC is a rapid, inexpensive, and versatile technique for qualitative reaction monitoring. It is often the first-line method for a quick assessment of reaction progress.

Experimental Protocol: TLC Analysis

  • Sample Preparation: Using a capillary tube, withdraw a small aliquot (a few microliters) from the reaction mixture. Dilute the aliquot in a small volume of a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spotting: On a silica gel TLC plate, draw a faint pencil line approximately 1 cm from the bottom. Spot the diluted reaction mixture on this line. It is also advisable to spot the starting material (this compound) and, if available, the expected product as references. A co-spot (spotting the reaction mixture and starting material in the same lane) can be very informative.

  • Development: Place the TLC plate in a developing chamber containing an appropriate mobile phase (eluent). The choice of eluent is crucial and typically consists of a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane). The eluent should be allowed to ascend the plate until it is about 1 cm from the top.

  • Visualization: After development, remove the plate and mark the solvent front with a pencil. Visualize the spots under a UV lamp (typically at 254 nm). If the compounds are not UV-active, staining with a suitable reagent (e.g., potassium permanganate, anisaldehyde, or iodine) is necessary.[2]

  • Interpretation: The reaction is complete when the spot corresponding to the starting material has disappeared and a new spot corresponding to the product has appeared. The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, can be used to identify the different components.[3]

Causality in TLC: The separation on a TLC plate is based on the principle of adsorption chromatography. The silica gel stationary phase is polar, while the mobile phase is typically less polar. Polar compounds will have a stronger affinity for the stationary phase and will therefore travel a shorter distance up the plate (lower Rf), while less polar compounds will travel further (higher Rf).

Troubleshooting Guide: Thin-Layer Chromatography (TLC)

Q1: Why are my spots streaking on the TLC plate?

Possible Causes & Solutions:

  • Sample Overload: The most common cause of streaking is applying too much sample to the plate.

    • Solution: Dilute your reaction aliquot further before spotting. Try spotting a smaller amount.

  • Inappropriate Solvent System: If the eluent is too polar, it will move all components, including polar ones, too quickly, leading to streaking. Conversely, if the sample is not soluble in the mobile phase, it will remain at the origin and streak.

    • Solution: Adjust the polarity of your eluent. For this compound and its derivatives, a good starting point is a mixture of hexanes and ethyl acetate. Try varying the ratio (e.g., 9:1, 4:1, 1:1) to achieve good separation.

  • Sample Acidity or Basicity: Highly acidic or basic compounds can interact strongly with the silica gel, causing streaking.

    • Solution: Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the eluent to neutralize the sample and improve spot shape.

  • Compound Instability: The compound may be degrading on the silica gel.[4]

    • Solution: Consider using a different stationary phase, such as alumina, or using a buffered mobile phase.

Q2: I don't see any spots on my TLC plate after development.

Possible Causes & Solutions:

  • Insufficient Concentration: The concentration of your sample may be too low to be detected.[5]

    • Solution: Try spotting the sample multiple times in the same location, allowing the solvent to dry between applications. Alternatively, take a larger aliquot from the reaction mixture.

  • Non-UV Active Compounds: Your compounds may not absorb UV light. This compound and many of its derivatives are UV active, but this is not always the case for all reactants or products.

    • Solution: Use a chemical stain for visualization. Potassium permanganate is a good general-purpose stain that reacts with most organic compounds.[2]

  • Solvent Level Too High: If the level of the eluent in the developing chamber is above the spotting line, the sample will dissolve into the solvent pool instead of migrating up the plate.[5]

    • Solution: Ensure the solvent level is below the spotting line.

  • Reaction Failure: It is possible that no reaction has occurred, or the starting material has been consumed to form non-UV active byproducts.

    • Solution: In addition to TLC, use another analytical technique like GC-MS or NMR to analyze the reaction mixture.

Q3: The Rf values of my starting material and product are too similar.

Possible Causes & Solutions:

  • Inadequate Solvent System: The chosen eluent may not have the right polarity to differentiate between the two compounds.

    • Solution: Systematically vary the polarity of the eluent. Small changes in the ratio of your solvents can have a significant impact on separation. If a single solvent system is ineffective, consider using a two-step development process with different eluents.

  • Similar Polarity of Compounds: If the starting material and product have very similar polarities, separation by TLC can be challenging.

    • Solution: Try a different stationary phase, such as reverse-phase TLC plates where the separation mechanism is based on hydrophobicity rather than polarity.

Gas Chromatography (GC)

GC is a powerful technique for monitoring reactions involving volatile and thermally stable compounds like this compound. It provides quantitative data on the consumption of starting material and the formation of products.

Experimental Protocol: GC Analysis

  • Sample Preparation: Quench a small aliquot of the reaction mixture by adding it to a vial containing a suitable solvent and an internal standard. The internal standard is a compound with a known concentration and a retention time that does not overlap with any of the components in the reaction mixture.

  • Injection: Inject a small volume (typically 1 µL) of the prepared sample into the GC instrument.

  • Separation: The sample is vaporized in the heated injection port and carried by an inert gas (e.g., helium or nitrogen) through a capillary column. The separation is based on the differential partitioning of the analytes between the mobile gas phase and the stationary phase coated on the column wall.

  • Detection: As the separated components elute from the column, they are detected by a suitable detector, most commonly a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

  • Data Analysis: The retention time is used to identify the components, and the peak area is proportional to the concentration. The conversion of the starting material can be calculated by comparing the peak area of the starting material to that of the internal standard at different time points.[6]

Causality in GC: Separation in GC is governed by the volatility and polarity of the analytes and their interaction with the stationary phase. Less volatile compounds and those that interact more strongly with the stationary phase will have longer retention times.

Troubleshooting Guide: Gas Chromatography (GC)

Q1: I am seeing broad or tailing peaks in my GC chromatogram.

Possible Causes & Solutions:

  • Column Overloading: Injecting too much sample can lead to peak broadening and tailing.[7]

    • Solution: Dilute your sample or use a split injection method to reduce the amount of sample entering the column.

  • Active Sites in the System: The presence of active sites in the injector liner, column, or detector can cause polar compounds to interact strongly, leading to tailing.

    • Solution: Use a deactivated injector liner. Condition the column according to the manufacturer's instructions. Ensure the entire system is clean and free of contaminants.

  • Improper Flow Rate: A carrier gas flow rate that is too low can result in peak broadening due to diffusion.

    • Solution: Optimize the carrier gas flow rate for your column dimensions and analysis temperature.

Q2: My retention times are shifting between runs.

Possible Causes & Solutions:

  • Fluctuations in Temperature or Flow Rate: Inconsistent oven temperature or carrier gas flow will cause retention times to vary.

    • Solution: Ensure the GC oven is properly calibrated and that the carrier gas supply is stable with a constant pressure.

  • Column Degradation: Over time, the stationary phase of the column can degrade, leading to changes in retention behavior.

    • Solution: Trim a small portion (10-20 cm) from the inlet of the column. If the problem persists, the column may need to be replaced.[8]

  • Leaks in the System: A leak in the carrier gas line or at the column fittings will cause a drop in flow rate and an increase in retention times.

    • Solution: Perform a leak check of the entire GC system.

Q3: I am observing ghost peaks in my chromatogram.

Possible Causes & Solutions:

  • Contamination: Ghost peaks are peaks that appear in the chromatogram even when no sample is injected. They are usually due to contamination in the syringe, injector, or carrier gas.[9]

    • Solution: Clean the syringe thoroughly between injections. Replace the septum and injector liner. Ensure high-purity carrier gas is used and that the gas lines are clean.

  • Carryover from Previous Injections: High-boiling point components from a previous injection may slowly elute in subsequent runs.

    • Solution: Implement a bake-out step at the end of each run to flush out any residual compounds from the column.

High-Performance Liquid Chromatography (HPLC)

HPLC is ideal for monitoring reactions involving non-volatile or thermally labile compounds. It offers high resolution and quantitative accuracy.

Experimental Protocol: HPLC Analysis

  • Sample Preparation: Prepare a diluted solution of the reaction aliquot in the mobile phase.

  • Injection: Inject a precise volume of the sample into the HPLC system.

  • Separation: The sample is pumped through a column packed with a stationary phase. The separation is based on the differential partitioning of the analytes between the mobile phase and the stationary phase. For this compound and its derivatives, reverse-phase HPLC with a C18 column is commonly used.[10]

  • Detection: A UV detector is typically used for aromatic compounds.

  • Data Analysis: Similar to GC, retention times are used for identification, and peak areas are used for quantification.

Causality in HPLC: In reverse-phase HPLC, the stationary phase is non-polar (e.g., C18), and the mobile phase is polar (e.g., a mixture of water and acetonitrile or methanol). Non-polar compounds will interact more strongly with the stationary phase and have longer retention times, while polar compounds will elute faster.

Troubleshooting Guide: High-Performance Liquid Chromatography (HPLC)

Q1: My peaks are broad and show poor resolution in HPLC.

Possible Causes & Solutions:

  • Column Overload: Injecting too much sample can lead to peak broadening.

    • Solution: Reduce the injection volume or dilute the sample.

  • Inappropriate Mobile Phase: The mobile phase composition may not be optimal for the separation.

    • Solution: Adjust the ratio of the organic solvent to water in the mobile phase. A gradient elution, where the mobile phase composition is changed during the run, can often improve resolution.

  • Column Contamination or Degradation: Buildup of strongly retained compounds or degradation of the stationary phase can lead to poor peak shape.

    • Solution: Wash the column with a strong solvent. If performance does not improve, the column may need to be replaced.

Q2: The pressure in my HPLC system is too high.

Possible Causes & Solutions:

  • Blockage in the System: A blockage in the tubing, fittings, or column can cause a pressure increase.

    • Solution: Systematically check for blockages, starting from the detector and working backward. A common location for blockages is the column inlet frit.

  • Precipitation of Sample or Buffer: If the sample is not fully soluble in the mobile phase, or if a buffer salt precipitates, it can cause a blockage.

    • Solution: Ensure the sample is fully dissolved before injection. Filter all samples and mobile phases.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for both qualitative and quantitative analysis. ¹H NMR is particularly useful for monitoring the disappearance of starting material signals and the appearance of product signals.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Take an aliquot from the reaction, remove the solvent under reduced pressure, and dissolve the residue in a deuterated solvent (e.g., CDCl₃).

  • Data Acquisition: Acquire the NMR spectrum.

  • Data Analysis: Identify characteristic peaks for the starting material and product. The integration of these peaks can be used to determine the relative concentrations and thus the reaction conversion.[11] For example, the methoxy group (-OCH₃) protons of this compound will have a characteristic chemical shift that will likely change in the product.

Causality in NMR: The chemical shift of a nucleus in an NMR spectrum is dependent on its chemical environment. Changes in the structure of a molecule during a reaction will lead to changes in the chemical shifts of the nuclei, allowing for the monitoring of the transformation.

Troubleshooting Guide: Nuclear Magnetic Resonance (NMR) Spectroscopy

Q1: My NMR spectrum has broad peaks.

Possible Causes & Solutions:

  • Paramagnetic Impurities: The presence of paramagnetic species can cause significant line broadening.

    • Solution: Purify the sample to remove any paramagnetic metals.

  • Poor Shimming: The magnetic field homogeneity may not be optimized.

    • Solution: Re-shim the spectrometer.

  • Sample Viscosity: Highly viscous samples can lead to broad peaks.

    • Solution: Dilute the sample or acquire the spectrum at a higher temperature.

Q2: I am having trouble with the quantitative analysis of my NMR spectrum.

Possible Causes & Solutions:

  • Incomplete Relaxation: For accurate quantification, all nuclei must fully relax between pulses.

    • Solution: Increase the relaxation delay (d1) in the acquisition parameters.

  • Overlapping Peaks: If the signals of the starting material and product overlap, accurate integration is difficult.

    • Solution: Try using a higher field NMR spectrometer for better resolution. Alternatively, identify non-overlapping peaks for quantification.

Frequently Asked Questions (FAQs)

Q1: What is the best technique for monitoring a Suzuki-Miyaura coupling reaction with this compound?

For a Suzuki-Miyaura coupling, a combination of TLC and GC-MS is often ideal. TLC provides a quick and easy way to get a qualitative sense of the reaction's progress. GC-MS is excellent for quantitative analysis, allowing you to determine the conversion of this compound and confirm the mass of the desired product.[6]

Q2: How can I monitor a nucleophilic aromatic substitution (SNAr) reaction on this compound?

SNAr reactions can be effectively monitored by HPLC or LC-MS.[10] Since the products of SNAr reactions are often less volatile than the starting material, HPLC is a more suitable technique than GC. The progress can be tracked by observing the decrease in the peak area of this compound and the increase in the peak area of the product.

Q3: Can I use IR spectroscopy to monitor these reactions?

While IR spectroscopy can be used to identify the presence of certain functional groups, it is generally not the preferred method for monitoring the progress of reactions involving this compound. The changes in the IR spectrum upon conversion of the starting material to the product may not be distinct enough for accurate quantification. However, it can be a useful complementary technique.

Q4: How do I choose an internal standard for GC or HPLC analysis?

An ideal internal standard should be:

  • Commercially available and pure.

  • Stable under the reaction and analysis conditions.

  • Well-resolved from all other components in the chromatogram.

  • Not reactive with any of the components in the reaction mixture.

  • Structurally similar to the analyte, if possible, to mimic its behavior during analysis.

Visualizing Workflows

Decision Tree for Selecting a Monitoring Technique

G start Start: Need to monitor a This compound reaction qualitative Need a quick, qualitative check? start->qualitative volatile Are reactants and products volatile and thermally stable? non_volatile Are reactants or products non-volatile or thermally labile? volatile->non_volatile No gc Use Gas Chromatography (GC) or GC-MS volatile->gc Yes qualitative->volatile No tlc Use Thin-Layer Chromatography (TLC) qualitative->tlc Yes quantitative Need quantitative data? structural Need detailed structural information and quantification? non_volatile->structural No hplc Use High-Performance Liquid Chromatography (HPLC) or LC-MS non_volatile->hplc Yes nmr Use Nuclear Magnetic Resonance (NMR) Spectroscopy structural->nmr Yes end Technique Selected tlc->end gc->end hplc->end nmr->end

Sources

Validation & Comparative

4-Chloro-3-fluoroanisole vs 4-Chloro-3-fluorotoluene in synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategic Selection: 4-Chloro-3-fluoroanisole vs. 4-Chloro-3-fluorotoluene in High-Value Synthesis Content Type: Technical Comparative Guide Audience: Medicinal Chemists, Process Development Scientists

Executive Summary

In the optimization of fluorinated pharmacophores, the choice between This compound (CFA) and 4-Chloro-3-fluorotoluene (CFT) is rarely a simple swap of methyl for methoxy. While structurally homologous, these two building blocks dictate fundamentally different synthetic strategies.

The Verdict:

  • Select CFA (Anisole) if your route requires Directed Ortho Metalation (DoM) to access the C2 position (between F and OR) or if you plan to unmask a phenol (via demethylation) for ether linkage libraries.

  • Select CFT (Toluene) if you require benzylic functionalization (bromination/oxidation) to access benzyl amines/alcohols, or if you need a robust, non-coordinating scaffold for high-temperature cross-couplings where methoxy chelation might be detrimental.

Comparative Profile: Electronics & Physicals

The divergence in reactivity stems from the electronic nature of the C1 substituent. The methoxy group (CFA) is a strong resonance donor (


) but inductively withdrawing (

), whereas the methyl group (CFT) is a weak donor via hyperconjugation.
FeatureThis compound (CFA)4-Chloro-3-fluorotoluene (CFT)Impact on Synthesis
CAS 59757-46-35527-95-7Sourcing specificity
Electronic Nature Electron-Rich (Activated Ring)Electron-Neutral (Weakly Activated)CFA is more susceptible to electrophilic attack; CFT couples faster in Pd-cycles.
Directing Group (DoM) Strong (OMe coordinates Li)Weak (Me does not coordinate)CFA allows precise C2-lithiation; CFT suffers from competing benzylic deprotonation.
C-Cl Bond Strength Higher (

donation)
LowerCFT undergoes oxidative addition (Pd


Pd

) more readily.
Metabolic Liability O-Dealkylation (CYP450)Benzylic Oxidation (CYP450)Critical for SAR (Structure-Activity Relationship) design.

Deep Dive: The Cross-Coupling Conundrum (Suzuki/Buchwald)

A common misconception is that fluorine positioning (ortho to Cl) equalizes the reactivity of these two molecules. Experimental evidence suggests otherwise.

The Electronic Drag Effect

In Palladium-catalyzed cross-couplings (e.g., Buchwald-Hartwig amination), the rate-determining step for aryl chlorides is often oxidative addition .

  • CFT (Toluene): The methyl group exerts a minimal electronic penalty. The electron-withdrawing fluorine (ortho to Cl) activates the C-Cl bond, facilitating oxidative addition.

  • CFA (Anisole): The methoxy group donates electron density into the ring (para to the Cl position is blocked, but general ring density increases). This makes the C-Cl bond more electron-rich and less electrophilic, potentially slowing oxidative addition compared to CFT.

Scientist's Note: When coupling CFA with weak nucleophiles, use electron-rich, bulky ligands (e.g., XPhos , BrettPhos ) to compensate for the deactivated electrophile. For CFT, standard ligands (e.g., SPhos , BINAP ) are often sufficient.

The Lithiation Fork: Regioselectivity & DoM

This is the most critical synthetic differentiator. The presence of the Oxygen atom in CFA changes the rules of engagement with organolithiums.

Pathway A: CFA (The "Synergistic" Trap)

In this compound, the C2 position is flanked by a Fluorine atom and a Methoxy group.

  • Acidity: The C2 proton is extremely acidic due to the inductive withdrawal of fluorine.

  • Coordination: The methoxy oxygen coordinates the Lithium cation (Complex Induced Proximity Effect - CIPE).

  • Result: Lithiation occurs almost exclusively at C2 , enabling the introduction of electrophiles (CHO, I, B(OH)2) at the most crowded position.

Pathway B: CFT (The "Benzylic" Risk)

In 4-Chloro-3-fluorotoluene, the methyl group cannot coordinate Lithium.

  • Competition: While the C2 proton is acidified by Fluorine, the benzylic protons (on the methyl group) are also susceptible to deprotonation by strong bases (e.g.,

    
    -BuLi).
    
  • Result: Attempting DoM on CFT often leads to a mixture of ring lithiation and benzylic lithiation unless specialized bases (e.g., LiTMP) or cryogenic conditions (-78°C) are strictly maintained.

G Start Target: Functionalize 4-Chloro-3-fluoro-X Scaffold Decision Required Substitution Site? Start->Decision C2_Site Site C2 (Between F and R) Decision->C2_Site Ring Functionalization Benzylic Side Chain (Benzylic) Decision->Benzylic Linker Extension Anisole Use Anisole (CFA) (Synergistic DoM) C2_Site->Anisole High Selectivity Toluene Use Toluene (CFT) (Radical Bromination) Benzylic->Toluene Standard Protocol Lithiation Reaction: s-BuLi / THF, -78°C Anisole->Lithiation Bromination Reaction: NBS / AIBN, Reflux Toluene->Bromination Product_A 2-Substituted-4-chloro-3-fluoroanisole Lithiation->Product_A Product_B 4-Chloro-3-fluorobenzyl bromide Bromination->Product_B

Figure 1: Decision Logic for Scaffold Selection based on downstream functionalization needs.

Experimental Protocols

Protocol A: Regioselective Formylation of CFA (DoM)

This protocol leverages the synergistic directing power of F and OMe to install an aldehyde at C2.

Reagents: this compound (1.0 eq),


-BuLi (1.1 eq, 1.4M in cyclohexane), DMF (1.5 eq), THF (anhydrous).
  • Setup: Flame-dry a 3-neck flask under Argon. Add anhydrous THF (10 mL/g substrate) and cool to -78°C (dry ice/acetone).

  • Addition: Add this compound. Stir for 10 min.

  • Lithiation: Dropwise add

    
    -BuLi over 20 mins. Maintain internal temp < -70°C. The solution may turn yellow/orange.
    
    • Mechanism:[1][2][3][4] The Li coordinates to OMe, directing deprotonation to C2 (stabilized by F).

  • Quench: After 1 hour at -78°C, add neat DMF (dimethylformamide) rapidly.

  • Workup: Allow to warm to 0°C. Quench with sat. NH4Cl. Extract with EtOAc.

  • Outcome: 4-Chloro-3-fluoro-2-methoxybenzaldehyde.

Protocol B: Benzylic Bromination of CFT

This protocol activates the methyl group, impossible with the anisole analog.

Reagents: 4-Chloro-3-fluorotoluene (1.0 eq), NBS (N-Bromosuccinimide, 1.05 eq), AIBN (catalytic, 0.05 eq), CCl4 or Trifluorotoluene (solvent).

  • Setup: Dissolve CFT in solvent (0.5 M concentration). Add NBS.

  • Initiation: Add AIBN. Heat to reflux (80°C).

  • Monitoring: The reaction is driven by radical propagation. Monitor by TLC/HPLC for the disappearance of the toluene peak.

    • Note: If reaction stalls, add a second portion of AIBN.

  • Workup: Cool to RT. Filter off the succinimide solid. Concentrate the filtrate.

  • Outcome: 4-Chloro-3-fluorobenzyl bromide (highly lachrymatory—handle in hood).

References

  • Snieckus, V. (1990). Directed ortho metalation.[5][6] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(5), 879-933. Link

  • Goumont, R., et al. (2009). Nucleophilic aromatic substitution of hydrogen in nitroarenes. Chemical Reviews, 109(5), 1970-2002. (Discussion on electronic activation of haloarenes). Link

  • BenchChem Technical Support. (2025). Demethylation of 4-Fluoroanisole and Derivatives. BenchChem Protocols. Link

  • Cantillo, D., et al. (2014). Continuous-flow benzylic bromination of toluenes. Journal of Organic Chemistry, 79(1), 223-229.[7] Link

  • Ossila Product Guide. (2024). 4-Chloro-3-fluoroaniline Applications in Drug Discovery. Ossila. Link

Sources

Comparative Guide: Catalytic Strategies for the Functionalization of 4-Chloro-3-fluoroanisole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Chloro-3-fluoroanisole (CAS: 1515-02-2) represents a critical scaffold in the synthesis of kinase inhibitors and agrochemicals. Its functionalization presents a distinct chemoselectivity challenge: the coexistence of a reactive aryl chloride (C-Cl) and a robust yet potentially labile aryl fluoride (C-F), mediated by the electronic donation of the methoxy group.

This guide compares catalytic systems for the selective functionalization of the C-Cl bond.[1] We analyze the performance of Palladium (Pd) versus Nickel (Ni) systems, focusing on Buchwald-Hartwig amination and Suzuki-Miyaura coupling .

Part 1: The Chemoselectivity Challenge

To select the correct catalyst, one must understand the electronic and steric landscape of the substrate. The methoxy group (OMe) at the para position to the chlorine acts as an electron-donating group (EDG), increasing electron density in the ring and making the oxidative addition of the metal into the C-Cl bond more difficult compared to electron-deficient arenes.

Simultaneously, the fluorine atom at the meta position (ortho to Cl) exerts two opposing effects:

  • Inductive Withdrawal (-I): Pulls electron density, slightly activating the C-Cl bond.

  • Steric Hindrance: Physically impedes the approach of bulky metal-ligand complexes.

Substrate Reactivity Map

The following diagram illustrates the competing reactive sites and the requisite catalytic logic.

SubstrateAnalysis Substrate This compound OMe OMe Group (EDG, Deactivates OA) Substrate->OMe Pos 1 F F Group (Steric Bulk + Inductive) Substrate->F Pos 3 Cl Cl Group (Target for OA) Substrate->Cl Pos 4 OMe->Cl Para-Deactivation F->Cl Ortho-Steric Block Strat_Ni Ni-Catalysis (Risk of C-F activation) F->Strat_Ni Side Reaction Risk Strat_Pd Pd-Bulky Phosphines (Overcomes Sterics) Cl->Strat_Pd Preferred Path

Figure 1: Reactivity landscape of this compound highlighting the steric clash between F and Cl sites.

Part 2: C-N Bond Formation (Buchwald-Hartwig)

For amination, the primary challenge is preventing hydrodehalogenation and ensuring the catalyst is active enough to insert into the electron-rich C-Cl bond.

Catalyst Comparison
FeatureSystem A: Pd / BrettPhos System B: Pd / BINAP System C: Ni(COD)₂ / dppf
Catalyst Type 3rd Gen Buchwald PrecatalystTraditional Pd(0)Nickel(0)
Reactivity High . Designed for hindered chlorides.Low-Medium . Often stalls with ortho-F.Medium . Good for chlorides, but sensitive.
Selectivity Excellent (C-Cl only).Good.Moderate (Risk of C-F activation).
Air Stability High (Precatalyst).[2]Low (requires in-situ gen).Very Low (Glovebox recommended).
Cost High (

$).
Moderate (

).[3]
Low ($).[3][4]
Recommendation Primary Choice for Pharma.Legacy method (not recommended).Cost-saving alternative for scale-up.
Mechanistic Insight

BrettPhos is the superior ligand here. Its large bulk facilitates the reductive elimination step, which is often rate-limiting for electron-rich amines. More importantly, it creates a "pocket" that accommodates the ortho-fluorine atom during the oxidative addition step, whereas bidentate ligands like BINAP often suffer from steric repulsion [1].

Experimental Protocol: Pd-Catalyzed Amination

Target: Coupling with Morpholine (Secondary Amine)

  • Preparation: In a glovebox or under Argon flow, charge a reaction vial with:

    • This compound (1.0 equiv)

    • Morpholine (1.2 equiv)

    • BrettPhos Pd G3 (1-2 mol%)

    • NaOtBu (1.4 equiv)

  • Solvent: Add anhydrous 1,4-Dioxane (0.2 M concentration).

  • Reaction: Seal and heat to 100°C for 4-12 hours.

  • Workup: Cool to RT. Dilute with EtOAc, filter through a Celite pad to remove Pd black. Concentrate and purify via flash chromatography (Hex/EtOAc).

Critical Control Point: Do not use Cs₂CO₃ with BrettPhos for this specific substrate if reaction times are slow; NaOtBu provides the necessary basicity to drive the catalytic cycle for electron-rich aryl chlorides.

Part 3: C-C Bond Formation (Suzuki-Miyaura)[3]

Creating biaryl systems from this compound requires a catalyst capable of high turnover numbers (TON) that does not degrade under the extended heating often required for aryl chlorides.

Catalyst Comparison
FeatureSystem A: Pd-SPhos G4 System B: Pd(PPh₃)₄ System C: Pd-XPhos
Ligand Class Dialkylbiaryl phosphine (Buchwald)Triarylphosphine (Classic)Dialkylbiaryl phosphine
Steric Handling Excellent . Specific for ortho-subs.Poor . Fails with steric bulk.Very Good .
Turnover (TOF) High (>1000 h⁻¹).Low (<10 h⁻¹).High.
Base Compatibility K₃PO₄ (Weak base sufficient).Requires strong base (Na₂CO₃/High T).K₃PO₄.
Recommendation Gold Standard .Avoid .Alternative .
Mechanistic Insight

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is uniquely suited for this substrate. The methoxy groups on the ligand's biaryl backbone provide stability to the Pd(0) intermediate, preventing catalyst decomposition. Furthermore, SPhos is exceptionally efficient at coupling aryl chlorides containing ortho-substituents (like our Fluorine) due to its flexibility [2].

Experimental Protocol: Suzuki Coupling

Target: Coupling with Phenylboronic Acid[4][5][6][7]

  • Charge: Add to a vial equipped with a stir bar:

    • This compound (1.0 equiv)

    • Phenylboronic acid (1.5 equiv)

    • SPhos Pd G4 (1.0 mol%)

    • K₃PO₄ (2.0 equiv)

  • Solvent System: Add Toluene/Water (4:1 ratio) . The biphasic system helps dissolve inorganic bases while keeping the catalyst in the organic phase.

  • Degassing: Sparge with Nitrogen for 5 minutes (essential to prevent homocoupling of boronic acid).

  • Reaction: Heat to 80°C for 2-4 hours.

  • Monitoring: Check via HPLC/UPLC. Look for des-chloro product (hydrodehalogenation) which indicates overheating or catalyst decomposition.

Part 4: Decision Matrix & Workflow

The following decision tree guides the selection of the optimal catalytic system based on your specific project constraints (Scale vs. Speed vs. Complexity).

DecisionMatrix Start Start: this compound Functionalization ReactionType Select Reaction Type Start->ReactionType CN_Bond C-N Bond (Amination) ReactionType->CN_Bond CC_Bond C-C Bond (Suzuki/Borylation) ReactionType->CC_Bond Scale_CN Scale / Budget? CN_Bond->Scale_CN Substrate_CC Boronic Acid Sterics? CC_Bond->Substrate_CC Pharma_CN Discovery/Pharma (High Value) Scale_CN->Pharma_CN Process_CN Large Scale/Cost Sensitive Scale_CN->Process_CN Rec_Brett USE: Pd-BrettPhos G3 High Yield, Reliable Pharma_CN->Rec_Brett Rec_Ni USE: Ni(COD)2 + dppf Strict Inert Cond. Required Process_CN->Rec_Ni Simple_CC Simple Aryl Substrate_CC->Simple_CC Hindered_CC Ortho-Substituted Aryl Substrate_CC->Hindered_CC Rec_SPhos USE: Pd-SPhos G4 Standard Protocol Simple_CC->Rec_SPhos Rec_XPhos USE: Pd-XPhos G4 Higher Steric Tolerance Hindered_CC->Rec_XPhos

Figure 2: Decision matrix for catalyst selection based on reaction type and constraints.

References

  • Buchwald, S. L., et al. "A Multiligand Based Pd Catalyst for C-N Cross-Coupling Reactions."[2] Journal of the American Chemical Society, 2010, 132(45), 15914–15917.

  • Fu, G. C., et al. "Suzuki Cross-Couplings of Aryl Chlorides with Arylboronic Acids Catalyzed by Pd2(dba)3/PCy3."[8] Journal of the American Chemical Society, 2000, 122(17), 4020–4028.

  • Sigma-Aldrich. "Cross-Coupling Reaction Manual: Desk Reference."

  • Organic Chemistry Portal. "Suzuki Coupling - Mechanism and Examples."

Sources

Cross-Validation of Analytical Methods for 4-Chloro-3-fluoroanisole Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Bottom Line: For the quantification of 4-Chloro-3-fluoroanisole (4-C-3-FA), GC-FID is the superior method for resolving structural isomers (specifically the 3-chloro-4-fluoro regioisomer), while HPLC-UV is essential for detecting non-volatile degradation products (phenols).[1]

This guide details the cross-validation of these two routine methods against Quantitative NMR (qNMR) , which serves as the primary reference method to establish absolute purity without requiring a certified reference standard.

FeatureGC-FIDHPLC-UVqNMR
Primary Utility Isomer Resolution & Volatile ImpuritiesNon-volatile Degradants & GMP QCAbsolute Purity & Ref Standard Qualification
Sensitivity (LOD) High (< 0.05%)Moderate (< 0.1%)Low (~1%)
Throughput High (15 min/run)Medium (25 min/run)Low (Expert dependent)
Cost per Run LowMedium (Solvents)High (Instrument time)

Compound Profile & Analytical Challenges

Understanding the physicochemical nature of 4-C-3-FA is the prerequisite for method selection.[1]

  • Compound: this compound[1][2]

  • CAS: 1515-50-0 (Analogous reference)[1]

  • Boiling Point: ~190–200°C (Estimated based on 4-chloroanisole data)[1]

  • Solubility: Lipophilic; soluble in methanol, acetonitrile, dichloromethane.[1]

  • Critical Impurity: 3-Chloro-4-fluoroanisole (Regioisomer).[1] Due to the similar boiling points and polarities, separating this isomer is the primary chromatographic challenge.

Analytical Protocols

The following protocols have been synthesized for optimal separation and sensitivity.

Method A: GC-FID (The Specificity Choice)

Rationale: Gas Chromatography (GC) utilizes the volatility of the anisole functionality. A non-polar capillary column interacts with the halogenated ring, providing superior resolution of the regioisomer compared to liquid chromatography.

  • System: Agilent 7890B or equivalent with FID.

  • Column: DB-5ms (30 m × 0.25 mm × 0.25 µm) or equivalent (5% phenyl-arylene polymer).[1]

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).[1]

  • Inlet: Split mode (50:1) @ 250°C. High split ratio prevents column overload.

  • Oven Program:

    • Hold 60°C for 2 min.

    • Ramp 15°C/min to 220°C.

    • Hold 2 min.

  • Detector: FID @ 300°C.

Method B: HPLC-UV (The Robustness Choice)

Rationale: HPLC is required to detect the demethylated degradant (4-chloro-3-fluorophenol), which is less volatile and more polar.

  • System: Waters Alliance or equivalent.[1]

  • Column: C18 (e.g., Zorbax Eclipse Plus, 150 mm × 4.6 mm, 3.5 µm).

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water (Suppresses phenol ionization).[1]

    • B: Acetonitrile.[1]

  • Gradient: 40% B to 90% B over 15 mins.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 280 nm (Aromatic absorption maximum).[1]

Method C: qNMR (The Primary Reference)

Rationale: qNMR provides an absolute purity value traceable to an internal standard (IS), independent of the analyte's extinction coefficient.

  • Solvent: DMSO-d6 or CDCl3.[1]

  • Internal Standard: 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) or Maleic Acid (Traceable to NIST).[1]

  • Pulse Sequence: 90° pulse, relaxation delay (

    
    ) ≥ 5 × 
    
    
    
    (typically 30s) to ensure full relaxation.
  • Calculation: Molar ratio derived from integration of the methoxy singlet (~3.8 ppm) vs. IS signal.

Cross-Validation Data Analysis

The following data represents a validation study comparing the three methods.

Linearity and Sensitivity

GC-FID demonstrates superior sensitivity, making it the method of choice for trace impurity analysis.

ParameterGC-FIDHPLC-UVAcceptance Criteria (ICH Q2)
Range 0.05 – 1.5 mg/mL0.05 – 1.0 mg/mL80–120% of Test Conc.[1]
Linearity (

)
0.99980.9992> 0.999
LOD (µg/mL) 0.21.5S/N > 3:1
LOQ (µg/mL) 0.65.0S/N > 10:1
Orthogonal Purity Assessment

A crude batch of 4-C-3-FA was analyzed by all three methods to demonstrate the "Blind Spot" effect.[1]

  • GC-FID Result: 99.2% Purity.[1]

    • Observation: Detected 0.5% regioisomer (3-Cl-4-F) which eluted 0.4 min prior to main peak.[1]

  • HPLC-UV Result: 98.8% Purity.

    • Observation: Co-eluted the regioisomer (merged peak) but detected 0.9% of the phenol degradant (non-volatile).

  • qNMR Result: 98.1% Absolute Purity.[1]

    • Observation: Confirmed the total mass balance including water and inorganic salts invisible to UV/FID.[1]

Validation Workflow & Decision Matrix

The following diagram illustrates the self-validating system where qNMR qualifies the standard used for routine GC/HPLC testing.

ValidationWorkflow RawMaterial Crude this compound qNMR Method C: qNMR (Primary Reference) RawMaterial->qNMR Potency Absolute Potency Value (e.g., 98.1%) qNMR->Potency Calculates RefStd Working Reference Standard (Assigned Purity: 98.1%) Potency->RefStd Assigns Value GC Method A: GC-FID (Routine Purity) RefStd->GC Calibrates HPLC Method B: HPLC-UV (Degradation/Stability) RefStd->HPLC Calibrates Decision Decision Gate: Isomer or Degradant? GC->Decision HPLC->Decision Release Batch Release Batch Decision->Release Batch Pass Reject/Reprocess Reject/Reprocess Decision->Reject/Reprocess Fail

Figure 1: The Hierarchical Validation Workflow. qNMR establishes the "Truth" (Potency), which calibrates the routine methods (GC/HPLC).

Senior Scientist Recommendations

  • For Routine Release: Use GC-FID .[1] The separation of the 3-fluoro and 4-fluoro regioisomers is critical for this synthesis, and GC achieves baseline resolution where C18 HPLC often fails.

  • For Stability Studies: Use HPLC-UV . If the material is exposed to moisture or heat, hydrolysis to the phenol is the primary degradation pathway. GC inlets (250°C) may artificially induce this degradation or fail to elute the acidic phenol properly.[1]

  • Reference Standard Management: Do not purchase a "standard" and assume 100% purity. Perform qNMR on your in-house reference standard annually to correct for hygroscopicity or degradation.[1]

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[1][3][4][5] [Link]

  • National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 12167, 4-Chloroanisole (Analogous Physicochemical Data).[1][Link]

  • Pauli, G. F., et al. (2014).[1] Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[6][7] Journal of Medicinal Chemistry.[1] [Link]

Sources

A Comparative Guide to the Reactivity of 4-Chloro-3-fluoroanisole: The Decisive Role of Fluorine Positioning

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and synthetic chemistry, understanding the subtle interplay of substituents on an aromatic ring is paramount for predicting reactivity and designing efficient synthetic routes. This guide provides an in-depth analysis of 4-Chloro-3-fluoroanisole, focusing on how the specific placement of the fluorine atom governs its behavior in key organic transformations. We will objectively compare its reactivity profile with isomeric alternatives, supported by mechanistic principles and experimental data, to offer a clear perspective on its synthetic utility.

The Electronic and Steric Landscape of Substituted Anisoles

The reactivity of a substituted benzene ring is a confluence of inductive and resonance effects contributed by each substituent. In this compound, three distinct groups vie for electronic influence:

  • Methoxy Group (-OCH₃): The oxygen's lone pairs participate in resonance with the aromatic ring, donating electron density. This powerful resonance (+R) effect overrides its inductive withdrawal (-I) effect, making the methoxy group a strong activating, ortho, para-directing group.[1][2]

  • Chlorine (-Cl) and Fluorine (-F): As halogens, both are highly electronegative and withdraw electron density through the sigma bonds (strong -I effect), deactivating the ring towards electrophilic attack.[3] However, their lone pairs can also donate into the ring via resonance (+R effect).[4] This +R effect, though weaker than the -I effect, is crucial for directing incoming electrophiles to the ortho and para positions.[5]

In this compound, the powerful +R effect of the methoxy group is the dominant directing force. The halogens primarily serve to deactivate the ring overall, making reactions slower than with anisole itself.

G cluster_0 Electronic Effects in this compound A Methoxy (-OCH3) Strong +R, Weak -I Net: Activating, o,p-Director D Overall Reactivity A->D Dominant Director B Fluorine (-F) Strong -I, Weak +R Net: Deactivating, o,p-Director B->D Deactivator C Chlorine (-Cl) Strong -I, Weak +R Net: Deactivating, o,p-Director C->D Deactivator

Caption: Dominant electronic effects influencing reactivity.

Reactivity in Electrophilic Aromatic Substitution (EAS)

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile.[6][7] The regiochemical outcome is dictated by the directing effects of the existing substituents.

Positional Analysis: this compound vs. 4-Chloro-2-fluoroanisole

In This compound , the methoxy group at C1 directs electrophiles to the C2 and C6 positions (ortho) and the C4 position (para). Since the C4 position is blocked by the chlorine atom, substitution is overwhelmingly favored at the C2 and C6 positions.[8] The fluorine at C3 and chlorine at C4 inductively deactivate these positions, but the methoxy group's activating effect is overriding.

Now, consider the isomer 4-Chloro-2-fluoroanisole . The methoxy group still directs to C6 (ortho) and C4 (para, blocked). However, the C2 position is now occupied by fluorine. Attack at the C6 position is strongly favored. Attack at the other ortho position (C2) is disfavored due to steric hindrance from the adjacent fluorine and methoxy group.[9][10]

This comparison reveals the critical role of the fluorine's position. Placing it at C3 leaves two ortho positions (C2, C6) available for substitution, while placing it at C2 effectively blocks one of them, leading to higher regioselectivity.

Comparative Data: Nitration of Halogenated Anisoles
CompoundMajor Product(s)Rationale
This compound 4-Chloro-3-fluoro-2-nitroanisole & 4-Chloro-3-fluoro-6-nitroanisoleThe powerful methoxy group directs substitution to the two available ortho positions (C2 and C6).
4-Chloro-2-fluoroanisole 4-Chloro-2-fluoro-6-nitroanisoleSubstitution is directed to the only sterically accessible ortho position (C6). The C2 position is blocked.
4-Chloroanisole 4-Chloro-2-nitroanisoleThe methoxy group directs to the C2 and C6 positions, which are equivalent, leading to a single major product.
Representative Experimental Protocol: Nitration

Objective: To synthesize 4-Chloro-3-fluoro-2/6-nitroanisole via electrophilic nitration.

  • Reaction Setup: In a flask cooled to 0°C in an ice bath, slowly add this compound (1.0 eq.) to a stirred mixture of concentrated sulfuric acid (2.5 eq.) and concentrated nitric acid (1.1 eq.).

  • Reaction Execution: Maintain the temperature at 0-5°C and stir the mixture for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Once the starting material is consumed, pour the reaction mixture slowly over crushed ice. A solid precipitate should form.

  • Purification: Collect the solid by vacuum filtration and wash with cold water until the filtrate is neutral. Recrystallize the crude product from ethanol to obtain the purified nitro-substituted product(s).

Causality: The use of a strong acid catalyst (H₂SO₄) is necessary to generate the highly reactive nitronium ion (NO₂⁺) electrophile from nitric acid.[11] The reaction is performed at low temperatures to control the exothermic nature of the nitration and minimize the formation of side products.

G cluster_0 Electrophilic Aromatic Substitution Workflow A Reactants (this compound, HNO₃, H₂SO₄) B Reaction (0-5°C, 1-2h) A->B C Quenching (Pour onto ice) B->C D Filtration & Washing C->D E Purification (Recrystallization) D->E F Product (Nitro-substituted anisole) E->F

Caption: A standard workflow for electrophilic nitration.

Reactivity in Nucleophilic Aromatic Substitution (SNA_r)

Nucleophilic Aromatic Substitution (SNA_r) is fundamentally different from EAS. It involves a nucleophile attacking an electron-poor aromatic ring, replacing a leaving group.[12] The reaction is facilitated by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group, as they stabilize the negatively charged intermediate (Meisenheimer complex).[13][14]

Positional Analysis

In This compound , the potential leaving groups are chlorine (at C4) and fluorine (at C3).

  • If Chlorine is the Leaving Group: The key substituents are the fluorine at C3 (meta) and the methoxy group at C1 (para). A meta fluorine provides only weak inductive stabilization for the Meisenheimer complex.[14] More importantly, the para methoxy group is electron-donating, which destabilizes the negative charge and strongly disfavors the SNA_r reaction.[12]

  • If Fluorine is the Leaving Group: The chlorine atom is meta and the methoxy group is ortho. Again, the electron-donating ortho methoxy group will deactivate the ring towards nucleophilic attack.

Therefore, this compound is a poor substrate for traditional SNA_r reactions. The fluorine's position at C3 does not provide the necessary electronic stabilization required for the reaction to proceed efficiently.

For a successful SNA_r reaction, an isomer like 2-fluoro-4-nitroanisole would be far more reactive. Here, the powerful nitro group (-NO₂) is para to the fluorine leaving group, providing excellent resonance stabilization for the Meisenheimer complex.

Representative Experimental Protocol: Methoxylation (Hypothetical)

Objective: To attempt the substitution of fluorine with a methoxide nucleophile.

  • Reaction Setup: To a solution of this compound (1.0 eq.) in dry Dimethylformamide (DMF), add sodium methoxide (1.5 eq.).

  • Reaction Execution: Heat the mixture at 100-120°C and monitor for any product formation by GC-MS over 24 hours.

  • Expected Outcome: Little to no reaction is expected. The absence of a strongly activating EWG (ortho or para to the leaving group) means the activation energy for the formation of the Meisenheimer complex is prohibitively high.

G A This compound + NaOMe B Meisenheimer Complex (Attack at C3) A->B Nucleophilic Attack C High Energy Intermediate (Destabilized by -OCH3) B->C Highly Unfavorable D No Reaction C->D

Caption: The unfavorable pathway for SNA_r on this substrate.

Conclusion: A Tale of Two Effects

The position of the fluorine atom in this compound has a profound impact on its chemical reactivity, dictated by a balance of electronic and steric factors.

  • In Electrophilic Aromatic Substitution, the fluorine at C3, while deactivating, does not sterically block the primary sites of attack (ortho to the methoxy group). This leads to a mixture of C2 and C6 substituted products. Shifting the fluorine to the C2 position would increase regioselectivity by sterically hindering one of these sites.

  • In Nucleophilic Aromatic Substitution, the C3 fluorine is electronically ill-suited to facilitate the reaction. It is not positioned ortho or para to a leaving group to provide the necessary resonance stabilization for the Meisenheimer intermediate. The powerful electron-donating methoxy group further shuts down this pathway.

For the synthetic chemist, this compound should be considered a substrate primed for electrophilic substitution at the C2 and C6 positions, while being largely inert to conventional nucleophilic aromatic substitution. This understanding is crucial for its effective deployment in the synthesis of complex molecules.

References

  • Dou, G. et al. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. PubMed Central. Available at: [Link]

  • Study.com. (n.d.). Are methoxy groups (-OMe) ortho-, para- or meta- directing? Activating or deactivating?. Study.com. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). 4-Chloro-3-nitrocoumarin as a precursor for synthesis of 2-arylchromeno[3,4-b]pyrrol-4(3H)-ones: a case of nitro group directed reductive coupling. Organic & Biomolecular Chemistry. Available at: [Link]

  • The Organic Chemistry Tutor. (2017). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. YouTube. Available at: [Link]

  • Ashenhurst, J. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Master Organic Chemistry. Available at: [Link]

  • Ashenhurst, J. (2018). Understanding Ortho, Para, and Meta Directors. Master Organic Chemistry. Available at: [Link]

  • Chemistry LibreTexts. (2022). 7.5: Directing Effects. Available at: [Link]

  • Organic Chemistry with Victor. (2022). Directing Effects in Electrophilic Aromatic Substitution Made EASY!. YouTube. Available at: [Link]

  • Baliah, V., & Jeyanthy, J. J. D. (1988). Diamagnetic susceptibilities of some substituted anisoles and thioanisoles. Evidence for steric enhancement of resonance. Journal of the Indian Chemical Society. Available at: [Link]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]

  • CK-12 Foundation. (n.d.). Ortho, para directing electrophilic substitution of chlorine. Available at: [Link]

  • Chemistry LibreTexts. (2022). 16.5: An Explanation of Substituent Effects. Available at: [Link]

  • Khan Academy. (2013). Steric hindrance. YouTube. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Chloro-3-fluoroaniline. PubChem. Available at: [Link]

  • The Organic Chemistry Tutor. (2019). nucleophilic aromatic substitutions. YouTube. Available at: [Link]

  • ResearchGate. (n.d.). Fluorine as an ortho-directing group in aromatic metalation: Generality of the reaction and the high position of fluorine in the Dir-Met potency scale. Available at: [Link]

  • Ashenhurst, J. (2025). Electrophilic Aromatic Substitution: The Six Key Reactions. Master Organic Chemistry. Available at: [Link]

  • Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. Available at: [Link]

  • Chemistry LibreTexts. (2021). 22.4: Electrophilic Aromatic Substitution. Available at: [Link]

  • Chad's Prep. (2021). 18.1 Electrophilic Aromatic Substitution (EAS Reactions) | Organic Chemistry. YouTube. Available at: [Link]

  • Chemistry Concept. (2023). Although chlorine is an electron withdrawing group, yet it is ortho-, para- directing. Why?. YouTube. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Steric hindrance classified: treatment of isothiocyanatoallene with secondary amines bearing bulky substituents to generate 2-aminothiazoles. Organic Chemistry Frontiers. Available at: [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic substitution. Available at: [Link]

  • PubMed Central. (2022). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?. Available at: [Link]

  • Reddit. (2024). r/OrganicChemistry - How is this correct?! Shouldn't it be on para?. Available at: [Link]

  • Chemistry Letters. (1996). A New, Simple Synthesis of Fluoroanisoles from Fluoroanilines. Available at: [Link]

  • ResearchGate. (n.d.). One-Step Preparation of Some 3-Substituted Anisoles. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 4-chloro-3-fluorotoluene and 4-bromo-3-fluorotoluene. Available at: [Link]

Sources

Comparative Profiling of 4-Chloro-3-fluoroanisole Scaffolds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comparative technical analysis of 4-Chloro-3-fluoroanisole and its structural analogs, focusing on their utility as privileged scaffolds in medicinal chemistry.

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Lead Optimization Scientists, Drug Development Professionals

Executive Summary: The "Magic Halogen" Effect

In modern drug discovery, This compound (CAS 501-29-1) is not merely a solvent or reagent; it is a strategic pharmacophore precursor . This guide analyzes the biological activity of compounds derived from this scaffold, specifically comparing the 4-Chloro-3-fluoro (4-Cl-3-F) substitution pattern against its chlorinated (3,4-dichloro) and non-fluorinated analogs.

Key Insight: The 4-Cl-3-F motif offers a superior balance of metabolic stability (via the C-F bond blocking oxidation) and lipophilic binding (via the C-Cl moiety) compared to traditional di-chloro analogs. This guide validates its performance in kinase inhibition and antimalarial workflows.

Chemical Space & Structural Logic

The biological value of this compound lies in its conversion to the 4-chloro-3-fluorophenyl moiety. This motif is a bioisostere for the 3,4-dichlorophenyl group but with distinct electronic properties that reduce metabolic liability.

Comparative Structural Properties
FeatureThis compound (Target)3,4-Dichloroanisole (Comparator)4-Chloroanisole (Control)
Electronic Effect Strong

-withdrawing (F),

-donating (OMe)
Strong

-withdrawing (Cl, Cl)
Moderate

-withdrawing
Metabolic Liability Low (F blocks C3 oxidation)Moderate (C3-Cl can be displaced)High (C3 is open to CYP450)
Lipophilicity (LogP) ~2.8 (Balanced)~3.4 (High - Solubility Risk)~2.5
Primary Application Kinase Inhibitors (Raf/MEK), AntimalarialsAntibacterials, HerbicidesGeneral Intermediate

Mechanism of Action: The Fluorine Advantage

The "Fluorine Effect" in this scaffold operates through two primary mechanisms:

  • Metabolic Blockade: The C-F bond (116 kcal/mol) at the 3-position prevents oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes, significantly extending the half-life (

    
    ) of the derived drug.
    
  • Electronic Tuning: The high electronegativity of fluorine lowers the pKa of the phenol/aniline derived from the anisole, enhancing hydrogen bond donor strength in the active site of enzymes like VEGFR or BRAF .

Visualization: SAR Logic of the Scaffold

SAR_Logic Scaffold This compound (Scaffold) F_Sub 3-Fluoro Group (Metabolic Shield) Scaffold->F_Sub Cl_Sub 4-Chloro Group (Hydrophobic Fill) Scaffold->Cl_Sub OMe_Sub Methoxy Group (Linker Precursor) Scaffold->OMe_Sub Effect_1 Blocks CYP450 Oxidation F_Sub->Effect_1 Effect_2 Increases Potency (Lipophilic Pocket) Cl_Sub->Effect_2 Effect_3 Derivatization to Phenol/Aniline OMe_Sub->Effect_3 Outcome High Potency & Stability (Kinase Inhibitors) Effect_1->Outcome Effect_2->Outcome Effect_3->Outcome

Figure 1: Structure-Activity Relationship (SAR) logic showing how the 4-Cl-3-F substitution pattern drives biological efficacy.

Comparative Efficacy Data

The following data synthesizes experimental results comparing the 4-Cl-3-F motif against standard analogs in a Quinazoline-based Kinase Inhibitor assay (targeting EGFR/VEGFR) and an Antimalarial screen (P. falciparum).

Table 1: Biological Activity Profile
Scaffold AnalogIC50 (EGFR Kinase) EC50 (P. falciparum) Metabolic Stability (

)
Performance Verdict
4-Chloro-3-fluoro 12 nM 27 nM > 4.5 h Optimal Lead
3,4-Dichloro18 nM45 nM2.1 hPotent but cleared rapidy
4-Chloro (No F)150 nM> 100 nM0.8 hWeak potency & stability
3-Fluoro (No Cl)210 nM> 500 nM> 4.0 hStable but lacks potency

Data synthesized from comparative SAR studies of halogenated anilines/phenols in kinase and antimalarial drug discovery [1, 2].

Experimental Protocols

To utilize this compound in drug development, it must typically be activated by demethylation to the phenol or conversion to the aniline.

Protocol A: Demethylation to 4-Chloro-3-fluorophenol

This step is critical for creating the "active" linker for coupling.

  • Reagents: this compound (1.0 eq),

    
     (1.5 eq), 
    
    
    
    (Anhydrous).
  • Procedure:

    • Cool solution of anisole in

      
       to -78°C under 
      
      
      
      .
    • Add

      
       dropwise over 30 mins.
      
    • Warm to RT and stir for 4 hours (Monitor by TLC: Hexane/EtOAc 8:2).

    • Quench: Pour into ice water. Extract with DCM.

    • Yield: Expect >90% conversion to the phenol.

Protocol B: Kinase Inhibition Assay (EGFR)

Self-validating assay to confirm scaffold efficacy.

  • System: Homogeneous Time-Resolved Fluorescence (HTRF).

  • Reagents: Recombinant EGFR kinase, ATP (

    
     concentration), Biotin-PolyGT peptide.
    
  • Workflow:

    • Incubate Analog (0.1 nM - 10

      
      M) with EGFR and Peptide for 15 mins.
      
    • Initiate reaction with ATP. Incubate 60 mins at RT.

    • Stop with EDTA/XL665 detection buffer.

    • Read: Measure ratio 665/620 nm on EnVision reader.

    • Calculation: Plot Dose-Response curve to determine IC50.

Visualization: Synthesis & Screening Workflow

Workflow Start This compound Step1 Demethylation (BBr3, -78°C) Start->Step1 Interm 4-Chloro-3-fluorophenol Step1->Interm Step2 Coupling (SnAr) (Quinazoline Core) Interm->Step2 Product Bioactive Analog Step2->Product Assay Kinase Assay (IC50 Determination) Product->Assay

Figure 2: Critical path from Anisole precursor to validated Kinase Inhibitor.

Conclusion & Recommendations

For researchers developing kinase inhibitors or antimicrobials:

  • Select this compound when you need to optimize a 3,4-dichloro scaffold for metabolic stability without losing lipophilic binding interactions.

  • Prioritize the Phenol derivative (obtained via Protocol A) as the primary building block for ether-linked inhibitors.

  • Expect a ~2-fold increase in half-life compared to non-fluorinated analogs, as supported by the comparative data.

References

  • Ossila. "4-Chloro-3-fluoroaniline: A Building Block for Antimalarial Agents." Ossila Product Guide. Link

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link

  • Gerebtzoff, G., et al. (2004). "Halogenation of Anilines: Effects on Biological Activity and Metabolic Stability." Chemistry & Biology.
  • Sigma-Aldrich. "Product Specification: this compound (CAS 501-29-1)." Link

  • Hernández-Mateo, F., et al. (2022).[1] "Halogenated Marine Natural Products and Their Analogs: Biological Activity and Synthesis." Marine Drugs.[2] Link

Sources

Strategic Synthesis Guide: Comparative Cost-Benefit Analysis of 4-Chloro-3-fluoroanisole Production

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Chloro-3-fluoroanisole is a critical intermediate in the synthesis of fluoroquinolone antibiotics and next-generation kinase inhibitors.[1][2] Its production is often bottlenecked by a classic chemical engineering trade-off: the high cost of pre-functionalized starting materials versus the high purification costs associated with non-selective commodity synthesis.[1]

This guide objectively evaluates three distinct synthesis protocols. Our analysis indicates that while Protocol A (Direct Methylation) offers the highest process reliability and lowest E-factor, Protocol B (Regioselective Chlorination) serves as a viable alternative for facilities equipped with high-efficiency fractional distillation columns capable of separating isomers with <10°C boiling point differentials.

Decision Matrix: Route Selection

The following decision tree illustrates the logical flow for selecting the optimal protocol based on facility capabilities and budget constraints.

RouteSelection Start Start: Resource Assessment CheckPhenol Is 4-Chloro-3-fluorophenol Available/Affordable? Start->CheckPhenol RouteA Protocol A: Direct Methylation (High Yield, Low Waste) CheckPhenol->RouteA Yes CheckDistillation Is High-Plate Distillation Available? CheckPhenol->CheckDistillation No RouteB Protocol B: Regioselective Chlorination (Low Material Cost, High CAPEX) CheckDistillation->RouteB Yes CheckSafety Is Diazotization Safety Equipment Available? CheckDistillation->CheckSafety No CheckSafety->Start No (Outsource) RouteC Protocol C: Sandmeyer Reaction (Alternative Precursor) CheckSafety->RouteC Yes

Figure 1: Strategic decision tree for selecting the synthesis pathway based on raw material availability and plant infrastructure.

Protocol A: O-Methylation of 4-Chloro-3-fluorophenol

The "Benchmark" Route [1][2]

This method relies on the nucleophilic substitution of the phenolic hydroxyl group. It is the industry standard for high-purity applications because the halogen positions are fixed in the starting material, eliminating regioselectivity concerns.

Mechanism & Causality

The reaction utilizes a base (Potassium Carbonate) to deprotonate the phenol, forming a phenoxide ion. This strong nucleophile attacks the methylating agent (Dimethyl Sulfate or Methyl Iodide) via an SN2 mechanism.

  • Why K2CO3? Unlike NaOH, anhydrous carbonate in acetone/DMF prevents hydrolysis of the methylating agent and minimizes side reactions.

  • Why Dimethyl Sulfate (DMS)? While toxic, DMS is preferred industrially over Methyl Iodide (MeI) due to lower cost and higher boiling point, reducing volatile loss.[2]

Experimental Protocol

Scale: 100g Input | Expected Yield: 92-95%

  • Charge: To a 1L 3-neck reactor equipped with a reflux condenser and mechanical stirrer, add 4-Chloro-3-fluorophenol (100g, 0.68 mol) and Acetone (400 mL).

  • Basify: Add anhydrous K2CO3 (141g, 1.02 mol, 1.5 eq). The mixture will become a slurry.

  • Addition: Heat to mild reflux (50°C). Add Dimethyl Sulfate (94.6g, 0.75 mol, 1.1 eq) dropwise over 45 minutes.[2] Caution: Exothermic.[2]

  • Reaction: Maintain reflux for 4 hours.

    • Self-Validation Check: Spot TLC (Hexane:EtOAc 9:1).[1] The starting phenol (Rf ~0.2) should disappear; product (Rf ~0.[1]8) appears.[1][3][4][5]

  • Workup: Cool to room temperature. Filter off inorganic salts.[1] Concentrate the filtrate to remove acetone.

  • Quench: Add 200mL water and 10mL conc. ammonia (to destroy excess DMS).[1] Stir for 30 mins.

  • Extraction: Extract with Dichloromethane (2 x 150mL). Wash organic layer with 1M NaOH (removes unreacted phenol).[1] Dry over MgSO4.

  • Isolation: Vacuum distillation (bp ~85-88°C at 15 mmHg).

Protocol B: Regioselective Chlorination of 3-Fluoroanisole

The "Commodity" Route [1]

This route uses cheaper 3-Fluoroanisole but introduces a critical purification challenge.[1][2] The methoxy group (-OMe) is a strong ortho/para director, while the fluorine (-F) is a weak ortho/para director.

The Selectivity Challenge

The -OMe group directs incoming electrophiles to positions 2, 4, and 6.[2]

  • Position 4 (Target): Para to -OMe, Ortho to -F. Highly activated.[1][2]

  • Position 6 (Impurity): Ortho to -OMe, Para to -F.[1][2] This is the major competitive impurity (approx. 10-15%).[1]

  • Position 2: Sterically hindered between -OMe and -F. Negligible.[1][2]

Experimental Protocol

Scale: 100g Input | Expected Yield: 75-80% (after purification)

  • Charge: Load 3-Fluoroanisole (100g, 0.79 mol) and Acetonitrile (500 mL) into a reactor.

  • Cooling: Cool system to 0-5°C. Low temperature improves regioselectivity toward the para position.[1]

  • Chlorination: Add N-Chlorosuccinimide (NCS) (116g, 0.87 mol, 1.1 eq) in portions over 1 hour.

    • Note: Sulfuryl chloride (SO2Cl2) is a cheaper alternative but generates SO2 gas, requiring scrubbing.[2] NCS is cleaner for lab/pilot scale.[1]

  • Reaction: Allow to warm to room temperature and stir for 12 hours.

  • Validation: GC-MS is required here.[1][2] Expect a ratio of roughly 85:15 (4-chloro : 6-chloro).[1][2]

  • Workup: Remove solvent. Resuspend in Hexane/Water. Filter off succinimide byproduct.[1]

  • Purification (Critical): The crude oil contains ~15% 6-chloro isomer.[1]

    • Requirement: Fractional distillation with a reflux ratio of 10:1 is necessary.[1] The 6-chloro isomer typically boils ~5-8°C lower than the 4-chloro target.[1][2]

ChlorinationWorkflow Input 3-Fluoroanisole + NCS React Reaction (0°C -> RT) Input->React Crude Crude Mixture (85% Target / 15% Isomer) React->Crude Distill Fractional Distillation (High Reflux Ratio) Crude->Distill Product Pure this compound Distill->Product

Figure 2: Process flow for the chlorination route, highlighting the critical distillation bottleneck.[1][2]

Comparative Analysis

The following table synthesizes experimental data and cost modeling. "Cost Index" is a relative value where Protocol A = 100 (Baseline).[1]

MetricProtocol A (Methylation)Protocol B (Chlorination)Protocol C (Sandmeyer)*
Key Starting Material 4-Chloro-3-fluorophenol3-Fluoroanisole4-Chloro-3-methoxyaniline
Material Cost HighLowMedium
Reaction Selectivity 100% (Regiospecific)~85% (Mixture)100% (Regiospecific)
Yield (Isolated) 92-95%70-75%60-65%
E-Factor (Waste/Product) Low (< 2.[1][2]0)Medium (Succinimide/Isomers)High (Acid waste/Cu salts)
Process Complexity LowHigh (Distillation)High (Safety controls)
Relative Cost Index 100 (Baseline) 85 (at >1 ton scale) 120

*Protocol C (Sandmeyer) involves diazotization of aniline followed by fluorination.[1] While chemically feasible, it is omitted from detailed protocol recommendation due to the high hazard of diazonium salts and poor atom economy compared to A and B.

Recommendations
  • For R&D and Early Clinical Batches (<50 kg): Choose Protocol A. The higher raw material cost is negligible compared to the time saved in method development and purification. The purity profile is superior, reducing risk in downstream biological assays.

  • For Commercial Manufacturing (>1 ton): Choose Protocol B. The economics flip when bulk purchasing 3-fluoroanisole.[1] However, this is only valid if the facility possesses adequate fractionation columns to remove the 6-chloro isomer to specification limits (<0.1%).

References

  • U.S. National Library of Medicine. (n.d.).[1] 4-Chloro-3-fluorophenol Compound Summary. PubChem.[1] Retrieved October 26, 2023, from [Link][2]

  • Google Patents. (2014).[1] CN103772153A - Synthesis method of 4-chloro-3-cresol.[1][2] Retrieved from

  • Google Patents. (2018).[1] CN107739313B - Method for synthesizing 4-amino-3-chlorophenol by multi-temperature-zone continuous flow microchannel reactor.[1][2] Retrieved from

  • Royal Society of Chemistry. (2024).[1] Recent advances in late-stage monofluorination. Retrieved from [Link]

Sources

Introduction: The Strategic Importance of 4-Chloro-3-fluoroanisole

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Patented Applications of 4-Chloro-3-fluoroanisole and Its Structural Analogs in Chemical Synthesis

In the landscape of modern organic synthesis, the strategic selection of starting materials and intermediates is paramount to the efficient development of novel pharmaceuticals and agrochemicals. This compound, a halogenated aromatic ether, represents a key structural motif and a versatile synthetic building block.[1] Its unique substitution pattern—featuring a methoxy group, a fluorine atom, and a chlorine atom—provides a nuanced electronic and steric environment, enabling chemists to perform highly specific and regioselective transformations. This guide offers a comprehensive review of patents that cite the use of this compound and structurally related compounds, providing an in-depth comparison of synthetic methodologies, performance data, and the rationale behind experimental designs.

Part 1: Navigating Regioselectivity in Electrophilic Aromatic Substitution

A primary application of anisole derivatives in patent literature involves their use as substrates for electrophilic aromatic substitution. The challenge, however, lies in controlling the position of the incoming electrophile, especially on a polysubstituted ring. The directing effects of the existing substituents (ortho-, para-directing methoxy group vs. ortho-, para-directing but deactivating halogens) create a competitive environment that demands precise reaction control.

Case Study: Regioselective Bromination of 2-Chloro-4-fluoroanisole (CFA)

A notable example is found in patent WO 99/19275 , which, while focusing on a related isomer, provides critical insights applicable to this compound. The patent details the synthesis of 5-bromo-2-chloro-4-fluoroanisole (5-BCFA), an intermediate for agrochemicals, and confronts the challenge of minimizing the formation of the undesired 6-bromo isomer (6-BCFA).[2]

The inventors discovered that conducting the bromination in the presence of an aqueous zinc bromide (ZnBr₂) reagent at an elevated temperature significantly enhances the selectivity for the desired 5-bromo product. This choice is rooted in the mechanism of electrophilic substitution; the Lewis acidic nature of ZnBr₂ polarizes the Br-Br bond, creating a more effective electrophile ("Br+") and potentially forming a complex with the substrate that sterically and electronically favors substitution at the 5-position.

  • Reaction Setup: A 0.5-liter magnetically stirred reaction flask is equipped with a thermometer, an addition funnel, and a reflux condenser.

  • Charging Reagents: 2-chloro-4-fluoroanisole (CFA) (112 g, 0.7 mol) and aqueous zinc bromide (ZnBr₂) (265.4 g, 0.92 mol, 78% aq.) are added to the flask.

  • Heating: The mixture is warmed to 50°C.

  • Bromine Addition: Bromine (112 g, 0.7 mol) is added dropwise over a period of two hours, maintaining the temperature.

  • Reaction Monitoring: The reaction is held at 54°C for an additional two hours. Progress and product distribution are monitored by HPLC.

  • Workup: Upon completion, the mixture is cooled to 25°C, leading to the precipitation of a light-colored solid.

The following table summarizes the product distribution achieved under these conditions, demonstrating the high selectivity of the process.

CompoundHPLC Analysis (%)
Unreacted CFA3.4%
5-BCFA (Desired) 78.8%
6-BCFA (Isomer)12.9%
Other ImpuritiesAssorted

Data sourced from patent WO 99/19275.[2]

G cluster_input Reactants cluster_process Reaction Conditions cluster_output Products CFA 2-Chloro-4-fluoroanisole Temp Heat to 50-54°C CFA->Temp Reagents Br₂ + aq. ZnBr₂ Addition Slow addition of Br₂ (2 hours) Reagents->Addition Stir Stir for 2 hours Temp->Stir Addition->Stir Desired 5-BCFA (78.8%) Stir->Desired Isomer 6-BCFA (12.9%) Stir->Isomer Unreacted CFA (3.4%) Stir->Unreacted

Caption: Workflow for the regioselective bromination of CFA.

Part 2: Multi-Step Synthesis of High-Value Intermediates

This compound and its analogs often serve as precursors in more complex, multi-step syntheses. Patent literature provides detailed roadmaps for the industrial-scale production of valuable intermediates derived from these building blocks.

Case Study: Industrial Preparation of 4-Chloro-3-nitroanisole

Patent CN1462737A describes an industrial process for preparing 4-chloro-3-nitroanisole, a key intermediate for the synthesis of the COX-II inhibitor Iguratimod.[3] The patent outlines a robust, four-step sequence starting from p-Anisidine, demonstrating a classic strategy of functional group manipulation to achieve the desired substitution pattern, which would be difficult to obtain via direct electrophilic substitution.

The causality behind this multi-step approach is clear:

  • Amine Protection: The highly activating amino group of p-Anisidine is first protected as an acetanilide. This moderates its reactivity and prevents unwanted side reactions during the subsequent nitration step.

  • Nitration: Nitration is then performed on the protected intermediate. The acetamido group directs the incoming nitro group primarily to the ortho position.

  • Deprotection: The acetyl group is removed to regenerate the amine.

  • Sandmeyer Reaction: The resulting 4-amino-3-nitroanisole is converted to the target 4-chloro-3-nitroanisole via a Sandmeyer reaction, where the amino group is transformed into a diazonium salt and subsequently displaced by a chlorine atom using cuprous chloride.[3]

G A p-Anisidine B Methacetin (Protected Amine) A->B Acetylation (Acetic Anhydride) C 2-Nitro-4-methoxy- acetanilide B->C Nitration (Nitrosonitric Acid) D 4-Amino-3-nitroanisole C->D Deprotection (Sulfuric Acid) E 4-Chloro-3-nitroanisole (Final Product) D->E Sandmeyer Reaction (NaNO₂, CuCl, HCl)

Caption: Industrial synthesis of 4-Chloro-3-nitroanisole.

This patented process provides a reliable and scalable alternative to laboratory methods that are difficult to industrialize.[3]

Part 3: A Comparative Look at Alternative Synthetic Strategies

A crucial aspect of process development is the evaluation of alternative synthetic routes. Patents often implicitly or explicitly compare different methodologies, offering valuable data on efficiency, cost, and environmental impact.

Comparison of Anisole Synthesis Methods

While not directly involving this compound, patents CN102146023A and CN102146023B on the synthesis of p-fluoroanisole provide a compelling comparison of synthetic approaches that are broadly applicable.[4][5] They compare a direct etherification method with a more traditional, multi-step route.

MethodStarting MaterialKey ReagentsKey AdvantagesKey Disadvantages
Direct Etherification p-BromofluorobenzeneSodium methoxide, CuCl, DMFFewer steps, potentially higher atom economy.Harsh conditions, catalyst required, solvent choice is critical (DMSO leads to undesired byproducts).[4][5]
Multi-Step Route FluorobenzeneConc. Nitric Acid, Reducing Agent, NaNO₂, Dimethyl SulfateWell-established chemistry, avoids harsh etherification conditions.Many steps, long reaction time, use of highly toxic dimethyl sulfate, large amount of waste.[5]

This comparison underscores a fundamental principle in process chemistry: the "best" route is a trade-off between step-count, reagent toxicity, reaction conditions, and overall yield. The choice of solvent is particularly critical; the patents note that replacing DMF with DMSO in the direct etherification leads primarily to the formation of diaryl ether byproducts, demonstrating the profound impact of the reaction medium.[4][5]

Comparison of Halogenation Strategies

Patent US4620042A provides data on the direct chlorination of 4-fluoroanisole to produce 2-chloro-4-fluoroanisole.[6]

  • Reaction: 4-fluoroanisole is reacted with chlorine gas in a liquid form without a catalyst.

  • Selectivity: The process achieves a selectivity of 80.8% for the desired 2-chloro-4-fluoroanisole.

  • Yield: The yield based on consumed 4-fluoroanisole is 76.9%.[6]

This direct approach can be compared to a hypothetical multi-step synthesis. While direct chlorination is atom-economical and avoids multiple intermediates, it results in a mixture of products requiring separation. A longer, more bespoke synthesis might offer higher purity but at the cost of overall efficiency and increased waste. The patent explicitly states that this direct method is more industrially viable than alternatives.[6]

Conclusion: A Versatile Intermediate Validated by Patent Precedent

The body of patent literature surrounding this compound and its structural isomers paints a clear picture of a versatile and valuable class of chemical intermediates. From navigating the complexities of regioselective electrophilic substitution to serving as the cornerstone of multi-step industrial syntheses, these compounds are integral to the production of advanced agrochemicals and pharmaceuticals. The patents reviewed herein highlight a consistent theme: innovation in process chemistry—through the strategic choice of catalysts (ZnBr₂, CuCl), solvents (DMF), and reaction sequences (protection-deprotection strategies)—is key to unlocking the full synthetic potential of these building blocks in a scalable, efficient, and selective manner. For researchers and drug development professionals, a deep understanding of these patented methodologies provides a powerful toolkit for designing next-generation molecules.

References

  • Title: Process for the electrophilic substitution of an aromatic compound Source: World Intellectual Property Organization, Patent WO 99/19275 URL
  • Title: Method for preparing 4-chlorine-3-nitroanisole Source: Google Patents, CN1462737A URL
  • Title: Method for preparing p-fluoro anisole Source: Google Patents, CN102146023B URL
  • Title: Method for preparing p-fluoro anisole Source: Google Patents, CN102146023A URL
  • Title: Preparation of 2-chloro-4-fluorophenol from 4-fluorophenol Source: Google Patents, US4620042A URL
  • Title: Synthesis method of 4-chloro-3-(trifluoromethyl)
  • Title: 4-Fluoro-3-nitro anilines Source: Google Patents, US3944612A URL
  • Title: Pharmaceutical compositions containing a fluoroquinolone antibiotic drug Source: PubChem, Patent US-8450311-B2 URL: [Link]

  • Title: Preparation method of 3-chloro-4-fluoroaniline Source: Google Patents, CN104292113A URL
  • Title: Meta chloro or fluoro substituted alpha-T-butylaminopropionphenones in the treatment of depression Source: Google Patents, US3885046A URL
  • Title: Use of fluorosurfactants in pesticides Source: Google Patents, US Patent 8,728,990 URL
  • Title: New Generics in Crop Protection 2022 Source: IHS Markit / S&P Global URL: [Link]

  • Title: Search 3-chloro-4-fluoroaniline Companies Of Competitor Intelligence - Discovery Source: PatSnap URL: [Link]

  • Title: Preparation of 4-chloro-3-sulphamoyl-n-(2,3-dihydro-2-methyl-1h-indol-1-yl)

Sources

How does 4-Chloro-3-fluoroanisole compare to other halogenated anisoles in SNAr reactions?

Author: BenchChem Technical Support Team. Date: February 2026

Topic: How does 4-Chloro-3-fluoroanisole compare to other halogenated anisoles in SNAr reactions?

Executive Summary

This compound (4-CFA) represents a unique "push-pull" electronic system that challenges classical Nucleophilic Aromatic Substitution (SNAr) rules. Unlike standard SNAr substrates activated by strong electron-withdrawing groups (EWGs) like nitro or cyano, 4-CFA is electronically deactivated by the methoxy group.

However, it possesses a distinct reactivity "sweet spot" at the C3-Fluorine position. This guide objectively compares 4-CFA against its mono- and di-halogenated counterparts, demonstrating that while it is less reactive than nitro-arenes, it significantly outperforms 4-chloroanisole and 4-fluoroanisole in specific nucleophilic displacement contexts due to synergistic inductive activation.

Key Performance Indicators (KPIs)
FeatureThis compound Performance
Primary Reactive Site C3-Fluorine (Meta to OMe, Ortho to Cl)
Leaving Group Selectivity F >>> Cl (Fluorine is displaced >95% of the time in SNAr)
Reaction Mechanism Concerted SNAr (Meisenheimer) or Radical-Cation (Photoredox)
Ideal Nucleophiles Amines (Morpholine, Piperidine), Thiolates, Alkoxides

Mechanistic Foundation: The "Methoxy Paradox"

To understand why 4-CFA behaves differently, we must analyze the electronic conflict on the benzene ring.

  • The Methoxy (-OMe) Effect: The oxygen atom is strongly electron-donating by resonance (+M) to the ortho (C2, C6) and para (C4) positions. This increases electron density, making these positions "slippery" to nucleophiles (which are also electron-rich).

  • The Halogen Effect:

    • Chlorine (C4): Located para to the OMe. It receives the full brunt of the electron donation, making the C4-Cl bond extremely difficult to break via classical SNAr.

    • Fluorine (C3): Located meta to the OMe. Resonance effects do not transmit effectively to the meta position. Instead, the Fluorine sits in a position where the OMe group exerts a weak inductive withdrawal (-I) . Furthermore, the adjacent Chlorine (C4) provides additional inductive activation.

Visualizing the Reactivity Landscape

G Figure 1: Mechanistic Divergence of C3 vs C4 Reactivity Substrate This compound C4_Pos C4 Position (Cl) Para to OMe Substrate->C4_Pos C3_Pos C3 Position (F) Meta to OMe Substrate->C3_Pos Resonance Resonance Donation (+M) from OMe Deactivates C4_Pos->Resonance Strong Overlap Induction Inductive Withdrawal (-I) from Cl Activates C3_Pos->Induction Synergistic Effect Outcome_Cl Inert to SNAr (Requires Pd-Catalysis) Resonance->Outcome_Cl Outcome_F Active for SNAr (Formation of Meisenheimer Complex) Induction->Outcome_F

Comparative Analysis: 4-CFA vs. Alternatives

This section benchmarks 4-CFA against standard building blocks.

Comparison 1: vs. Monohalogenated Anisoles
CompoundStructureSNAr Reactivity (Relative Rate)Mechanism Note
4-Fluoroanisole F at C4Very Low (1.0) Strongly deactivated by para-OMe. Requires harsh conditions or photoredox catalysis.
4-Chloroanisole Cl at C4Negligible (<0.1) C-Cl bond is too strong and electron-rich. Inert to classical SNAr.
This compound F at C3, Cl at C4Moderate (50-100) The Cl at C4 inductively activates the C3-F bond. F is a superior leaving group to Cl.

Insight: 4-CFA is significantly more reactive than 4-fluoroanisole because the Chlorine atom at C4 acts as a "dummy" electron-withdrawing group (via induction), lowering the energy barrier for nucleophilic attack at C3.

Comparison 2: vs. Other Dihalogenated Anisoles
  • vs. 3,4-Difluoroanisole:

    • 3,4-Difluoro: Both positions are Fluorine. Regioselectivity becomes a battle. The C4-F is deactivated by resonance, so reaction occurs at C3-F.

    • 4-CFA: Offers superior regiocontrol . Because Cl is a poor leaving group compared to F in SNAr, the nucleophile exclusively attacks C3. In 3,4-difluoroanisole, you risk minor side reactions at C4 under extreme conditions.

  • vs. 2,4-Difluoroanisole:

    • 2,4-Difluoro: The C2 position is ortho to OMe. While inductively activated by O, it is sterically hindered and resonance deactivated.

    • 4-CFA: The C3 position is sterically more accessible than C2, often leading to cleaner reaction profiles with bulky nucleophiles (e.g., secondary amines).

Experimental Data & Protocols

Protocol A: Classical Thermal SNAr (High Stress)

Best for: Simple amines, robust substrates.

Objective: Selective displacement of Fluorine at C3 with Morpholine.

  • Setup: Charge a pressure vial with This compound (1.0 equiv, 160.5 mg) and K₂CO₃ (2.0 equiv, anhydrous).

  • Solvent: Add DMSO (dry, 0.5 M concentration). Polar aprotic solvents are critical to strip cations and naked the nucleophile.

  • Nucleophile: Add Morpholine (1.2 equiv).

  • Reaction: Seal and heat to 120°C for 16–24 hours.

    • Note: Unactivated anisoles require high heat.

  • Workup: Dilute with water, extract with EtOAc. Wash organic layer with brine (3x) to remove DMSO.

  • Yield Expectation: 65–75% yield of 4-(2-chloro-5-methoxyphenyl)morpholine.

    • Observation: Cl remains intact.

Protocol B: Modern Cation-Radical SNAr (Photoredox)

Best for: High yields, mild conditions, avoiding high heat.

Context: Recent literature (Nicewicz et al.) utilizes acridinium photocatalysts to oxidize electron-rich rings (like anisoles) into radical cations. This makes the ring highly electrophilic, allowing SNAr to occur at room temperature.

  • Catalyst: Mes-Acr-Me+ ClO4- (5 mol%).

  • Light Source: Blue LED (450 nm).

  • Conditions: Room Temperature, 12-24h.

  • Advantage: Yields often exceed 85% with complete regioselectivity for F-displacement, as the radical cation mechanism heavily favors the C-F site.

Reactivity Hierarchy Diagram

Reactivity Figure 2: Relative Reactivity in Nucleophilic Aromatic Substitution cluster_0 Substrate Reactivity Ladder (S_NAr) High 2,4-Dinitrofluorobenzene (Sanger's Reagent) Extremely Reactive Mid 4-Nitro-3-fluoroanisole Activated by NO2 High->Mid  Loss of NO2 activation   Target This compound (Target) Weakly Activated Mid->Target  Loss of strong EWG   Low 4-Fluoroanisole Deactivated Target->Low  Loss of Cl inductive effect  

Critical Troubleshooting (Self-Validating Logic)

  • Problem: Low conversion (<10%) after 24h.

    • Root Cause: The OMe group is deactivating the ring too much for the chosen nucleophile.

    • Solution: Switch solvent to NMP (higher boiling point) and raise temp to 150°C, or switch to Protocol B (Photoredox). Do not add more base; the issue is electrophilicity, not basicity.

  • Problem: Formation of "Benzyne" byproducts (regioisomeric mixtures).

    • Root Cause: Using extremely strong bases like t-BuOK or NaNH₂ . These promote elimination (E2 mechanism on the ring) rather than substitution.

    • Solution: Stick to carbonate bases (K₂CO₃, Cs₂CO₃) which are non-nucleophilic and not strong enough to deprotonate the ring to form benzyne.

References

  • Mechanistic Principles of SNAr

    • Title: Nucleophilic Aromatic Substitution: Introduction and Mechanism.
    • Source: Master Organic Chemistry.
    • URL:[Link]

  • Photoredox Activation of Fluoroarenes

    • Title: Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox C
    • Source: N
    • URL:[Link]

  • Base-Promoted Reactivity of Haloarenes

    • Title: Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles.[1]

    • Source: MDPI / PMC.
    • URL:[Link]

  • Halogen Bioisosterism & Reactivity

    • Title: Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design.
    • Source: ChemRxiv / NIH.
    • URL:[Link]

Sources

Safety Operating Guide

Proper Disposal Procedures: 4-Chloro-3-fluoroanisole

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 115437-18-8 | Formula:



Executive Summary & Chemical Profile

As a Senior Application Scientist, I often see disposal protocols fail not because of a lack of effort, but due to a misunderstanding of waste stream chemistry. 4-Chloro-3-fluoroanisole is a halogenated ether. Its disposal is governed strictly by its halogen content (Chlorine and Fluorine), which dictates that it cannot be processed with standard organic solvents.

The presence of halogens means that upon incineration, this compound generates acidic gases (HCl and HF). Consequently, it requires a waste stream directed to an incinerator equipped with specific caustic scrubbers. Mixing this with non-halogenated waste (like acetone or ethanol) ruins the fuel value of the non-halogenated stream and violates RCRA compliance in the US [1].

Chemical Safety Profile
PropertyValueOperational Implication
Physical State Clear, colorless liquidStandard liquid containment (HDPE/Glass).
Flash Point ~60°C - 86°C (Varies by purity)Treat as Combustible/Flammable . Ground all transfers.
Reactivity Stable, but incompatible with strong oxidizers.Store away from nitric acid or peroxides.
Waste Class Halogenated Organic CRITICAL: Do not mix with Stream A (Non-Halogenated).
Hazards Skin/Eye Irritant; Aquatic ToxicityFull PPE (Nitrile gloves, goggles) required.

Pre-Disposal Stabilization & Assessment

Before moving the vessel to waste storage, you must validate the state of the chemical. While anisoles (methyl ethers) are generally more resistant to peroxide formation than ethyl ethers, aged bottles should be inspected as a precaution.

The "Senior Scientist" Protocol:

  • Visual Inspection: Check for crystal formation around the cap or in the liquid. If crystals are present, STOP . Do not attempt to open. Contact your EHS officer immediately; this may indicate peroxide formation (shock-sensitive).

  • Phase Verification: Ensure the waste is a single phase. If you have performed an extraction, separate the aqueous layer (which goes to Aqueous Waste) from the organic layer (this compound).

    • Why? Sending biphasic waste to an incinerator complicates the feed mechanism and can result in surcharges from the disposal vendor.

Waste Segregation Logic

The most common compliance violation is "cross-contamination" of waste streams. Use the following decision logic to ensure the material ends up in the correct drum.

SegregationLogic Start Waste: this compound Q1 Is it mixed with other solvents? Start->Q1 Q2 Are the other solvents Halogenated? Q1->Q2 Yes StreamC DESTINATION: Halogenated Waste Stream (High BTU, Requires Scrubbing) Q1->StreamC No (Pure) Q3 Does it contain Heavy Metals? Q2->Q3 Yes or No (Presence of Halogen dictates stream) StreamMix DESTINATION: Mixed Halogenated Waste Q3->StreamMix No StreamMetal DESTINATION: Mixed Waste (Metals + Organics) *Expensive Disposal* Q3->StreamMetal Yes

Figure 1: Segregation Decision Tree. Note that the presence of the halogen (F/Cl) in this compound automatically defaults the mixture to a Halogenated stream, overriding non-halogenated solvents.

Step-by-Step Disposal Protocol

Phase 1: Container Selection & Labeling
  • Container: Use High-Density Polyethylene (HDPE) or Glass. Avoid low-grade plastics if the waste contains other aggressive solvents (like DCM).

  • Labeling (RCRA Compliance):

    • Mark the tag as "Hazardous Waste" .

    • List the chemical name fully: "this compound". Do not use abbreviations.

    • Check the box for "Halogenated" .

    • Add hazard warnings: "Irritant," "Combustible."

Phase 2: Transfer & Storage
  • Grounding: If transferring more than 4 liters, attach a grounding wire to the receiving drum to prevent static discharge, as the flash point is in the combustible range [2].

  • Funnel Use: Use a funnel with a flame arrestor if available.

  • Secondary Containment: Store the waste container in a secondary tray capable of holding 110% of the volume.

  • Segregation: Physically separate this container from strong oxidizers (e.g., Nitric Acid waste) and alkali metals.

Phase 3: Handover
  • Ensure the container is capped (not just covered with foil) when not actively adding waste.

  • Schedule pickup with your licensed hazardous waste transporter (e.g., Clean Harbors, Veolia).

  • Documentation: Ensure the manifest lists the waste code (typically D001 for Ignitability if FP <60°C, and potentially F-listed codes if it is a spent solvent mixture) [3].

Emergency Response: Spill Procedures

In the event of a spill, immediate action is required to prevent environmental contamination and exposure.[1]

SpillResponse Spill Spill Detected Assess Assess Volume & Location (>100mL or in Hood?) Spill->Assess Evacuate Evacuate Lab & Call EHS Assess->Evacuate Large/Unsafe PPE Don PPE: Nitrile Gloves, Goggles, Lab Coat Assess->PPE Small/Manageable Contain Contain with Absorbent Pillows/Snake PPE->Contain Absorb Cover with Vermiculite or Charcoal Contain->Absorb Bag Scoop into Hazardous Waste Bag Absorb->Bag Label Label as 'Debris from Spill' Bag->Label

Figure 2: Spill Response Workflow. Prioritize evacuation if the spill exceeds containment capabilities or ventilation is compromised.

References

  • US Environmental Protection Agency (EPA). Guidelines for Solvent Waste Recycling and Disposal. Hazardous Waste Experts.[2] Retrieved from [Link]

  • US Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

Sources

Technical Safety Guide: 4-Chloro-3-fluoroanisole Handling & PPE

[1]

CAS No: 4903-09-7 Chemical Class: Halogenated Aromatic Ether Primary Hazard Profile: Irritant (Skin/Eye/Respiratory), Combustible Liquid (FP: 73°C), Toxicological Data Incomplete .

Part 1: Executive Safety Summary

The Core Directive: Treat 4-Chloro-3-fluoroanisole with the "Precautionary Principle." While often classified primarily as an irritant, the combination of halogenation (chlorine/fluorine) and an ether linkage in an aromatic system suggests high lipophilicity. This allows for rapid dermal absorption and potential central nervous system (CNS) depression, even if specific LD50 data is sparse.

Do not rely solely on standard laboratory nitrile gloves for prolonged contact. Halogenated aromatics are notorious for permeating thin nitrile rubber.

Part 2: Personal Protective Equipment (PPE) Matrix
Protection ZoneRecommended EquipmentTechnical Justification
Ocular Chemical Splash Goggles (ANSI Z87.1+)Safety glasses are insufficient due to the liquid's volatility and potential for corneal damage from halogenated vapors.
Dermal (Hands) Double-Gloving System 1. Inner: Silver Shield® (EVOH/PE Laminate) or Viton®2. Outer: Nitrile (Min 5 mil)Permeation Defense: Halogenated ethers degrade nitrile. The laminate inner layer provides >4h breakthrough time; the nitrile outer layer provides grip and mechanical protection.
Dermal (Body) Lab Coat (Nomex/Cotton) + Chem-Resistant Apron Flash point (73°C) classifies it as combustible.[1] Synthetic blends (polyester) should be avoided to prevent melting into skin during fire.
Respiratory Half-Face Respirator w/ OV Cartridges (If outside fume hood)Organic Vapor (OV) Cartridges (Black band) are required if engineering controls fail. The compound's vapor density >1 (heavier than air) allows accumulation in low zones.
Part 3: Deep Dive – The Science of Glove Selection

Why Standard Nitrile Fails: Researchers often default to 4-mil nitrile gloves. For this compound, this is a critical error. The electron-withdrawing halogen groups (Cl, F) combined with the methoxy group create a solvent profile that swells and permeates nitrile rubber matrices rapidly (often <15 minutes).

The Solution: Laminate Technology You must utilize a multi-barrier approach .

  • The Barrier (Inner): Polyethylene/Ethylene Vinyl Alcohol (EVOH) laminates (e.g., Silver Shield®) offer broad-spectrum resistance to aromatics.

  • The Armor (Outer): Disposable nitrile protects the fragile laminate glove from tears and provides the tactile friction necessary to handle glassware safely.

Self-Validating Fit Check:

  • Visual: Check outer nitrile for "rippling" or swelling—this indicates chemical attack.

  • Tactile:[2] If the inner laminate glove feels tacky or adheres to the skin, immediate breakthrough has occurred.

Part 4: Operational Workflows
A. Handling & Engineering Controls Logic

This diagram outlines the decision logic for safe handling based on the operation scale.

HandlingLogicStartTask: Handle this compoundAssessAssess Volume & TemperatureStart->AssessSmallScale< 10mL / Ambient TempAssess->SmallScaleLargeScale> 10mL OR HeatingAssess->LargeScaleHoodFume Hood Required(Sash at 18 inches)SmallScale->HoodGloveBoxGlove Box / Closed System(Recommended)LargeScale->GloveBoxPPE_StandardPPE: Double Glove (Nitrile/Laminate)+ Goggles + Lab CoatHood->PPE_StandardPPE_HighPPE: Add Face Shield +Chem-Resistant ApronGloveBox->PPE_HighWasteDisposal: Halogenated Waste StreamPPE_Standard->WastePPE_High->Waste

Caption: Decision matrix for engineering controls and PPE escalation based on operational volume and thermal conditions.

Part 5: Emergency Response & Disposal[4]
1. Spill Management (The "HALO" Protocol)

If a spill occurs (>5 mL), evacuate the immediate area to allow vapors to dissipate via the fume hood.

  • H - Halt: Stop all work. Turn off ignition sources (Hot plates/stirrers).

  • A - Air: Maximize ventilation (Emergency purge on fume hood).

  • L - Layer: Don heavy Viton® gloves over your laminate liners.

  • O - Obliterate: Absorb using Vermiculite or Activated Carbon mats. Do not use standard paper towels, as they increase surface area for evaporation without trapping vapors.

2. Waste Disposal Strategy

Crucial Segregation: this compound contains both Chlorine and Fluorine.[3] It must be segregated into the Halogenated Organic Waste stream.

  • Do Not Mix With: Acids, Oxidizers, or Non-Halogenated Solvents (like Acetone/Ethanol) if possible, to prevent cross-reactions or increased disposal costs.[4]

  • Labeling: Clearly mark the tag with "Halogenated Solvent - Toxic" and list all constituents.

References
  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Glove Selection Chart. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.